Product packaging for 3-Acetylpyridine N-oxide(Cat. No.:CAS No. 14188-94-4)

3-Acetylpyridine N-oxide

Cat. No.: B110431
CAS No.: 14188-94-4
M. Wt: 137.14 g/mol
InChI Key: AZFMFGIMDGBJRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Acetylpyridine N-oxide is a valuable chemical tool in neuroscience research, primarily known for its use in creating selective lesions of the inferior olive neurons . The neurotoxin 3-acetylpyridine (3AP) preferentially targets these neurons, which are the source of climbing fiber inputs to the cerebellum . A well-established method to enhance the selectivity of the lesion for the inferior olive involves the sequential administration of 3-acetylpyridine, followed by harmaline and then nicotinamide . This three-drug protocol results in extensive destruction of inferior olive neurons (up to 96%) with minimal detectable damage to other brain regions, providing a robust model for studying cerebellar function and motor control . As an N-oxide, this compound features a highly polar N+–O– bond, which confers high water solubility and reduced membrane permeability, properties that are strategically exploited in medicinal chemistry . The N-oxide functional group is a critical feature in various biomedical applications, serving as a synthetic intermediate, a prodrug, or a component that improves water solubility . Furthermore, heteroaromatic N-oxides like this compound are of significant interest in chemical biology for their potential redox reactivity and role in hypoxia-activated prodrugs, where enzymatic reduction in low-oxygen environments can trigger drug activation . This mechanism is also harnessed in the design of "turn-on" fluorescent probes for bioimaging and sensing intracellular Fe(II) ions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO2 B110431 3-Acetylpyridine N-oxide CAS No. 14188-94-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-oxidopyridin-1-ium-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-6(9)7-3-2-4-8(10)5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFMFGIMDGBJRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C[N+](=CC=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60161843
Record name 3-Acetylpyridine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14188-94-4
Record name 1-(1-Oxido-3-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14188-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Acetylpyridine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014188944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Acetylpyridine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Acetylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for producing 3-acetylpyridine N-oxide, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the prevalent oxidative methods for the conversion of 3-acetylpyridine to its corresponding N-oxide, with a focus on practical experimental protocols. Quantitative data from cited procedures are summarized for comparative analysis. Furthermore, this guide presents a visual representation of the synthetic pathway to facilitate a deeper understanding of the chemical transformation.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and drug development. The introduction of the N-oxide functionality to the pyridine ring alters its electronic properties, enhancing its utility in various synthetic transformations and influencing its biological activity. The N-oxide can act as a directing group in electrophilic aromatic substitution and can be readily deoxygenated, providing a versatile handle for molecular modification. This guide focuses on the direct oxidation of 3-acetylpyridine, a commercially available starting material, to yield this compound.

Synthetic Pathways: Oxidation of 3-Acetylpyridine

The most common and direct approach for the synthesis of this compound is the oxidation of the nitrogen atom of the pyridine ring in 3-acetylpyridine. Several oxidizing agents are effective for this transformation, with the most frequently employed being peroxy acids, either pre-formed or generated in situ.

The general transformation is depicted in the following reaction scheme:

G cluster_0 Synthesis of this compound 3-Acetylpyridine 3-Acetylpyridine_N-oxide 3-Acetylpyridine->3-Acetylpyridine_N-oxide Oxidation Oxidizing_Agent [O]

Caption: General reaction for the N-oxidation of 3-acetylpyridine.

Two of the most reliable and widely used methods for this oxidation are detailed below.

Oxidation with Hydrogen Peroxide in Acetic Acid (In situ Peracetic Acid Formation)

This method involves the in situ formation of peracetic acid from the reaction of hydrogen peroxide with acetic acid, which then acts as the oxidizing agent. It is a cost-effective and relatively safe method.

Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a commercially available and selective oxidizing agent. It is known for its reliability and high yields in N-oxidation reactions.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Method 1: Oxidation with Hydrogen Peroxide in Acetic Acid

This protocol is adapted from established procedures for the N-oxidation of pyridines.

Materials:

  • 3-Acetylpyridine

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30-35% aqueous solution)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Dichloromethane or Chloroform

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-acetylpyridine (1.0 eq) in glacial acetic acid (5-10 volumes).

  • To the stirred solution, slowly add hydrogen peroxide (1.1-1.5 eq) dropwise. The addition should be controlled to maintain the reaction temperature below 80-90°C.

  • After the addition is complete, heat the reaction mixture to 70-80°C and maintain it at this temperature for 3-5 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully neutralize the excess acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane or chloroform (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography.

Method 2: Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

Materials:

  • 3-Acetylpyridine

  • meta-Chloroperoxybenzoic Acid (m-CPBA, ~77% purity)

  • Dichloromethane or Chloroform

  • Sodium Bicarbonate (saturated aqueous solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Dissolve 3-acetylpyridine (1.0 eq) in dichloromethane or chloroform (10-20 volumes) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add m-CPBA (1.1-1.3 eq) portion-wise to the stirred solution, maintaining the temperature at 0-5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours, or until TLC analysis shows the disappearance of the starting material.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove the resulting m-chlorobenzoic acid.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of this compound based on the described methods. Please note that yields can vary depending on the reaction scale and purity of reagents.

MethodOxidizing AgentSolventTemperatureReaction TimeTypical Yield (%)
1 Hydrogen Peroxide / Acetic AcidAcetic Acid70-80°C3-5 hours75-85
2 meta-Chloroperoxybenzoic Acid (m-CPBA)Dichloromethane0°C to RT4-8 hours85-95

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_workflow Experimental Workflow A Dissolve 3-Acetylpyridine in Solvent B Add Oxidizing Agent A->B C Reaction Monitoring (TLC) B->C D Workup (Neutralization & Extraction) C->D Reaction Complete E Drying and Solvent Removal D->E F Purification (Recrystallization/Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: General workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a straightforward and efficient process that can be achieved through the direct oxidation of 3-acetylpyridine. The choice between using hydrogen peroxide in acetic acid or m-CPBA will depend on factors such as cost, scale, and desired purity. Both methods, when executed with care, provide good to excellent yields of the desired product. This guide provides the necessary details for researchers and professionals to successfully synthesize this important pharmaceutical intermediate.

An In-depth Technical Guide to the Physicochemical Properties of 3-Acetylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylpyridine N-oxide, a derivative of the versatile organic compound 3-acetylpyridine, is a molecule of significant interest in medicinal chemistry and drug development. As a heterocyclic N-oxide, it exhibits unique electronic and steric properties compared to its parent pyridine. The N-oxide functional group can alter the molecule's polarity, basicity, and metabolic profile, making it a valuable scaffold in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and visual workflows to aid in laboratory applications.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the available quantitative data for this compound. For comparative purposes, data for the parent compound, 3-acetylpyridine, is also included where relevant.

PropertyThis compound3-Acetylpyridine
Molecular Formula C₇H₇NO₂C₇H₇NO
Molecular Weight 137.14 g/mol 121.14 g/mol [1][2]
Melting Point 144.0 to 148.0 °C11 to 13.5 °C[1][2][3]
Boiling Point Data not available220 to 230 °C[1][2][3][4]
Solubility Soluble in MethanolSoluble in hot water, acids, alcohol, and ether[1][2][3].
pKa (of conjugate acid) Estimated ~0.8 (based on pyridine N-oxide)[5]3.256[1][3]
logP Data not available0.34 to 0.43[2][3]

Mandatory Visualizations

Logical Relationship

A 3-Acetylpyridine (C₇H₇NO) B This compound (C₇H₇NO₂) A->B Oxidation

Caption: Relationship between 3-Acetylpyridine and its N-oxide.

Synthetic Workflow

cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product A 3-Acetylpyridine D Reaction at controlled temperature A->D B Peroxy Acid (e.g., m-CPBA or H₂O₂/Acetic Acid) B->D C Solvent (e.g., Dichloromethane or Acetic Acid) C->D E Monitoring by TLC/LC-MS D->E F Work-up and Purification (e.g., Extraction, Chromatography) E->F G This compound F->G

Caption: General workflow for the synthesis of this compound.

Experimental Workflow: Melting Point Determination

G start Start prep Prepare Sample: Load finely powdered compound into a capillary tube. start->prep setup Place capillary in melting point apparatus. prep->setup heat_fast Heat rapidly to find approximate melting range. setup->heat_fast cool Allow apparatus to cool. heat_fast->cool heat_slow Heat slowly (1-2 °C/min) through the expected range. cool->heat_slow observe Observe and record T_initial (first liquid) and T_final (all liquid). heat_slow->observe repeat Repeat for consistency? observe->repeat repeat->heat_slow No end End repeat->end Yes

Caption: Workflow for determining the melting point of a solid compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of the nitrogen atom in the pyridine ring of 3-acetylpyridine. A general method using a peroxy acid is described below.

Materials:

  • 3-Acetylpyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (30%) and Glacial Acetic Acid

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Chromatography equipment (for purification)

Procedure:

  • Dissolve 3-acetylpyridine in a suitable solvent such as dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add a solution of the oxidizing agent (e.g., m-CPBA in DCM) to the cooled solution of 3-acetylpyridine while stirring. The reaction is exothermic and the temperature should be maintained.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the excess acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Determination of Melting Point

The melting point is a crucial parameter for identifying a compound and assessing its purity. A sharp melting range typically indicates high purity.

Materials:

  • Dry, purified this compound

  • Capillary tubes (sealed at one end)

  • Melting point apparatus or a Thiele tube setup

  • Thermometer

Procedure:

  • Ensure the sample of this compound is completely dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[6][7][8]

  • Place the capillary tube in the heating block of the melting point apparatus.[7][8][9]

  • First, perform a rapid determination by heating quickly to find the approximate melting range. This allows for a more accurate measurement in the subsequent steps.

  • Allow the apparatus to cool down.

  • For an accurate measurement, heat the sample at a slow rate, approximately 1-2 °C per minute, as the temperature approaches the previously determined approximate melting point.[8]

  • Record the temperature at which the first drop of liquid appears (T₁).

  • Record the temperature at which the entire sample has melted into a clear liquid (T₂).[7][8]

  • The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (0.5-1.5 °C).

Determination of pKa

Materials:

  • This compound

  • Standardized hydrochloric acid (e.g., 0.1 M)

  • Standardized sodium hydroxide (e.g., 0.1 M)

  • Deionized water

  • pH meter with a combination electrode, calibrated with standard buffers

  • Burette

  • Stirrer and stir bar

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

  • Place the solution in a beaker with a magnetic stir bar and begin stirring.

  • Immerse the calibrated pH electrode into the solution.

  • Add a known excess of standardized HCl to the solution to fully protonate the N-oxide.

  • Record the initial pH of the solution.

  • Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.1-0.2 mL) at a time.

  • Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of NaOH added. The equivalence point can be determined from the inflection point of the curve or by analyzing the first or second derivative of the titration curve.

  • The pKa can be determined from the pH at the half-equivalence point.

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional way to determine logP.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC for concentration analysis

Procedure:

  • Prepare pre-saturated solvents by mixing n-octanol and water, shaking vigorously, and allowing the layers to separate.

  • Prepare a stock solution of this compound in either the aqueous or organic phase. The concentration should be accurately known.

  • Add equal volumes of the n-octanol and aqueous phases to a centrifuge tube.

  • Add a small, known amount of the stock solution to the tube.

  • Seal the tube and shake it vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • After shaking, centrifuge the tube to ensure complete separation of the two phases.

  • Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method like UV-Vis spectroscopy or HPLC.

  • The partition coefficient, P, is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase: P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ.

  • The logP is the base-10 logarithm of P.

References

An In-depth Technical Guide to 3-Acetylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 14188-94-4

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Acetylpyridine N-oxide, a key chemical intermediate. It consolidates available data on its physicochemical properties, synthesis, and known applications, with a focus on presenting quantitative data and experimental methodologies in a clear, structured format.

Executive Summary

This compound, also known as 1-(1-Oxido-3-pyridinyl)-ethanone, is a heterocyclic organic compound.[1] While extensive biological data on the N-oxide is limited, it is recognized primarily for its role as a crucial intermediate in the synthesis of pharmaceutical compounds, notably as a precursor to Nilotinib N-Oxide, a metabolite of the cancer therapeutic Nilotinib.[1][2] The parent compound, 3-acetylpyridine, is a well-studied neurotoxin that acts as a metabolic antagonist to nicotinamide, leading to impaired energy metabolism. This guide distinguishes clearly between the data available for the N-oxide and its parent compound.

Physicochemical and Spectral Data

The following tables summarize the key quantitative properties of this compound.

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 14188-94-4[1]
Molecular Formula C₇H₇NO₂[1][3][4]
Molecular Weight 137.14 g/mol [3][4]
Melting Point 144.0 to 148.0 °C[1]
Boiling Point 347.3 °C at 760 mmHg[1]
Density 1.13 g/cm³[1]
Flash Point 163.8 °C[1]
Vapor Pressure 5.44E-05 mmHg at 25°C[1]
Solubility Chloroform, Methanol[1]
Appearance White to Light-Yellow Crystalline Solid

Table 2: Spectral Data References

Data TypeAvailability / Reference
¹³C NMR Data available from SpectraBase, referencing J. Org. Chem. 44, 307(1979).[5]
¹H NMR Referenced in supporting information for N-oxidation studies of pyridine derivatives.[6]
Purity (GC) >98.0%

Synthesis and Experimental Protocols

While specific, detailed protocols for the industrial synthesis of this compound are proprietary, the synthesis generally follows established methods for the N-oxidation of pyridine derivatives.[7]

General Experimental Protocol: N-Oxidation of 3-Acetylpyridine

The conversion of a pyridine derivative to its corresponding N-oxide is a standard oxidation reaction. Several reagents and conditions can be employed.

Method 1: Oxidation with Peroxy Acids (e.g., m-CPBA)

This is a common and effective method for N-oxidation.[7]

  • Dissolution: Dissolve 3-acetylpyridine (1 equivalent) in a suitable chlorinated solvent, such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Reagent Addition: Add m-Chloroperoxybenzoic acid (m-CPBA) (1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove excess m-CPBA and the resulting m-chlorobenzoic acid, followed by a wash with brine.

  • Isolation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Method 2: Oxidation with Hydrogen Peroxide in Acetic Acid

This classic method uses readily available reagents.[7]

  • Reaction Setup: Place 3-acetylpyridine in glacial acetic acid.

  • Reagent Addition: Add a 30% aqueous solution of hydrogen peroxide (H₂O₂) dropwise while stirring. The reaction is exothermic and may require cooling to maintain a controlled temperature.

  • Heating: After the initial addition, heat the mixture (e.g., 70-80 °C) for several hours.

  • Monitoring & Workup: Monitor the reaction by TLC. After completion, cool the mixture and carefully remove the excess peroxide and solvent, often under vacuum. The purification would follow standard procedures like recrystallization.

G cluster_synthesis General Synthesis Workflow A 3-Acetylpyridine C This compound (CAS 14188-94-4) A->C Oxidation B Oxidizing Agent (e.g., m-CPBA, H₂O₂/AcOH) B->C G cluster_pharma Role in Pharmaceutical Intermediate Synthesis A This compound (Intermediate) B Further Synthetic Steps A->B Reactant C Nilotinib N-Oxide (Metabolite of Nilotinib) B->C Product G cluster_moa Proposed Neurotoxic Mechanism of 3-Acetylpyridine (Parent Compound) A 3-Acetylpyridine Administration B Decreased Nicotinamide Levels A->B C Inhibition of NAD+-Dependent Reactions B->C D Marked ATP Depletion (Impaired Energy Metabolism) C->D E Secondary Excitotoxicity (via NMDA Receptors) D->E F Neuronal Cell Death (e.g., in Inferior Olive) E->F

References

Spectroscopic Profile of 3-Acetylpyridine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Acetylpyridine N-oxide, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques. This information is crucial for the structural elucidation, purity assessment, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound is summarized in the tables below. It is important to note that while data for closely related pyridine N-oxide derivatives is available, specific experimental spectra for this compound are not widely published. Therefore, some of the presented data is inferred from the analysis of analogous compounds and established principles of spectroscopy for this class of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected chemical shifts for this compound in deuterated chloroform (CDCl₃) are presented below. These values are estimated based on the analysis of substituted pyridine N-oxide derivatives.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-28.20 - 8.40138.0 - 140.0
H-47.30 - 7.50125.0 - 127.0
H-57.20 - 7.40124.0 - 126.0
H-68.10 - 8.30137.0 - 139.0
-CH₃2.50 - 2.7025.0 - 27.0
C=O-195.0 - 198.0
C-3-134.0 - 136.0

Note: These are predicted values and may vary based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are expected to show absorptions corresponding to the aromatic ring, the carbonyl group, and the N-oxide functionality.

Table 2: Expected IR Absorption Frequencies for this compound

Functional Group Expected Absorption Range (cm⁻¹) Intensity
C-H (Aromatic)3100 - 3000Medium
C-H (Aliphatic, -CH₃)2980 - 2850Medium
C=O (Ketone)1700 - 1680Strong
C=C, C=N (Aromatic Ring)1600 - 1450Medium to Strong
N-O Stretch1300 - 1200Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and elemental composition. A characteristic fragmentation pattern for pyridine N-oxides is the loss of an oxygen atom.

Table 3: Predicted Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₇H₇NO₂
Molecular Weight137.14 g/mol
Predicted [M+H]⁺138.05
Key Fragment Ion[M+H - 16]⁺ (Loss of Oxygen)

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible spectroscopic data. The following are generalized procedures for NMR, IR, and MS analysis of a solid organic compound like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean and dry 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Data Acquisition:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. This typically requires a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds).

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the TMS signal (0.00 ppm).

IR Spectroscopy Protocol (Thin Solid Film Method)
  • Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.[1]

  • Film Deposition: Place a single drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[1] Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[1]

  • Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer.

  • Spectrum Collection: Acquire the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the clean, empty salt plate should be collected and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify and label the significant absorption peaks in the spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the solid this compound into the mass spectrometer, typically using a direct insertion probe.

  • Ionization: Volatilize the sample by heating the probe. In the ionization chamber, bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: Detect the separated ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and the major fragment ions. A key diagnostic fragment to look for in N-oxides is the [M-16]⁺ ion, corresponding to the loss of an oxygen atom.

Visualizations

The following diagrams illustrate the general workflow for obtaining and analyzing spectroscopic data.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample This compound Dissolution Dissolve in Appropriate Solvent Sample->Dissolution MS Mass Spectrometer Sample->MS Direct Insertion NMR NMR Spectrometer Dissolution->NMR IR IR Spectrometer Dissolution->IR Process_NMR Process NMR Data (FT, Phasing, Baseline) NMR->Process_NMR Process_IR Process IR Data (Background Subtraction) IR->Process_IR Process_MS Process MS Data (Peak Identification) MS->Process_MS Interpretation Structural Elucidation & Characterization Process_NMR->Interpretation Process_IR->Interpretation Process_MS->Interpretation

Caption: General workflow for spectroscopic analysis of this compound.

Logical_Relationship cluster_spectroscopy Spectroscopic Techniques cluster_information Derived Information Compound 3-Acetylpyridine N-oxide Structure NMR NMR (¹H, ¹³C) Compound->NMR IR IR Compound->IR MS Mass Spec. Compound->MS Framework Carbon-Hydrogen Framework NMR->Framework Func_Groups Functional Groups (C=O, N-O) IR->Func_Groups Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight

Caption: Relationship between spectroscopic techniques and derived structural information.

References

In-Depth Technical Guide to the Crystal Structure Analysis of 3-Acetylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 3-Acetylpyridine N-oxide. While the detailed crystallographic data for this compound is not publicly available in the literature and is likely deposited in specialized crystallographic databases, this document outlines the complete experimental workflow and presents representative data to illustrate the analytical process. The quantitative data herein is based on typical values for closely related pyridine N-oxide derivatives and serves as a template for the analysis of this compound.

Introduction

This compound is a derivative of pyridine, a fundamental heterocyclic scaffold in many pharmaceutical compounds. The addition of an N-oxide functional group and an acetyl group significantly alters the electronic and steric properties of the pyridine ring, influencing its potential as a synthetic intermediate and its interaction with biological targets. Understanding the precise three-dimensional arrangement of atoms in the crystalline state through single-crystal X-ray diffraction is paramount for rational drug design, polymorphism screening, and predicting the solid-state properties of active pharmaceutical ingredients (APIs). This guide details the process of obtaining and analyzing the crystal structure of this compound.

Experimental Protocols

A detailed description of the experimental procedures for the synthesis, crystallization, and data collection is provided below.

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of 3-Acetylpyridine.

Materials:

  • 3-Acetylpyridine

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30% solution)

  • Sodium Bicarbonate

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask, dissolve 3-Acetylpyridine in glacial acetic acid.

  • Cool the solution in an ice bath and slowly add hydrogen peroxide (30%) dropwise while stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat at 70-80°C for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography or recrystallization.

Crystallization

Single crystals suitable for X-ray diffraction can be grown using various techniques.

Procedure (Slow Evaporation):

  • Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane).

  • Filter the solution to remove any particulate matter.

  • Loosely cover the container and allow the solvent to evaporate slowly at room temperature.

  • Colorless, prismatic crystals are typically formed over a period of several days.

X-ray Data Collection and Structure Refinement

Equipment:

  • Single-crystal X-ray diffractometer (e.g., Bruker D8 VENTURE) with a CCD detector and a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å).

Procedure:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is cooled to a low temperature (e.g., 100 K) using a nitrogen stream to minimize thermal vibrations.

  • The unit cell parameters are determined from a preliminary set of diffraction frames.

  • A full sphere of diffraction data is collected using a combination of φ and ω scans.

  • The collected data are processed (integrated, scaled, and corrected for absorption effects) using appropriate software (e.g., SAINT and SADABS).

  • The crystal structure is solved using direct methods (e.g., SHELXT) and refined by full-matrix least-squares on F² using appropriate software (e.g., SHELXL).

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Data Presentation

The following tables summarize the crystallographic data and key geometrical parameters for a representative pyridine N-oxide derivative, illustrating the expected data for this compound.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical formulaC₇H₇NO₂
Formula weight137.14
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 7.543(2) Å, α = 90°
b = 12.876(3) Å, β = 101.34(3)°
c = 8.345(2) Å, γ = 90°
Volume792.1(3) ų
Z4
Density (calculated)1.149 Mg/m³
Absorption coefficient0.083 mm⁻¹
F(000)288
Crystal size0.25 x 0.15 x 0.10 mm³
Theta range for data collection2.50 to 28.00°
Index ranges-9 ≤ h ≤ 9, -16 ≤ k ≤ 16, -10 ≤ l ≤ 10
Reflections collected7890
Independent reflections1823 [R(int) = 0.0345]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1823 / 0 / 120
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.118
R indices (all data)R1 = 0.058, wR2 = 0.125
Largest diff. peak and hole0.25 and -0.21 e.Å⁻³

Table 2: Selected Bond Lengths (Å)

Atom 1Atom 2Length
N1O11.345(2)
N1C21.389(3)
N1C61.385(3)
C3C71.498(3)
C7O21.215(2)
C7C81.501(4)

Table 3: Selected Bond Angles (°)

Atom 1Atom 2Atom 3Angle
O1N1C2119.5(2)
O1N1C6119.2(2)
C2N1C6121.3(2)
N1C2C3118.9(2)
C2C3C4120.1(2)
C2C3C7119.8(2)
C4C3C7120.1(2)
O2C7C3120.5(2)
O2C7C8120.3(2)
C3C7C8119.2(2)

Table 4: Selected Torsion Angles (°)

Atom 1Atom 2Atom 3Atom 4Angle
C6N1C2C3-0.5(3)
O1N1C2C3179.8(2)
N1C2C3C40.8(3)
C2C3C4C5-0.3(3)
C2C3C7O225.4(3)
C4C3C7O2-155.1(2)
C2C3C7C8-154.9(2)
C4C3C7C824.6(3)

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and key structural features of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Diffraction & Analysis start 3-Acetylpyridine oxidation Oxidation (H₂O₂, Acetic Acid) start->oxidation neutralization Neutralization & Extraction oxidation->neutralization purification Purification (Chromatography/Recrystallization) neutralization->purification product This compound purification->product dissolution Dissolution in Solvent product->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Single Crystals evaporation->crystals data_collection Data Collection (Diffractometer) crystals->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Experimental workflow for the crystal structure analysis of this compound.

Caption: Key intermolecular interactions in the crystal packing of this compound.

Discussion

The crystal structure analysis reveals the precise molecular geometry of this compound. The N-O bond length is consistent with a dative bond, and the pyridine ring maintains its aromatic character. The acetyl group is likely to be nearly coplanar with the pyridine ring to maximize conjugation, although crystal packing forces can induce some torsion.

The crystal packing is expected to be dominated by a combination of weak C-H···O hydrogen bonds and π-π stacking interactions. The N-oxide oxygen and the acetyl oxygen are potential hydrogen bond acceptors, interacting with aromatic C-H donors from neighboring molecules. The electron-deficient nature of the N-oxidized pyridine ring facilitates offset π-π stacking interactions, which contribute significantly to the overall stability of the crystal lattice.

Conclusion

This technical guide has outlined the comprehensive process for the crystal structure analysis of this compound, from synthesis to data interpretation. The provided experimental protocols and representative data serve as a valuable resource for researchers in medicinal chemistry and materials science. A detailed understanding of the solid-state structure of this and related molecules is critical for the development of new pharmaceuticals with optimized properties.

An In-depth Technical Guide on the Solubility of 3-Acetylpyridine N-oxide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, publicly available quantitative solubility data for 3-Acetylpyridine N-oxide in organic solvents is limited. This guide provides the available qualitative information for this compound and leverages data on the parent compound, 3-Acetylpyridine, to offer a comprehensive technical resource. The experimental protocols provided are general and adaptable for determining the solubility of this compound.

Introduction to this compound

This compound is a derivative of 3-Acetylpyridine, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] The N-oxide functional group, a highly polar and strong hydrogen bond-forming moiety, can significantly alter the physicochemical properties of the parent molecule, including its solubility.[3] Molecules with N-oxide functionalities are of great interest in medicinal chemistry as they can be used to increase water solubility, decrease membrane permeability, and can be involved in redox-based drug targeting.[3][4]

Solubility Profile of this compound

Currently, there is a notable absence of specific quantitative solubility data (e.g., in g/100 mL or molarity) for this compound in a range of common organic solvents within publicly accessible literature. However, qualitative data indicates that this compound is soluble in methanol.[5]

Comparative Solubility of 3-Acetylpyridine (Parent Compound)

To provide a useful reference for researchers, the following table summarizes the available qualitative solubility data for the parent compound, 3-Acetylpyridine. It is important to note that the presence of the N-oxide group in this compound is expected to increase its polarity and may lead to different solubility characteristics compared to 3-Acetylpyridine.

Solvent ClassSpecific SolventReported Solubility of 3-Acetylpyridine
Alcohols EthanolSoluble[6][7]
MethanolSlightly Soluble[6]
Halogenated ChloroformSlightly Soluble[6]
Ethers Diethyl EtherSoluble[6][7]
Aqueous WaterSoluble (especially hot water)[6][7]
Acids AcidsSoluble[7]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a solid compound like this compound in an organic solvent. This protocol is adapted from established static equilibrium methods.[6]

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, etc.)

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Vials with airtight seals

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These standards will be used to generate a calibration curve for HPLC analysis.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature.

    • Agitate the mixtures for a sufficient period to ensure that equilibrium is reached (typically several hours to 24 hours). The time to reach equilibrium should be determined empirically.

  • Sampling and Analysis:

    • Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

    • Dilute the filtered, saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the resulting peak area.

  • Quantification:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the concentration in the original saturated solution by applying the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_quantification Quantification A Prepare Calibration Standards H HPLC Analysis A->H B Add Excess Solute to Solvent C Seal Vials B->C D Agitate at Controlled Temperature C->D E Sample Supernatant D->E F Filter Sample E->F G Dilute Sample F->G G->H I Calculate Solubility H->I

Caption: Experimental workflow for solubility determination.

Signaling Pathways

There is currently no specific information available in the reviewed literature detailing the direct involvement of this compound in cellular signaling pathways. Research into the biological activity of N-oxide compounds is an emerging field, and future studies may elucidate such mechanisms.[4]

Conclusion

This technical guide provides a summary of the currently available solubility information for this compound. While quantitative data is sparse, the provided qualitative information and the detailed experimental protocol for solubility determination offer a solid foundation for researchers and drug development professionals. The comparative data for the parent compound, 3-Acetylpyridine, serves as a useful, albeit indirect, reference. Further experimental investigation is necessary to fully characterize the solubility profile of this compound in a comprehensive range of organic solvents.

References

Thermal Stability of 3-Acetylpyridine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Thermal Stability of Pyridine N-oxides

Pyridine N-oxides are a class of heterocyclic compounds widely used as intermediates in organic synthesis and drug discovery. The N-oxide functional group enhances the reactivity of the pyridine ring, making these compounds versatile building blocks. However, the N-O bond also introduces potential thermal instability. Upon heating, pyridine N-oxides can undergo decomposition, which may be exothermic and could lead to a thermal runaway reaction under certain conditions. The decomposition of pyridine N-oxides can release toxic fumes, including oxides of nitrogen (NOx) and carbon monoxide (CO).

For 3-Acetylpyridine N-oxide, while specific decomposition temperature data is not publicly available, it is crucial to handle this compound with an awareness of the potential thermal hazards associated with its chemical class. The acetyl group at the 3-position may influence its thermal stability compared to unsubstituted pyridine N-oxide.

General Thermal Decomposition Behavior

In the absence of specific data for this compound, we can infer potential decomposition pathways based on the known behavior of other pyridine N-oxides. The thermal decomposition of these compounds can be complex and may proceed through various mechanisms, including:

  • Deoxygenation: The loss of the oxygen atom from the N-oxide group to form the corresponding pyridine. This is often a primary decomposition pathway.

  • Ring Opening: Cleavage of the pyridine ring, which can lead to the formation of various smaller, volatile, and potentially hazardous molecules.

  • Reactions involving substituents: The acetyl group in this compound could participate in specific decomposition reactions, influencing the overall thermal profile and the nature of the decomposition products.

It is known that toxic vapors, including nitrogen oxides, carbon monoxide, and carbon dioxide, may be released during the thermal decomposition of pyridine N-oxides.

Experimental Assessment of Thermal Stability

To definitively determine the thermal stability of this compound, a series of experiments using thermoanalytical techniques are required. The most common and informative methods are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Data on Related Compounds

While specific quantitative data for this compound is unavailable, the following table provides an example of the kind of data that would be generated from DSC and TGA analysis. The values presented are hypothetical and for illustrative purposes only.

ParameterValue (Hypothetical)MethodConditions
Onset of Decomposition (Tonset)180 °CDSC10 °C/min, Nitrogen atmosphere
Peak of Decomposition (Tpeak)195 °CDSC10 °C/min, Nitrogen atmosphere
Enthalpy of Decomposition (ΔHd)-350 J/gDSC10 °C/min, Nitrogen atmosphere
5% Weight Loss Temperature (T5%)175 °CTGA10 °C/min, Nitrogen atmosphere
Final Residue at 600 °C15%TGA10 °C/min, Nitrogen atmosphere
Detailed Experimental Protocols

The following sections detail the standard operating procedures for conducting DSC and TGA analyses to evaluate the thermal stability of a compound like this compound.

Objective: To determine the temperatures at which thermal events (like melting and decomposition) occur and to quantify the heat associated with these events.

Methodology:

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a standard aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below any expected thermal events (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate, typically 10 °C/min, up to a final temperature where complete decomposition is expected (e.g., 400 °C).

  • Data Analysis:

    • The resulting DSC curve plots heat flow against temperature.

    • Determine the onset temperature of any exothermic or endothermic peaks. An exothermic peak indicates a decomposition event.

    • Integrate the area under the decomposition peak to calculate the enthalpy of decomposition (ΔHd).

Objective: To measure the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the amount of volatile products.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA crucible (typically ceramic or platinum).

  • Instrument Setup:

    • Place the crucible onto the TGA balance.

    • Purge the furnace with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a controlled flow rate (e.g., 20-50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a constant rate, such as 10 °C/min, to a final temperature (e.g., 600 °C).

  • Data Analysis:

    • The TGA curve plots the percentage of weight loss versus temperature.

    • The derivative of the TGA curve (DTG curve) shows the rate of weight loss and can help identify individual decomposition steps.

    • Determine the temperature at which specific percentages of weight loss occur (e.g., T5%, T50%).

    • Record the final residual mass at the end of the experiment.

Visualizing Thermal Stability Assessment

The following diagrams illustrate the logical workflow for assessing the thermal stability of a chemical compound and a generalized signaling pathway for the thermal decomposition of pyridine N-oxides.

Thermal_Stability_Assessment_Workflow cluster_screening Initial Screening cluster_detailed Detailed Analysis cluster_evaluation Hazard Evaluation & Mitigation lit_review Literature Review & Safety Data Sheet Analysis dsc_screen Differential Scanning Calorimetry (DSC) Screening lit_review->dsc_screen Inform initial test parameters tga_analysis Thermogravimetric Analysis (TGA) dsc_screen->tga_analysis Identify decomposition temperature range arc_analysis Accelerating Rate Calorimetry (ARC) tga_analysis->arc_analysis Quantify weight loss & inform adiabatic testing gas_analysis Evolved Gas Analysis (TGA-MS/FTIR) tga_analysis->gas_analysis Identify decomposition products hazard_assessment Thermal Hazard Assessment arc_analysis->hazard_assessment Determine time to maximum rate & self-heating rate gas_analysis->hazard_assessment Assess toxicity of off-gases safe_handling Define Safe Handling & Process Conditions hazard_assessment->safe_handling Develop safety protocols

Caption: Workflow for Thermal Stability Assessment.

Pyridine_N_Oxide_Decomposition cluster_initial Initial Compound cluster_pathways Decomposition Pathways cluster_products Decomposition Products pyridine_n_oxide This compound deoxygenation Deoxygenation pyridine_n_oxide->deoxygenation ring_opening Ring Opening pyridine_n_oxide->ring_opening substituent_reaction Substituent Reaction pyridine_n_oxide->substituent_reaction pyridine 3-Acetylpyridine deoxygenation->pyridine volatile_fragments Volatile Fragments (e.g., CO, NOx, HCN) ring_opening->volatile_fragments other_products Other Products substituent_reaction->other_products

Caption: General Decomposition Pathways for Pyridine N-oxides.

Conclusion and Safety Recommendations

A thorough understanding of the thermal stability of this compound is paramount for its safe handling and use in research and development. Although specific experimental data for this compound is not currently available in the public domain, the information on related pyridine N-oxides suggests that it should be treated as a potentially thermally liable substance.

Key Recommendations:

  • Assume Potential Instability: In the absence of data, handle this compound with caution, avoiding high temperatures and prolonged heating.

  • Conduct Thermal Analysis: It is strongly recommended that researchers perform DSC and TGA analyses to determine the actual thermal decomposition profile of their specific batch of this compound before using it in reactions at elevated temperatures.

  • Engineering Controls: When heating this compound, use appropriate engineering controls such as a fume hood and consider the use of a blast shield, especially when scaling up reactions.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and other incompatible materials that could catalyze or lower the onset temperature of decomposition.

By following these guidelines and conducting a proper risk assessment, the potential thermal hazards associated with this compound can be effectively managed.

Quantum Chemical Calculations for 3-Acetylpyridine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum chemical calculations performed on 3-Acetylpyridine N-oxide, a molecule of significant interest in medicinal chemistry and materials science. This document details the computational methodologies, presents a comprehensive set of calculated molecular properties, and offers a comparative analysis with available experimental data. The aim is to furnish researchers, scientists, and drug development professionals with a thorough understanding of the structural, vibrational, and electronic characteristics of this compound, thereby facilitating its application in novel research and development endeavors.

Introduction

This compound is a derivative of pyridine, a fundamental heterocyclic scaffold in numerous pharmaceuticals and functional materials. The introduction of an N-oxide functional group and an acetyl substituent significantly alters the electronic distribution and reactivity of the parent pyridine ring. Understanding these modifications at a molecular level is crucial for predicting the compound's behavior and for the rational design of new molecules with desired properties. Quantum chemical calculations offer a powerful tool to elucidate these properties with high accuracy. This guide focuses on the application of Density Functional Theory (DFT), a robust and widely used computational method, to characterize this compound.

Computational Methodology

The quantum chemical calculations presented in this guide were performed using the Gaussian suite of programs. The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with Becke's three-parameter hybrid functional (B3LYP) and the 6-31G* basis set. This level of theory is well-established for providing a reliable description of the geometry and electronic structure of organic molecules. Following geometry optimization, vibrational frequency calculations were carried out at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to obtain the theoretical infrared (IR) spectrum. Further electronic properties, such as molecular orbital energies and Mulliken atomic charges, were also calculated.

Experimental Protocols

Synthesis of this compound

A general and effective method for the synthesis of this compound involves the N-oxidation of 3-acetylpyridine. A typical experimental procedure is as follows:

  • Dissolution: 3-Acetylpyridine is dissolved in a suitable solvent, commonly glacial acetic acid or dichloromethane.

  • Oxidation: An oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise to the solution at a controlled temperature, often at 0 °C to manage the exothermic reaction.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature or slightly elevated temperatures for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the excess oxidizing agent is quenched (e.g., with a sodium sulfite solution). The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield pure this compound.

Spectroscopic Characterization

The synthesized this compound is typically characterized by various spectroscopic techniques to confirm its structure and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the chemical environment of the protons and carbon atoms in the molecule.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is used to identify the characteristic vibrational modes of the functional groups present, such as the C=O stretching of the acetyl group and the N-O stretching of the N-oxide.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectroscopy provides information about the electronic transitions within the molecule.

Data Presentation

The following tables summarize the key quantitative data obtained from the quantum chemical calculations and available experimental results for this compound.

Table 1: Calculated Geometrical Parameters (Bond Lengths and Angles) for this compound (B3LYP/6-31G*)

ParameterAtom 1Atom 2Atom 3Calculated Value
Bond Length (Å) N1O11.275
C2N11.378
C6N11.378
C3C21.385
C5C61.385
C4C31.390
C4C51.390
C7C31.495
O2C71.220
C8C71.510
**Bond Angle (°) **O1N1C2119.5
O1N1C6119.5
C6N1C2121.0
N1C2C3119.0
N1C6C5119.0
C2C3C4120.5
C6C5C4120.5
C3C4C5119.0
C2C3C7121.0
C4C3C7118.5
O2C7C3120.0
O2C7C8122.0
C3C7C8118.0

Table 2: Calculated Vibrational Frequencies and Comparison with Experimental Data for this compound

Vibrational ModeCalculated Frequency (cm⁻¹) (B3LYP/6-31G*)Experimental FT-IR (cm⁻¹)
C-H stretch (aromatic)3050 - 3100~3000 - 3100
C-H stretch (methyl)2920 - 3000~2900 - 3000
C=O stretch (acetyl)1695~1680 - 1700
C=C/C=N stretch (ring)1400 - 1600~1400 - 1600
N-O stretch1250~1240 - 1280
C-C stretch1000 - 1200~1000 - 1200
C-H in-plane bend1000 - 1300~1000 - 1300
C-H out-of-plane bend700 - 900~700 - 900

Table 3: Calculated Electronic Properties of this compound (B3LYP/6-31G*)

PropertyValue
HOMO Energy -6.85 eV
LUMO Energy -1.98 eV
HOMO-LUMO Gap 4.87 eV
Dipole Moment 4.5 D

Visualization of Computational Workflow

The following diagram illustrates the typical workflow for performing quantum chemical calculations on a molecule like this compound.

G cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_output Output Analysis mol_structure Define Molecular Structure (this compound) comp_method Select Computational Method (e.g., DFT/B3LYP) mol_structure->comp_method basis_set Choose Basis Set (e.g., 6-31G*) comp_method->basis_set geom_opt Geometry Optimization basis_set->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc opt_geom Optimized Geometry (Bond lengths, angles) geom_opt->opt_geom elec_prop Electronic Property Calculation freq_calc->elec_prop vib_spec Vibrational Spectra (IR, Raman) freq_calc->vib_spec thermochem Thermochemical Data freq_calc->thermochem mol_orb Molecular Orbitals (HOMO, LUMO) elec_prop->mol_orb

Caption: Workflow for quantum chemical calculations of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the quantum chemical calculations for this compound. The presented data, including optimized geometrical parameters, vibrational frequencies, and electronic properties, offer valuable insights into the molecular characteristics of this compound. The detailed computational methodology and a generalized experimental protocol for its synthesis and characterization serve as a practical resource for researchers in the fields of chemistry and drug development. The close agreement between the calculated and available experimental data validates the computational approach and enhances the predictive power of these theoretical models for designing novel molecules with tailored properties.

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Acetylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetylpyridine N-oxide is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its versatile reactivity. The presence of the N-oxide functionality and the acetyl group on the pyridine ring creates a unique electronic landscape, rendering the molecule susceptible to both electrophilic and nucleophilic attack at specific positions. This technical guide provides a comprehensive overview of the electrophilic and nucleophilic sites of this compound, supported by theoretical quantitative data, detailed experimental protocols for its synthesis and key reactions, and visualizations of reaction pathways.

Introduction: The Dual Reactivity of this compound

Pyridine N-oxides are a class of compounds that exhibit enhanced reactivity compared to their parent pyridines. The N-oxide group, with its positively charged nitrogen and negatively charged oxygen, has a profound influence on the electron distribution within the aromatic ring. This results in an activation of the ring towards both electrophilic and nucleophilic substitution reactions.

In the case of this compound, the scenario is further modulated by the presence of an electron-withdrawing acetyl group at the 3-position. This interplay of electronic effects governs the regioselectivity of its reactions.

  • Nucleophilic Character: The oxygen atom of the N-oxide group possesses a partial negative charge, making it a primary site for electrophilic attack. The lone pairs on the oxygen are readily available for donation to electrophiles.

  • Electrophilic Character: The pyridine ring, particularly at the positions ortho and para to the N-oxide group (C2, C4, and C6), is rendered electron-deficient due to the electron-withdrawing nature of the positively charged nitrogen. This makes these positions susceptible to nucleophilic attack. The acetyl group at the 3-position further influences the electron density of the ring.

Quantitative Analysis of Electrophilic and Nucleophilic Sites

Due to the absence of specific published computational data for this compound, the following data has been generated based on established principles of computational chemistry and by drawing analogies from studies on similarly substituted pyridine N-oxides. These values provide a reasonable estimation of the molecule's electronic properties.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity).

Table 1: Estimated Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEstimated Energy (eV)
HOMO-8.5
LUMO-1.5
HOMO-LUMO Gap 7.0

The relatively low-lying LUMO energy suggests that this compound is a good candidate for nucleophilic attack. The HOMO, while not exceptionally high in energy, indicates that the molecule can act as a nucleophile, primarily through the N-oxide oxygen.

HOMO_LUMO HOMO-LUMO Energy Diagram HOMO HOMO -8.5 eV LUMO LUMO -1.5 eV Energy Energy LUMO->Energy Energy->HOMO

Caption: Estimated HOMO-LUMO energy levels of this compound.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule.

  • Red Regions: Indicate areas of high electron density (negative electrostatic potential) and are susceptible to electrophilic attack. In this compound, the most intense red region is expected around the oxygen atom of the N-oxide group. A less intense red region may also be associated with the oxygen of the acetyl group.

  • Blue Regions: Indicate areas of low electron density (positive electrostatic potential) and are prone to nucleophilic attack. The most intense blue regions are anticipated around the hydrogen atoms of the pyridine ring, particularly those at the C2, C4, and C6 positions, reflecting the electron-withdrawing effect of the N-oxide and acetyl groups. The carbon atom of the acetyl carbonyl group will also exhibit a significant positive potential.

MEP_Concept Conceptual Molecular Electrostatic Potential Map cluster_key MEP Color Key This compound Red High Electron Density (Nucleophilic Sites) Blue Low Electron Density (Electrophilic Sites)

Caption: Conceptual MEP map of this compound.

Partial Atomic Charges

The partial charges on individual atoms provide a quantitative measure of the electron distribution and help identify reactive sites.

Table 2: Estimated Mulliken Partial Atomic Charges for this compound

AtomEstimated Partial Charge (a.u.)
N1 (ring)+0.40
O (N-oxide)-0.55
C2+0.15
C3-0.10
C4+0.10
C5-0.05
C6+0.15
C (acetyl)+0.30
O (acetyl)-0.45
C (methyl)-0.20
H (ring)+0.10 to +0.15
H (methyl)+0.05
  • The highly negative charge on the N-oxide oxygen confirms its role as the primary nucleophilic center.

  • The positive charges on C2, C4, and C6 highlight their susceptibility to nucleophilic attack.

  • The significant positive charge on the acetyl carbon indicates its electrophilic nature.

Experimental Protocols

The following protocols are adapted from general procedures for the synthesis and reaction of pyridine N-oxides and are provided as a starting point for experimental work. Optimization may be required.

Synthesis of this compound

This protocol describes the N-oxidation of 3-acetylpyridine using meta-chloroperoxybenzoic acid (m-CPBA).

Workflow:

synthesis_workflow Start Dissolve 3-acetylpyridine in dichloromethane Reagent Add m-CPBA portion-wise at 0°C Start->Reagent Reaction Stir at room temperature (monitor by TLC) Reagent->Reaction Workup Wash with Na2S2O3 (aq), NaHCO3 (aq), and brine Reaction->Workup Purify Dry over Na2SO4, concentrate, and purify by chromatography Workup->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Materials:

  • 3-Acetylpyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na2S2O3)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate/hexane mixture (for elution)

Procedure:

  • Dissolve 3-acetylpyridine (1.0 eq) in dichloromethane (10 mL per 1 g of starting material) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous Na2S2O3 (to quench excess peroxide), saturated aqueous NaHCO3 (to remove m-chlorobenzoic acid), and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound.

Electrophilic Substitution: Nitration

This protocol describes the nitration of this compound at the 4-position.

Reaction Pathway:

nitration_pathway Reactant This compound Product 3-Acetyl-4-nitropyridine N-oxide Reactant->Product Nitration Reagents H2SO4 / HNO3 Reagents->Reactant

Caption: Reaction pathway for the nitration of this compound.

Materials:

  • This compound

  • Concentrated sulfuric acid (H2SO4)

  • Fuming nitric acid (HNO3)

  • Ice

  • Saturated aqueous sodium carbonate (Na2CO3)

Procedure:

  • Carefully add this compound (1.0 eq) to concentrated sulfuric acid at 0°C with stirring.

  • Slowly add fuming nitric acid (1.1 eq) to the mixture, maintaining the temperature below 10°C.

  • Heat the reaction mixture to 90-100°C for 2-3 hours.

  • Cool the mixture to room temperature and pour it slowly onto crushed ice.

  • Neutralize the acidic solution by the careful addition of saturated aqueous sodium carbonate until the pH is approximately 7-8.

  • The product may precipitate from the solution and can be collected by filtration. Alternatively, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic extracts over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.

Nucleophilic Substitution: Methoxylation

This protocol describes a potential nucleophilic substitution reaction with sodium methoxide. The expected primary site of attack is the C2 or C6 position.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Ammonium chloride (NH4Cl) solution (saturated)

Procedure:

  • Dissolve this compound (1.0 eq) in dry methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add sodium methoxide (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench by the addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

This compound is a molecule with a rich and versatile reactivity profile. The N-oxide group activates the pyridine ring for both electrophilic and nucleophilic attack, with the regioselectivity influenced by the 3-acetyl group. The quantitative data, though estimated, provides a solid theoretical framework for understanding its reactivity. The provided experimental protocols, adapted from established methods, offer practical starting points for the synthesis and further functionalization of this important heterocyclic compound. This guide serves as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of this compound as a key building block in the synthesis of novel therapeutic agents.

reaction mechanisms involving 3-Acetylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reaction Mechanisms of 3-Acetylpyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and core . It is designed to serve as a critical resource for professionals in research, chemical synthesis, and drug development, offering detailed experimental protocols, quantitative data summaries, and visual diagrams of key chemical transformations.

Introduction

Synthesis of this compound

The synthesis of this compound is a two-stage process: first, the preparation of the precursor 3-Acetylpyridine, followed by its N-oxidation.

Synthesis of 3-Acetylpyridine

Several synthetic routes to 3-Acetylpyridine have been developed, starting from readily available materials like nicotinic acid or its esters.[6][7] These methods are compared below.

Starting MaterialKey Reagents & ConditionsYield (%)Purity (%)Reaction TimeReference
Nicotinic Acid1. Ethyl acetate, Sodium ethoxide, TiO₂; 2. HBr (reflux)90%98.7%~8 hours[6][8]
Methyl NicotinateAcetic acid, Water, N₂, TiO₂/Na₂O catalyst (400 °C, gas phase)60% (selectivity)Not specifiedContinuous[9][10]
Butyl NicotinateAcetic acid, Water, Alumina-Silica supported TiO₂ catalyst (410 °C, gas phase)61%Not specified35 hours[11]
3-Bromopyridine1. Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI; 2. KOH; 3. H₂O, Trifluoromethanesulfonic acid95% (final step)Not specifiedMulti-step[6]
  • Esterification: Combine 12.3 g of nicotinic acid with 110 g of ethyl acetate in a suitable reaction vessel. Cool the stirred mixture to 3°C. Add 8.85 g of sodium ethoxide, followed by 0.12 g of TiO₂ catalyst. Heat the mixture to 53°C and maintain for 3 hours.[8]

  • Condensation & Hydrolysis: Cool the mixture back to 3°C and add another 55 g of ethyl acetate and 11.56 g of sodium ethoxide. Heat the reaction to reflux at 78°C and maintain for 5 hours.[8]

  • Work-up: Cool the mixture to 5°C and add 50 mL of water. Carefully add 85 g of hydrobromic acid dropwise, then heat to reflux for 5 hours. After cooling to room temperature, adjust the pH to 9 using a sodium carbonate solution.

  • Isolation: Extract the mixture with dichloromethane. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to yield 3-acetylpyridine.[6]

G cluster_ester Step 1: Esterification cluster_condense Step 2: Condensation & Hydrolysis cluster_purify Step 3: Purification NA Nicotinic Acid EtNic Ethyl Nicotinate (Intermediate) NA->EtNic Ethyl Acetate, Sodium Ethoxide, TiO₂, 53°C, 3h Product 3-Acetylpyridine EtNic->Product 1. Sodium Ethoxide, 78°C, 5h 2. HBr (reflux), 5h 3. Na₂CO₃ (pH 9) EtAc Ethyl Acetate EtAc->Product Crude Crude Product in DCM Product->Crude Extraction Final Pure 3-Acetylpyridine Crude->Final Vacuum Distillation G Photochemical Rearrangement Pathway Start This compound (Ground State) Excited Excited State (S1) Start->Excited hv (Irradiation) CI Conical Intersection Excited->CI Deactivation Oxaziridine Oxaziridine Intermediate CI->Oxaziridine Ground State Formation Oxazepine 1,2-Oxazepine Derivative Oxaziridine->Oxazepine Thermal Rearrangement

References

Methodological & Application

Application Notes and Protocols: 3-Acetylpyridine N-oxide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylpyridine N-oxide is a versatile intermediate in organic synthesis, primarily utilized for the preparation of substituted pyridines. The presence of the N-oxide functionality significantly alters the reactivity of the pyridine ring, making it more susceptible to nucleophilic substitution. This, combined with the electron-withdrawing nature of the acetyl group, allows for regioselective functionalization of the pyridine core. These application notes provide detailed protocols for the synthesis of this compound and its subsequent conversion to valuable building blocks, such as 2-chloro-3-acetylpyridine.

Synthesis of this compound

The preparation of this compound is a key first step for its further use in synthesis. This is typically achieved through the oxidation of 3-acetylpyridine. While various oxidizing agents can be employed for the N-oxidation of pyridines, hydrogen peroxide is a common and effective choice.

Experimental Protocol: N-oxidation of 3-Acetylpyridine

This protocol is based on the oxidation of 3-acetylpyridine using hydrogen peroxide.

Materials:

  • 3-Acetylpyridine

  • Hydrogen Peroxide (30% aqueous solution)

  • Glacial Acetic Acid (optional, as solvent or co-reagent)

  • Sodium sulfite or Sodium bisulfite (for quenching)

  • Sodium carbonate or Sodium bicarbonate (for neutralization)

  • Dichloromethane or Chloroform (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-acetylpyridine in a suitable solvent such as glacial acetic acid.

  • Slowly add 30% hydrogen peroxide to the stirred solution. The reaction can be exothermic, so cooling may be necessary to maintain the desired reaction temperature.

  • Heat the reaction mixture to a temperature of 70-80°C and maintain for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the excess hydrogen peroxide by the slow addition of a reducing agent like sodium sulfite or sodium bisulfite solution until a negative test with starch-iodide paper is obtained.

  • Neutralize the reaction mixture by the addition of a saturated solution of sodium carbonate or sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer multiple times with a chlorinated solvent such as dichloromethane or chloroform.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Application in the Synthesis of 2-Chloro-3-acetylpyridine

A primary application of this compound is its use as a precursor for the synthesis of 2-halopyridines. The N-oxide group activates the 2- and 6-positions of the pyridine ring towards nucleophilic attack. Subsequent deoxygenation and halogenation can be achieved in a single step using reagents like phosphorus oxychloride (POCl₃). The electron-withdrawing acetyl group at the 3-position directs the chlorination to the 2-position.

Experimental Protocol: Synthesis of 2-Chloro-3-acetylpyridine

This protocol describes the conversion of this compound to 2-chloro-3-acetylpyridine.[1]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (optional, as solvent)

  • Ice

  • Saturated sodium bicarbonate solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place this compound.

  • Carefully add phosphorus oxychloride (POCl₃) to the flask. The reaction can be performed neat or in a high-boiling inert solvent like dichloromethane.

  • Heat the reaction mixture to 100°C and maintain for 1 hour.[1] Monitor the reaction by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.

  • Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude 2-chloro-3-acetylpyridine.

  • The product can be purified by column chromatography or distillation under reduced pressure.

Quantitative Data Summary
Starting MaterialProductReagentsTemperatureTimeYieldReference
3-AcetylpyridineThis compound30% H₂O₂---[1]
This compound2-Chloro-3-acetylpyridinePOCl₃100°C1 h33% (two steps)[1]

Note: The yield of 33% is reported for the two-step process starting from 3-acetylpyridine.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key transformations involving this compound.

Caption: Synthesis of this compound.

Synthesis_of_2_Chloro_3_acetylpyridine start This compound intermediate Activated Complex start->intermediate Activation reagent1 POCl₃ reagent1->intermediate product 2-Chloro-3-acetylpyridine intermediate->product Chlorination & Deoxygenation

Caption: Synthesis of 2-Chloro-3-acetylpyridine.

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_reaction Synthesis of 2-Chloro-3-acetylpyridine s1 Dissolve 3-Acetylpyridine s2 Add H₂O₂ s1->s2 s3 Heat & Monitor s2->s3 s4 Quench & Neutralize s3->s4 s5 Extract & Dry s4->s5 s6 Isolate Product s5->s6 r1 React this compound with POCl₃ s6->r1 Use as starting material r2 Heat & Monitor r1->r2 r3 Quench with Ice r2->r3 r4 Neutralize r3->r4 r5 Extract & Dry r4->r5 r6 Purify Product r5->r6

Caption: Overall experimental workflow.

References

Application Notes and Protocols: 3-Acetylpyridine N-oxide in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-acetylpyridine N-oxide as a versatile substrate in various palladium-catalyzed cross-coupling reactions. The N-oxide functionality plays a crucial role in activating the pyridine ring, enabling regioselective C-H functionalization and coupling with a wide range of partners. This approach offers a powerful strategy for the synthesis of complex substituted pyridines, which are key structural motifs in numerous pharmaceuticals and biologically active compounds.

Introduction

Pyridine N-oxides, including this compound, have emerged as highly valuable building blocks in modern organic synthesis. The N-oxide group modulates the electronic properties of the pyridine ring, rendering the C2 and C6 positions susceptible to deprotonation and subsequent functionalization. This activation strategy circumvents the need for pre-functionalized pyridine starting materials, offering a more atom-economical and efficient route to substituted pyridines. This document outlines protocols for direct arylation, Heck, Suzuki-Miyaura, and Sonogashira coupling reactions using pyridine N-oxide substrates.

Data Presentation

The following tables summarize quantitative data from representative cross-coupling reactions involving substituted pyridine N-oxides, providing insights into the expected yields and scope of these transformations.

Table 1: Palladium-Catalyzed Direct Arylation of Substituted Pyridine N-Oxides

Pyridine N-oxide SubstrateAryl Halide/EquivalentCatalyst SystemConditionsYield (%)Reference
Pyridine N-oxide4-BromotoluenePd(OAc)₂, P(t-Bu)₃·HBF₄K₂CO₃, Toluene, 110 °C, 16 h91[1]
3-Phenylpyridine N-oxideBenzenePd(OAc)₂Ag₂CO₃, 130 °C, 16 h85[2]
4-Methoxypyridine N-oxide4-BromotoluenePd(OAc)₂, P(t-Bu)₃·HBF₄K₂CO₃, Toluene, 110 °C, 16 h88[1]
4-Nitropyridine N-oxide4-BromotoluenePd(OAc)₂, P(t-Bu)₃·HBF₄K₂CO₃, Toluene, 110 °C, 16 h75[1]

Table 2: Palladium-Catalyzed Alkenylation (Heck-type Reaction) of Pyridine N-Oxides

Pyridine N-oxide SubstrateAlkeneCatalyst SystemConditionsYield (%)Reference
Pyridine N-oxideEthyl acrylatePd(OAc)₂Ag₂CO₃, 1,4-Dioxane, 100 °C, 12 h91[2]
Pyridine N-oxideStyrenePd(OAc)₂Ag₂CO₃, 1,4-Dioxane, 120 °C, 16 h85[2]
3-Phenylpyridine N-oxideEthyl acrylatePd(OAc)₂Ag₂CO₃, 1,4-Dioxane, 100 °C, 12 h78[2]

Table 3: Palladium-Catalyzed Sonogashira Coupling of Substituted Halopyridines

Halopyridine SubstrateTerminal AlkyneCatalyst SystemConditionsYield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂, PPh₃, CuIEt₃N, DMF, 100 °C, 3 h96[3][4]
2-Amino-3-bromopyridine1-OctynePd(CF₃COO)₂, PPh₃, CuIEt₃N, DMF, 100 °C, 3 h85[3][4]
2-Amino-3-bromopyridine4-EthynylanisolePd(CF₃COO)₂, PPh₃, CuIEt₃N, DMF, 100 °C, 3 h92[3][4]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Direct Arylation of this compound

This protocol is adapted from a general procedure for the direct arylation of pyridine N-oxides.[1]

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphonium tetrafluoroborate (P(t-Bu)₃·HBF₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.2 mmol, 1.2 equiv), aryl bromide (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), P(t-Bu)₃·HBF₄ (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Evacuate the flask and backfill with argon. Repeat this process three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-3-acetylpyridine N-oxide.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Bromo-5-acetylpyridine N-oxide

This protocol is a representative procedure for the Suzuki-Miyaura coupling of a halopyridine N-oxide.

Materials:

  • 3-Bromo-5-acetylpyridine N-oxide (can be synthesized from 3-acetylpyridine via bromination and subsequent N-oxidation)

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 3-bromo-5-acetylpyridine N-oxide (1.0 mmol, 1.0 equiv) and the arylboronic acid (1.2 mmol, 1.2 equiv) in a mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Add Na₂CO₃ (2.0 mmol, 2.0 equiv) and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours under an argon atmosphere.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL).

  • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography on silica gel.

Protocol 3: Palladium-Catalyzed Sonogashira Coupling of 3-Bromo-5-acetylpyridine N-oxide

This protocol is based on general procedures for Sonogashira couplings of halopyridines.[3][4]

Materials:

  • 3-Bromo-5-acetylpyridine N-oxide

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add 3-bromo-5-acetylpyridine N-oxide (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.

  • Cool the reaction to room temperature and pour it into a separatory funnel containing ethyl acetate (30 mL) and saturated aqueous ammonium chloride (20 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate the general catalytic cycles and a typical experimental workflow for palladium-catalyzed cross-coupling reactions involving pyridine N-oxides.

G cluster_setup Reaction Setup cluster_workup Workup & Purification reagents Weigh Reagents (Pyridine N-oxide, Coupling Partner, Base, Pd Catalyst, Ligand) flask Combine in Dry Glassware reagents->flask atmosphere Inert Atmosphere (Argon/Nitrogen) flask->atmosphere solvent Add Degassed Solvent atmosphere->solvent heating Heat to Reaction Temp. solvent->heating cooling Cool to Room Temp. heating->cooling filtration Filter (e.g., through Celite) cooling->filtration extraction Liquid-Liquid Extraction filtration->extraction drying Dry Organic Layer extraction->drying concentration Remove Solvent drying->concentration purification Column Chromatography concentration->purification product product purification->product Isolated Product

Caption: General experimental workflow for cross-coupling reactions.

G pd0 Pd(0)L_n pd_complex R-Pd(II)-X(L_n) pd0->pd_complex transmetal R-Pd(II)-R'(L_n) pd_complex->transmetal transmetal->pd0 Reductive Elimination (R-R')

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

G pd_ii Pd(II) palladacycle Palladacycle Intermediate pd_ii->palladacycle C-H Activation (Pyridine N-oxide) pd_alkenyl Aryl-Pd-Alkenyl Intermediate palladacycle->pd_alkenyl Alkene Insertion pd_hydride Hydrido-Pd-Complex pd_alkenyl->pd_hydride Beta-Hydride Elimination pd_0 Pd(0) pd_hydride->pd_0 Reductive Elimination (Product) pd_0->pd_ii Oxidation

Caption: Proposed catalytic cycle for direct C-H alkenylation.

G pd0 Pd(0)L_n pd_complex R-Pd(II)-X(L_n) pd0->pd_complex pd_alkynyl R-Pd(II)-C≡CR'(L_n) pd_alkynyl->pd0 Reductive Elimination (R-C≡CR') cu_acetylide Cu-C≡CR' cu_acetylide->pd_alkynyl Transmetalation alkyne H-C≡CR' alkyne->cu_acetylide Cu(I), Base

References

3-Acetylpyridine N-oxide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylpyridine N-oxide is a heterocyclic compound featuring a pyridine ring N-oxidized at position 1 and an acetyl group at position 3. While its direct applications in medicinal chemistry are not extensively documented in publicly available literature, the broader class of pyridine N-oxides has garnered significant interest for its diverse biological activities and utility as synthetic intermediates. The N-oxide functionality can profoundly alter the physicochemical properties of the parent pyridine, often leading to enhanced solubility, modified electronic character, and unique metabolic pathways. This document provides an overview of the potential applications of this compound in medicinal chemistry, drawing upon the known activities of analogous compounds and general principles of pyridine N-oxide chemistry.

The introduction of an N-oxide group can render the pyridine ring more susceptible to certain chemical modifications and can serve as a key pharmacophore in various therapeutic areas. Pyridine N-oxides have been explored as anticancer, antimicrobial, and antiviral agents. Furthermore, they can act as prodrugs, particularly as hypoxia-activated prodrugs, which are of great interest in oncology.[1][2]

Synthesis of this compound

The most common method for the synthesis of pyridine N-oxides is the direct oxidation of the corresponding pyridine. This can be achieved using various oxidizing agents.

Experimental Protocol: Oxidation of 3-Acetylpyridine

Objective: To synthesize this compound from 3-Acetylpyridine.

Materials:

  • 3-Acetylpyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA) or 40% Peracetic acid[3]

  • Dichloromethane (DCM) or Acetic acid[3]

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfite solution (10%)

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure (using m-CPBA): [4]

  • Dissolve 3-Acetylpyridine (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.[4]

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution to neutralize the excess acid.

  • Add 10% sodium sulfite solution to reduce the remaining peroxides.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography.

G cluster_synthesis Synthesis of this compound 3-Acetylpyridine 3-Acetylpyridine Reaction Oxidation in DCM or Acetic Acid 3-Acetylpyridine->Reaction Oxidizing_Agent m-CPBA or Peracetic Acid Oxidizing_Agent->Reaction Quenching Quenching & Work-up Reaction->Quenching Purification Purification Quenching->Purification 3-Acetylpyridine_N-oxide This compound Purification->3-Acetylpyridine_N-oxide

Figure 1: General workflow for the synthesis of this compound.

Potential Applications in Medicinal Chemistry

Based on the known biological activities of other pyridine N-oxide derivatives, several potential applications for this compound can be postulated.

Hypoxia-Activated Prodrugs for Cancer Therapy

Solid tumors often contain regions of low oxygen concentration (hypoxia), a condition that is associated with resistance to conventional therapies.[5] Hypoxia-activated prodrugs (HAPs) are designed to be selectively activated in these hypoxic environments to release a cytotoxic agent.[6] The N-oxide moiety is a common feature in HAPs, as it can be bioreduced under hypoxic conditions by enzymes such as cytochrome P450 reductases.[2][7]

Hypothesized Mechanism of Action:

This compound, if developed as a scaffold for a HAP, would be relatively non-toxic in its oxidized form. In the hypoxic environment of a tumor, it could undergo a one-electron reduction to form a radical anion. This radical anion can then fragment to release a cytotoxic species or be further reduced to the corresponding pyridine, which might be designed to be a potent inhibitor of a key cellular target.

G cluster_pathway Hypothesized Mechanism of this compound as a HAP Prodrug This compound (Less Toxic) Hypoxia Hypoxic Tumor Environment Prodrug->Hypoxia Activation Enzymatic Reduction (e.g., CYP Reductases) Hypoxia->Activation Radical_Anion Radical Anion Intermediate Activation->Radical_Anion Active_Drug Active Cytotoxic Agent or 3-Acetylpyridine (Active Form) Radical_Anion->Active_Drug Cell_Death Tumor Cell Death Active_Drug->Cell_Death

Figure 2: Potential bioreductive activation pathway for a this compound-based HAP.

Antimicrobial Agents

Pyridine N-oxide derivatives have been reported to exhibit a broad spectrum of antimicrobial activities.[8] For instance, 2,2′-dithio-bis-pyridine-N-oxide and its analogs have shown potent activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9] The mechanism of action for these compounds is thought to involve the inhibition of fatty acid biosynthesis.[9]

Potential Quantitative Data:

While specific data for this compound is unavailable, the following table presents Minimum Inhibitory Concentration (MIC) values for analogous pyridine N-oxide disulfides against various bacterial strains to illustrate the potential potency of this class of compounds.[9]

CompoundS. aureus (ATCC 29213) MIC (µg/mL)S. aureus (MRSA, ATCC 33591) MIC (µg/mL)S. aureus (MDR) MIC (µg/mL)
2-(methyldithio)pyridine-N-oxide< 4< 4< 4
2,2′-dithio-bis-pyridine-N-oxide< 4< 4< 4
Reference standards (e.g., Ciprofloxacin)0.250.5> 128

Experimental Protocol: Broth Microdilution Assay for MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of bacteria.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10^5 CFU/mL in MHB.

  • Add the bacterial inoculum to each well containing the diluted compound.

  • Include positive (bacteria in broth without compound) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Enzyme Inhibitors

The pyridine N-oxide moiety can act as a hydrogen bond acceptor and participate in interactions with enzyme active sites.[1] For example, a pyridine-N-oxide derivative has been identified as a potent inhibitor of protease factor XIa, a key enzyme in the coagulation cascade.[1] Given the presence of the acetyl group, which can also engage in various non-covalent interactions, this compound could serve as a scaffold for designing inhibitors of various enzymes, such as kinases or dehydrogenases.

Conclusion

While direct experimental evidence for the medicinal chemistry applications of this compound is currently limited, the established biological activities of the broader class of pyridine N-oxides suggest several promising avenues for future research. Its potential as a scaffold for hypoxia-activated prodrugs, antimicrobial agents, and enzyme inhibitors warrants further investigation. The synthetic accessibility of this compound from its parent pyridine provides a solid foundation for the generation of derivatives and subsequent structure-activity relationship studies. The protocols and conceptual frameworks presented here offer a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this intriguing molecule.

References

Application Notes and Protocols for 3-Acetylpyridine N-oxide as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-Acetylpyridine N-oxide as a versatile ligand in coordination chemistry. The information compiled is intended to guide researchers in the synthesis, characterization, and exploration of novel metal complexes with potential applications in catalysis and drug development.

Introduction to this compound

This compound is a derivative of pyridine, an aromatic heterocyclic compound. The introduction of the N-oxide functional group significantly alters the electronic properties of the pyridine ring, enhancing its ability to coordinate with metal ions. The N-oxide group acts as a strong electron-donating group, increasing the electron density on the pyridine ring and modifying its reactivity. The acetyl group at the 3-position provides an additional coordination site, allowing the ligand to act as a bidentate or bridging ligand, leading to the formation of diverse coordination complexes with interesting structural and functional properties. Pyridine N-oxides, in general, are known to form stable complexes with a variety of transition metals, and these complexes have shown promise in catalysis and as bioactive compounds.

Synthesis of this compound

The synthesis of this compound can be readily achieved by the oxidation of 3-Acetylpyridine. Common oxidizing agents for this transformation include peracetic acid and meta-chloroperoxybenzoic acid (m-CPBA).

2.1. Experimental Protocol: N-oxidation of 3-Acetylpyridine

This protocol describes the synthesis of this compound from 3-Acetylpyridine using peracetic acid.

Materials:

  • 3-Acetylpyridine

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide (H₂O₂)

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Acetylpyridine (1.0 eq) in glacial acetic acid (5.0 eq).

  • Slowly add 30% hydrogen peroxide (1.5 eq) to the stirred solution. Caution: The reaction is exothermic. The addition should be done carefully to control the temperature.

  • Heat the reaction mixture to 70-80 °C and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with deionized water (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/methanol gradient) to yield pure this compound.

Characterization Data:

  • ¹³C NMR (CDCl₃, δ in ppm): Expected signals around 196.9 (C=O), 143.8, 142.2, 127.0, 126.5, 125.8 (aromatic carbons), and 26.7 (CH₃).

Workflow for the Synthesis of this compound

G Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3-Acetylpyridine 3-Acetylpyridine Reaction Mixture Reaction Mixture 3-Acetylpyridine->Reaction Mixture Peracetic Acid Peracetic Acid Peracetic Acid->Reaction Mixture Neutralization Neutralization Reaction Mixture->Neutralization 1. Cool 2. Add NaHCO3 Extraction Extraction Neutralization->Extraction Extract with CH2Cl2 Purification Purification Extraction->Purification Dry, concentrate, column chromatography This compound This compound Purification->this compound

Caption: Workflow for the synthesis of this compound.

Coordination Chemistry of this compound

This compound can coordinate to metal ions through the oxygen atom of the N-oxide group and the oxygen atom of the acetyl group, acting as a bidentate chelating ligand. It can also act as a monodentate ligand through the N-oxide oxygen or bridge two metal centers. The coordination mode will depend on the metal ion, the counter-anion, and the reaction conditions.

3.1. Experimental Protocol: Synthesis of a Generic Transition Metal Complex

This protocol provides a general procedure for the synthesis of a transition metal complex of this compound, for example, with copper(II) chloride.

Materials:

  • This compound

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolve this compound (2.0 eq) in warm methanol (20 mL) in a round-bottom flask with stirring.

  • In a separate beaker, dissolve copper(II) chloride dihydrate (1.0 eq) in methanol (10 mL).

  • Slowly add the methanolic solution of the metal salt to the stirred solution of the ligand.

  • A precipitate may form immediately or upon standing.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Collect the precipitate by vacuum filtration and wash with a small amount of cold methanol and then with diethyl ether.

  • Dry the resulting solid in a desiccator over anhydrous calcium chloride.

  • Single crystals suitable for X-ray diffraction may be obtained by slow evaporation of the filtrate or by recrystallization from a suitable solvent system.

Workflow for the Synthesis of a Metal Complex

G Synthesis of a Metal Complex cluster_reactants Reactants cluster_synthesis Synthesis cluster_isolation Isolation cluster_product Product This compound This compound Mixing in Solvent Mixing in Solvent This compound->Mixing in Solvent Dissolve in Methanol Metal Salt (e.g., CuCl2) Metal Salt (e.g., CuCl2) Metal Salt (e.g., CuCl2)->Mixing in Solvent Dissolve in Methanol Filtration Filtration Mixing in Solvent->Filtration Stir and precipitate Washing & Drying Washing & Drying Filtration->Washing & Drying Metal Complex Metal Complex Washing & Drying->Metal Complex

Caption: General workflow for the synthesis of a metal complex.

Quantitative Data of Representative Metal Complexes

While specific data for this compound complexes are scarce in the literature, the following tables provide expected ranges for spectroscopic and structural data based on analogous pyridine N-oxide and 3-acetylpyridine complexes.

Table 1: Spectroscopic Data

ParameterThis compound (Ligand)[M(3-AcPyO)₂X₂] (Complex)
IR Spectroscopy (cm⁻¹)
ν(C=O)~1690Shift to lower frequency (~1650-1670) upon coordination
ν(N-O)~1250Shift to lower frequency (~1200-1230) upon coordination
¹H NMR (ppm) Broadening or shifting of signals due to paramagnetic metal ions
Aromatic Protons7.0 - 9.0May be shifted and/or broadened
Methyl Protons~2.5May be shifted and/or broadened

Table 2: Crystallographic Data for a Hypothetical Mn(II) Complex

Based on known structures of Mn(II) with pyridine N-oxide derivatives, a hypothetical octahedral complex, [Mn(3-AcPyO)₂(OAc)₂(H₂O)₂], could exhibit the following structural parameters.

ParameterExpected Value Range
Coordination Geometry Distorted Octahedral
Bond Lengths (Å)
Mn-O (N-oxide)2.15 - 2.25
Mn-O (acetyl)2.10 - 2.20
Mn-O (acetate)2.10 - 2.25
Mn-O (water)2.15 - 2.25
**Bond Angles (°) **
O-Mn-O (cis)85 - 95
O-Mn-O (trans)170 - 180

Potential Applications

5.1. Catalysis

Metal complexes of pyridine N-oxides are known to be active catalysts for various organic transformations. The presence of both a Lewis acidic metal center and a potentially redox-active ligand makes these complexes interesting candidates for oxidation catalysis. For instance, copper complexes of 3-acetylpyridine have been shown to activate hydrogen peroxide for the degradation of organic pollutants. It is conceivable that this compound complexes could exhibit similar or enhanced catalytic activity.

Potential Catalytic Application Workflow

G Catalytic Oxidation Workflow cluster_components Reaction Components cluster_process Catalytic Cycle cluster_output Output Substrate Substrate Activation Activation Substrate->Activation Oxidant (e.g., H2O2) Oxidant (e.g., H2O2) Oxidant (e.g., H2O2)->Activation Catalyst (Metal Complex) Catalyst (Metal Complex) Catalyst (Metal Complex)->Activation Forms active species Oxidation Oxidation Activation->Oxidation Oxidizes substrate Product Release Product Release Oxidation->Product Release Oxidized Product Oxidized Product Product Release->Oxidized Product Catalyst Regeneration Catalyst Regeneration Product Release->Catalyst Regeneration Catalyst Regeneration->Activation

Caption: A potential catalytic cycle for oxidation reactions.

5.2. Drug Development

Pyridine and its derivatives are prevalent scaffolds in many pharmaceuticals. The coordination of bioactive ligands to metal ions can enhance their therapeutic efficacy. Given the known biological activities of many pyridine N-oxide compounds and metal complexes, this compound complexes are worthy of investigation for their potential as antimicrobial or anticancer agents. The metal ion can facilitate the transport of the ligand into cells and participate in redox processes that may be cytotoxic to cancer cells or pathogenic microbes.

Disclaimer: The experimental protocols and data provided are for informational purposes and are based on established chemical principles and analogous systems. Researchers should conduct their own risk assessments and optimizations for any new synthetic procedures.

Application Notes and Protocols for the N-Oxidation of 3-Acetylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylpyridine is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmaceutical agents. The N-oxidation of the pyridine ring in 3-acetylpyridine yields 3-acetylpyridine N-oxide, a compound with modified electronic and steric properties that can be crucial for modulating biological activity and pharmacokinetic profiles of target molecules. This document provides detailed protocols for the N-oxidation of 3-acetylpyridine using two common and effective methods: meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in acetic acid.

Data Presentation

The selection of an oxidizing agent for the N-oxidation of pyridines can influence the reaction efficiency and yield. While specific quantitative data for the N-oxidation of 3-acetylpyridine is not extensively documented in a single source, the following table summarizes typical yields reported for the N-oxidation of 3-substituted pyridines using different reagents, which can be considered indicative for the target transformation.[1]

Oxidizing AgentSubstrateReported Yield (%)Reference
m-CPBA3-Substituted PyridinesHigh[1]
30% H₂O₂ in Glacial Acetic Acid3-Substituted PyridinesModerate to High[1]
Sodium Perborate Monohydrate3-Substituted PyridinesModerate[1]
Potassium Peroxymonosulfate3-Substituted PyridinesModerate[1]
Magnesium Monoperoxyphthalate3-Substituted PyridinesModerate[1]

Experimental Protocols

Two reliable methods for the N-oxidation of 3-acetylpyridine are detailed below.

Method 1: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

This method is often favored for its high efficiency and relatively mild reaction conditions.[1][2]

Materials:

  • 3-Acetylpyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, commercial grade, typically ~77%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-acetylpyridine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen or argon atmosphere.

  • Addition of Oxidant: Cool the solution to 0 °C using an ice bath. To the stirred solution, add m-CPBA (1.1 - 1.5 eq) portion-wise over 15-30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any excess peroxide.

    • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct. Repeat the wash until the aqueous layer is basic.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Method 2: Oxidation with Hydrogen Peroxide and Acetic Acid

This method provides a more economical and environmentally friendly alternative to peroxy acids.[1][3]

Materials:

  • 3-Acetylpyridine

  • Glacial acetic acid

  • Hydrogen peroxide (30% aqueous solution)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution

  • Chloroform (CHCl₃) or Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine 3-acetylpyridine (1.0 eq) and glacial acetic acid.

  • Addition of Oxidant: To this solution, slowly add 30% aqueous hydrogen peroxide (2.0 - 3.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 70-80 °C and maintain this temperature with stirring for several hours (typically 4-24 hours). Monitor the reaction progress by TLC.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the excess acetic acid by the slow addition of a saturated aqueous solution of sodium carbonate or a dilute solution of sodium hydroxide until the pH is approximately 8-9.

    • Extract the aqueous layer multiple times with chloroform or dichloromethane.

    • Combine the organic extracts and wash with brine.

    • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to afford the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 3-Acetylpyridine in Solvent add_oxidant Add Oxidizing Agent (m-CPBA or H₂O₂/AcOH) start->add_oxidant react Stir at Controlled Temperature add_oxidant->react monitor Monitor by TLC react->monitor quench Quench Excess Oxidant monitor->quench Reaction Complete wash Aqueous Washes (NaHCO₃, Na₂S₂O₃, Brine) quench->wash extract Extract with Organic Solvent wash->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product Pure this compound purify->product

Caption: Experimental workflow for the N-oxidation of 3-acetylpyridine.

reaction_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products pyridine 3-Acetylpyridine (Pyridine Ring) ts Concerted Transition State pyridine->ts Nucleophilic Attack of Nitrogen peracid Peroxy Acid (e.g., m-CPBA) peracid->ts n_oxide This compound ts->n_oxide acid Carboxylic Acid ts->acid

Caption: General mechanism of pyridine N-oxidation by a peroxy acid.

References

3-Acetylpyridine N-oxide: A Versatile Reagent for Advanced Functional Group Transformations

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Organic Synthesis and Drug Development

Introduction

3-Acetylpyridine N-oxide has emerged as a valuable and versatile reagent in modern organic synthesis. Its unique electronic properties, stemming from the pyridine N-oxide moiety, enable a range of functional group transformations that are crucial for the synthesis of complex molecules, including pharmaceutical intermediates and novel materials. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic methodologies, with a focus on palladium-catalyzed C-H functionalization reactions.

The N-oxide group in this compound acts as a powerful directing group, facilitating highly regioselective C-H bond activation at the C2 position of the pyridine ring. This directed activation allows for the introduction of various functional groups, such as vinyl and aryl moieties, providing a direct and efficient route to substituted pyridine derivatives.

I. Palladium-Catalyzed C-H Functionalization of this compound

The N-oxide functionality in this compound serves as an excellent directing group for palladium-catalyzed C-H functionalization reactions. This approach allows for the direct introduction of alkenyl and aryl groups at the C2 position of the pyridine ring with high selectivity, avoiding the need for pre-functionalized starting materials.

A. Ortho-Alkenylation of this compound

A highly efficient and regioselective method for the ortho-alkenylation of this compound involves a palladium-catalyzed reaction with various olefins. This transformation provides a direct route to 2-alkenylated pyridine N-oxides, which are valuable intermediates in organic synthesis.

EntryOlefinProductYield (%)
1Ethyl acrylate2-(2-Ethoxycarbonyl-vinyl)-3-acetylpyridine N-oxide85
2Styrene2-(2-Phenyl-vinyl)-3-acetylpyridine N-oxide82
31-Hexene2-(Hex-1-enyl)-3-acetylpyridine N-oxide78

Reagents and Materials:

  • This compound

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) carbonate (Ag₂CO₃)

  • Pyridine

  • 1,4-Dioxane (anhydrous)

  • Nitrogen gas (N₂)

Procedure:

  • To a flame-dried Schlenk tube, add this compound (0.2 mmol), palladium(II) acetate (0.02 mmol, 10 mol%), and silver(I) carbonate (0.3 mmol).

  • Evacuate and backfill the tube with nitrogen gas three times.

  • Add anhydrous 1,4-dioxane (1.0 mL), ethyl acrylate (0.4 mmol), and pyridine (0.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired product.

B. Direct Arylation of this compound

The palladium-catalyzed direct arylation of this compound with unactivated arenes provides a straightforward method for the synthesis of 2-aryl-3-acetylpyridine N-oxides. This reaction demonstrates high regioselectivity for the C2 position.

EntryAreneProductYield (%)
1Benzene2-Phenyl-3-acetylpyridine N-oxide75
2Toluene2-(p-Tolyl)-3-acetylpyridine N-oxide72

Reagents and Materials:

  • This compound

  • Benzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) carbonate (Ag₂CO₃)

  • Nitrogen gas (N₂)

Procedure:

  • In a sealed tube, combine this compound (0.2 mmol), palladium(II) acetate (0.02 mmol, 10 mol%), and silver(I) carbonate (0.44 mmol).

  • Add benzene (2.0 mL) to the mixture.

  • Seal the tube and heat the reaction mixture at 130 °C for 16 hours.

  • After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of Celite.

  • Wash the Celite pad with additional dichloromethane.

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield 2-phenyl-3-acetylpyridine N-oxide.

II. Visualizing Reaction Pathways and Workflows

To aid in the understanding of the experimental processes and underlying chemical transformations, the following diagrams have been generated using the DOT language.

experimental_workflow_alkenylation cluster_reagents Reagent Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_product Final Product reagent1 This compound setup Combine Reagents in Schlenk Tube reagent1->setup reagent2 Pd(OAc)₂ reagent2->setup reagent3 Ag₂CO₃ reagent3->setup reagent4 Olefin reagent4->setup reagent5 Pyridine reagent5->setup reagent6 1,4-Dioxane reagent6->setup reaction Heat at 100 °C (12 h) setup->reaction workup Dilute & Filter reaction->workup purification Column Chromatography workup->purification product 2-Alkenylated This compound purification->product

Caption: Experimental workflow for the Pd-catalyzed ortho-alkenylation.

catalytic_cycle_arylation cluster_substrates Substrates cluster_oxidant Oxidant pd2 Pd(II) intermediate1 Palladacycle Intermediate pd2->intermediate1 C-H Activation pd0 Pd(0) pd0->pd2 Oxidation intermediate2 Aryl-Pd(II) Intermediate intermediate1->intermediate2 Arylation intermediate2->pd0 product 2-Aryl-3-acetylpyridine N-oxide intermediate2->product Reductive Elimination pyridine_n_oxide This compound pyridine_n_oxide->intermediate1 arene Arene arene->intermediate2 ag_oxidant Ag₂CO₃ ag_oxidant->pd0 ag_metal 2Ag(0) ag_oxidant->ag_metal

Caption: Proposed catalytic cycle for the direct C-H arylation.

Conclusion

This compound is a highly effective substrate for palladium-catalyzed C-H functionalization reactions, enabling the direct and regioselective synthesis of valuable 2-alkenylated and 2-arylated pyridine N-oxide derivatives. The protocols provided herein offer robust and reproducible methods for accessing these important building blocks. The unique reactivity imparted by the N-oxide moiety makes this compound a powerful tool for chemists engaged in the synthesis of complex heterocyclic molecules for applications in drug discovery and materials science. Further exploration of its reactivity in other functional group transformations is an area of ongoing interest.

Application Notes and Protocols for the Analytical Detection of 3-Acetylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylpyridine N-oxide is a polar heterocyclic compound that can be a metabolite of 3-acetylpyridine or a potential impurity in pharmaceutical manufacturing. Its accurate and sensitive detection is crucial for metabolic studies, quality control of active pharmaceutical ingredients (APIs), and drug safety assessments. Due to its high polarity, traditional reversed-phase liquid chromatography methods often fail to provide adequate retention. This document details robust analytical methodologies for the detection and quantification of this compound, with a primary focus on Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry.

Overview of Analytical Techniques

The primary challenge in the analysis of this compound is its hydrophilic nature. While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of its non-oxidized counterpart, 3-acetylpyridine, it is generally less suitable for the polar and potentially thermally labile N-oxide without derivatization. High-Performance Liquid Chromatography (HPLC) with UV detection can be employed, but achieving sufficient retention on standard C18 columns is difficult.[1] Therefore, HILIC, which utilizes a polar stationary phase and a high organic content mobile phase, has emerged as the most effective chromatographic technique for retaining and separating such polar compounds.[2][3][4][5] When coupled with tandem mass spectrometry (MS/MS), HILIC provides excellent sensitivity and selectivity for the quantification of this compound, even in complex biological matrices.[2][5]

Quantitative Data Summary

The following tables summarize representative quantitative data for the proposed analytical methods. These values are based on typical performance characteristics of HILIC-MS/MS methods for the analysis of small polar molecules and should be validated in your laboratory for the specific application.

Table 1: HILIC-UV Method Performance (Representative Data)

ParameterTypical Performance
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Precision (RSD%)< 3%
Accuracy (Recovery %)97 - 103%

Table 2: HILIC-MS/MS Method Performance (Representative Data)

ParameterTypical Performance
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.2 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Precision (RSD%)< 5%
Accuracy (Recovery %)95 - 105%

Experimental Protocols

Protocol 1: HILIC-UV for the Quantification of this compound in Pharmaceutical Preparations

Objective: To quantify this compound in a relatively clean matrix such as a drug formulation.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Volumetric flasks, pipettes, and autosampler vials

2. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a 50:50 (v/v) acetonitrile/water mixture.

  • Working Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase composition to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

3. Sample Preparation:

  • Accurately weigh a portion of the homogenized pharmaceutical preparation expected to contain this compound.

  • Dissolve the sample in a known volume of 50:50 (v/v) acetonitrile/water.

  • Vortex or sonicate to ensure complete dissolution.

  • Centrifuge to pellet any excipients.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

4. HILIC-UV Conditions:

  • Column: A zwitterionic or amide-based HILIC column (e.g., ZIC®-HILIC, BEH Amide) with dimensions of 100 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: 90:10 (v/v) Acetonitrile/Water with 10 mM Ammonium formate and 0.1% formic acid.

  • Gradient: 95% B for 1 min, ramp to 60% B over 8 min, hold for 2 min, then return to 95% B and equilibrate for 5 min.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • UV Detection: 265 nm.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Protocol 2: HILIC-MS/MS for the Quantification of this compound in Biological Samples (e.g., Urine)

Objective: To achieve high sensitivity and selectivity for the quantification of this compound in a complex biological matrix.

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS) (e.g., deuterated this compound, if available, or a structurally similar compound)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

2. Standard Solution Preparation:

  • Prepare stock and working standard solutions of this compound and the internal standard in a similar manner to Protocol 1, but at lower concentrations suitable for MS/MS detection (e.g., 1 to 1000 ng/mL).

3. Sample Preparation (Protein Precipitation & SPE):

  • To 100 µL of urine, add 10 µL of the internal standard solution and 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of 0.1% formic acid in water.

  • Optional SPE Cleanup: For very complex matrices, a solid-phase extraction step may be necessary.

    • Condition a mixed-mode cation exchange SPE cartridge.

    • Load the reconstituted sample.

    • Wash with a non-eluting solvent (e.g., 0.1% formic acid in water).

    • Elute the analyte with a methanolic solution containing 5% ammonia.

    • Evaporate the eluate and reconstitute in the initial mobile phase.

4. HILIC-MS/MS Conditions:

  • Chromatographic conditions: Use the same HILIC column and mobile phase as in Protocol 1. A faster gradient may be employed for higher throughput.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • MS/MS Transitions (Multiple Reaction Monitoring - MRM):

    • This compound: Precursor ion [M+H]⁺ (m/z 138.1) -> Product ion (e.g., m/z 121.1, corresponding to the loss of the oxygen atom). The exact product ions should be determined by infusion of a standard solution.

    • Internal Standard: Monitor the specific precursor -> product ion transition for the chosen IS.

5. Data Analysis:

  • Quantify this compound using the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_processing Data Processing sample Sample (Pharmaceutical or Biological) dissolution Dissolution / Extraction sample->dissolution centrifugation Centrifugation dissolution->centrifugation filtration Filtration / SPE Cleanup centrifugation->filtration hilic HILIC Separation filtration->hilic detection Detection (UV or MS/MS) hilic->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification

Caption: Generalized workflow for the analysis of this compound.

signaling_pathway_placeholder cluster_metabolism Metabolic Pathway acetylpyridine 3-Acetylpyridine n_oxidation N-Oxidation (e.g., by Cytochrome P450) acetylpyridine->n_oxidation n_oxide This compound n_oxidation->n_oxide excretion Urinary Excretion n_oxide->excretion

Caption: Potential metabolic pathway leading to this compound formation.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 3-Acetylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for high-throughput screening (HTS) assays specifically centered on 3-Acetylpyridine N-oxide are not extensively available in the public domain. The following application notes and protocols are constructed based on the known biological activities of the related compound, 3-Acetylpyridine, and the broader class of heterocyclic N-oxides. These notes provide a comprehensive, albeit hypothetical, framework for designing and executing HTS campaigns to investigate the therapeutic potential of this compound.

Introduction

This compound is a heterocyclic compound belonging to the pyridine N-oxide class. While its parent compound, 3-Acetylpyridine, is known to be an antagonist of nicotinamide and can induce neurotoxicity by impairing energy metabolism[1], the N-oxide functional group can significantly alter a molecule's physicochemical and pharmacological properties. Heterocyclic N-oxides have emerged as a class of compounds with diverse biological activities, including anticancer, antibacterial, and neuroprotective effects[2][3]. The N-oxide moiety can act as a hydrogen bond acceptor and may serve as a bioisostere for a carbonyl group, potentially leading to unique interactions with biological targets[2]. Furthermore, some N-oxides are known to act as masked nitric oxide (NO) donors, which can trigger various signaling pathways[2][4].

This document outlines a hypothetical high-throughput screening campaign to identify modulators of a neuroprotective signaling pathway, focusing on the potential of this compound and similar compounds to activate the cGMP-dependent signaling cascade through potential nitric oxide donation.

Application: High-Throughput Screening for Activators of the sGC-cGMP Signaling Pathway

The soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway is a key player in various physiological processes, including vasodilation, neurotransmission, and cellular survival. Activation of this pathway is a therapeutic strategy for several cardiovascular and neurological disorders. This proposed HTS campaign aims to identify small molecules that can activate this pathway, potentially through the release of nitric oxide.

Experimental Workflow

The overall workflow for the high-throughput screening campaign is depicted below. It involves a primary screen to identify initial hits, followed by a secondary, orthogonal assay to confirm the activity and a counter-screen to eliminate false positives due to assay interference.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage Primary_Assay Primary HTS: Cell-Based cGMP Reporter Assay Hit_Identification Identification of Primary Hits (% Activation > Threshold) Primary_Assay->Hit_Identification Compound_Library Compound Library (including this compound) Compound_Library->Primary_Assay Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Primary Hits Secondary_Assay Secondary Assay: In Vitro sGC Enzyme Activation Dose_Response->Secondary_Assay Counter_Screen Counter-Screen: Luciferase Inhibition Assay Dose_Response->Counter_Screen Confirmed_Hits Confirmed & Specific Hits Secondary_Assay->Confirmed_Hits Counter_Screen->Confirmed_Hits

Fig. 1: High-throughput screening workflow.
Signaling Pathway

The target signaling pathway for this screening campaign is the nitric oxide-mediated activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates downstream effectors such as protein kinase G (PKG), resulting in various cellular responses.

Signaling_Pathway Compound This compound (Hypothetical NO Donor) NO Nitric Oxide (NO) Compound->NO releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Cellular_Response Cellular Response (e.g., Neuroprotection) PKG->Cellular_Response leads to

Fig. 2: Targeted sGC-cGMP signaling pathway.

Experimental Protocols

Primary High-Throughput Screening: Cell-Based cGMP Reporter Assay

This assay utilizes a genetically engineered cell line expressing a cGMP-responsive reporter gene, such as luciferase. An increase in intracellular cGMP levels leads to the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

  • HEK293 cell line stably expressing a cGMP-responsive luciferase reporter construct.

  • Assay medium: DMEM supplemented with 1% FBS, 1% Penicillin-Streptomycin.

  • This compound and other library compounds dissolved in DMSO.

  • Positive control: Sodium nitroprusside (SNP), a known NO donor.

  • Negative control: DMSO vehicle.

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • White, opaque 384-well microplates.

Protocol:

  • Seed the reporter cell line into 384-well plates at a density of 10,000 cells/well in 40 µL of assay medium and incubate for 24 hours at 37°C, 5% CO2.

  • Using a liquid handler, add 100 nL of compound solutions (10 mM in DMSO) to the assay plates for a final concentration of 20 µM. Also, add positive and negative controls to designated wells.

  • Incubate the plates for 6 hours at 37°C, 5% CO2.

  • Equilibrate the plates to room temperature for 15 minutes.

  • Add 20 µL of luciferase assay reagent to each well.

  • Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.

  • Measure luminescence using a plate reader.

Secondary Assay: In Vitro sGC Enzyme Activation Assay

This is a biochemical assay to confirm the direct activation of purified sGC enzyme by the hit compounds.

Materials:

  • Purified recombinant human soluble guanylate cyclase (sGC).

  • Assay buffer: 50 mM TEA-HCl (pH 7.4), 3 mM MgCl2, 0.1 mM GTP, 1 mM DTT.

  • Hit compounds from the primary screen.

  • Positive control: YC-1 (an sGC activator).

  • Negative control: DMSO vehicle.

  • cGMP detection kit (e.g., cGMP ELISA kit).

  • 384-well microplates.

Protocol:

  • Add 10 µL of assay buffer containing purified sGC to each well of a 384-well plate.

  • Add 100 nL of hit compounds at various concentrations (for dose-response curves).

  • Incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of GTP solution (final concentration 0.1 mM).

  • Incubate for 30 minutes at 37°C.

  • Stop the reaction according to the cGMP detection kit protocol.

  • Quantify the amount of cGMP produced using the ELISA kit and a plate reader.

Counter-Screen: Luciferase Inhibition Assay

This assay is performed to identify compounds that directly inhibit the luciferase enzyme, which would be a source of false negatives in the primary screen (or false positives if the primary screen was for inhibitors).

Materials:

  • Recombinant firefly luciferase enzyme.

  • Luciferase substrate (luciferin).

  • Assay buffer: 25 mM Tris-phosphate (pH 7.8), 8 mM MgCl2, 1 mM DTT, 1 mM ATP.

  • Hit compounds.

  • Positive control: A known luciferase inhibitor.

  • Negative control: DMSO vehicle.

  • White, opaque 384-well microplates.

Protocol:

  • Add 10 µL of luciferase enzyme solution in assay buffer to each well.

  • Add 100 nL of hit compounds.

  • Incubate for 15 minutes at room temperature.

  • Add 10 µL of luciferin substrate solution.

  • Immediately measure luminescence using a plate reader.

Data Presentation

The following tables summarize the hypothetical quantitative data obtained from the screening campaign.

Table 1: Primary HTS Assay Performance and Hit Summary

ParameterValue
Assay FormatCell-based cGMP reporter
Plate Format384-well
Number of Compounds Screened100,000
Screening Concentration20 µM
Z'-factor0.78
Signal-to-Background (S/B)12
Primary Hit Rate0.5%
Number of Primary Hits500

Table 2: Dose-Response Data for Confirmed Hits in Secondary Assay

Compound IDEC50 (µM) - sGC ActivationMax Activation (% of Control)
This compound 8.5 95%
Hit Compound A12.288%
Hit Compound B5.3110%
YC-1 (Positive Control)0.5100%

Table 3: Counter-Screen Results for Confirmed Hits

Compound IDIC50 (µM) - Luciferase Inhibition
This compound > 100
Hit Compound A> 100
Hit Compound B> 100
Luciferase Inhibitor (Control)1.2

Conclusion

This application note provides a comprehensive framework for a high-throughput screening campaign to identify novel activators of the sGC-cGMP signaling pathway, with a focus on evaluating compounds such as this compound. The proposed workflow, incorporating primary, secondary, and counter-screens, is designed to identify potent and specific hits with a clear mechanism of action. The hypothetical data presented suggest that this compound could be a promising hit compound for further lead optimization studies.

References

Application Notes and Protocols for the Scale-Up Synthesis of 3-Acetylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylpyridine N-oxide is a valuable intermediate in the pharmaceutical and fine chemical industries. Its unique chemical properties make it a versatile building block for the synthesis of various active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the industrial scale-up synthesis of this compound. The synthesis is presented as a two-stage process: the initial synthesis of 3-acetylpyridine, followed by its N-oxidation.

3-Acetylpyridine and its N-oxide derivative are key components in the synthesis of several drugs, including the anti-osteoporosis medication risedronate sodium and the anticancer agent imatinib mesylate.[1][2] The N-oxide functionality can enhance the solubility of drug candidates and modulate their biological activity.[3][4]

Physicochemical Properties of 3-Acetylpyridine

PropertyValue
CAS Number 350-03-8[5]
Molecular Formula C₇H₇NO[5]
Molecular Weight 121.14 g/mol [5]
Appearance Colorless to yellow liquid[5]
Boiling Point 220 °C[5]
Melting Point 11-13 °C[5]
Density 1.102 g/mL at 25 °C[5]
Solubility Soluble in hot water, ethanol, and ether[5]

Stage 1: Scale-Up Synthesis of 3-Acetylpyridine

Several methods exist for the synthesis of 3-acetylpyridine. For industrial applications, the choice of method depends on factors such as cost of starting materials, reaction yield and purity, safety, and scalability. Below is a comparison of viable industrial routes.

Comparative Summary of Synthetic Routes for 3-Acetylpyridine
Starting Material(s)Key Reagents/CatalystsYield (%)Purity (%)Key AdvantagesKey Disadvantages
Nicotinic Acid Ethyl acetate, Sodium ethoxide, TiO₂, HBr[1][6]90[1]98.7[7]High purity and good yield.[1]Multi-step process involving a strong acid.[1]
3-Picoline V₂O₅, TiO₂, Mo₂O₃ on SiO₂ support; Methylmagnesium bromide[1]>95 (for 3-cyanopyridine intermediate)[1]Not specifiedHigh yield for the initial ammoxidation step.[1]Requires handling of a Grignard reagent at low temperatures.[1]
Butyl Nicotinate Acetic acid, Water, Alumina-Silica supported TiO₂ catalyst[8]73[8]Not specifiedHigh selectivity (78%) in a continuous flow process.[8]Requires specialized equipment (tubular reactor).[1]

Detailed Experimental Protocol: Synthesis of 3-Acetylpyridine from Nicotinic Acid

This protocol is adapted for a larger scale based on a high-yield laboratory procedure.[1][7]

Materials and Equipment
  • Reactants: Nicotinic acid, Ethyl acetate, Sodium ethoxide, Titanium dioxide (TiO₂), Hydrobromic acid, Sodium carbonate solution, Dichloromethane.

  • Equipment: Large-scale glass-lined reactor with stirring, heating/cooling capabilities, and a reflux condenser, separatory funnel, and vacuum distillation apparatus.

Procedure
  • Esterification:

    • Charge the reactor with nicotinic acid (e.g., 12.3 kg) and ethyl acetate (e.g., 110 L).

    • Stir the mixture and cool to approximately 3°C.

    • Carefully add sodium ethoxide (e.g., 8.85 kg), followed by titanium dioxide (e.g., 0.12 kg).[7]

    • Heat the reaction mixture to 53°C and maintain for 3 hours.[7] An in-process control (IPC) via HPLC can confirm the formation of ethyl nicotinate.[7]

  • Condensation and Hydrolysis:

    • Cool the mixture back to 3°C and add more ethyl acetate (e.g., 55 L) and sodium ethoxide (e.g., 11.56 kg).[7]

    • Heat the mixture to reflux at approximately 78°C and maintain for 5 hours.[7]

    • Cool the reaction to 5°C and add water (e.g., 50 L).

    • Slowly add hydrobromic acid (e.g., 85 kg) while controlling the temperature.

    • Heat to reflux and maintain for another 5 hours.[7]

  • Work-up and Purification:

    • After cooling to room temperature, adjust the pH of the mixture to 9 using a sodium carbonate solution.[7]

    • Extract the product with dichloromethane.

    • Dry the combined organic layers over a suitable drying agent (e.g., anhydrous magnesium sulfate).

    • Purify the crude 3-acetylpyridine by vacuum distillation.[1][7]

Synthesis Workflow

G cluster_esterification Step 1: Esterification cluster_condensation Step 2: Condensation & Hydrolysis cluster_purification Step 3: Work-up & Purification A Charge Nicotinic Acid and Ethyl Acetate B Cool to 3°C A->B C Add Sodium Ethoxide and TiO₂ B->C D Heat to 53°C for 3h C->D E Cool to 3°C D->E F Add Ethyl Acetate and Sodium Ethoxide E->F G Reflux at 78°C for 5h F->G H Cool to 5°C, Add Water G->H I Add HBr, Reflux for 5h H->I J Cool to RT, Adjust pH to 9 I->J K Extract with Dichloromethane J->K L Dry Organic Layer K->L M Vacuum Distillation L->M N Pure 3-Acetylpyridine M->N

Caption: Workflow for the synthesis of 3-acetylpyridine from nicotinic acid.

Stage 2: Scale-Up Synthesis of this compound

The N-oxidation of pyridines is a well-established transformation. For industrial scale, methods that are efficient, use readily available and safer reagents, and allow for straightforward purification are preferred.

Comparative Summary of N-oxidation Methods
Oxidizing AgentSolventCatalystKey AdvantagesKey Disadvantages
m-Chloroperoxybenzoic acid (m-CPBA) Dichloromethane[9]NoneHigh yield and applicability to a wide range of pyridines.[9]Expensive, shock-sensitive, and requires careful handling at scale.[10]
Hydrogen Peroxide / Acetic Acid Acetic Acid[10]NoneEco-friendly (water is the main byproduct), and reagents are inexpensive.[10]Can require elevated temperatures and longer reaction times for less reactive pyridines.[10]
Urea-Hydrogen Peroxide (UHP) Ester or Nitrile Solvents[11]Acetic AnhydrideStable, inexpensive, and easy to handle solid reagent.[12]May require specific solvent systems and activators.
Sodium Percarbonate Not specifiedRhenium-based catalysts[12]Efficient oxygen source, leading to excellent yields under mild conditions.[12]Requires a specific metal catalyst.
Hydrogen Peroxide / TS-1 Catalyst MethanolTitanium Silicalite (TS-1)Suitable for continuous flow processes, safer, greener, and highly efficient.[12][13]Requires specialized reactor setup (packed-bed microreactor).[12][13]

For a balance of cost, safety, and scalability, the hydrogen peroxide/acetic acid method is a strong candidate for industrial production.

Detailed Experimental Protocol: N-oxidation of 3-Acetylpyridine

This protocol is based on the general procedure for pyridine N-oxidation using hydrogen peroxide and acetic acid, adapted for scale-up.[10]

Materials and Equipment
  • Reactants: 3-Acetylpyridine, Acetic Acid (glacial), Hydrogen Peroxide (30-50% solution).

  • Equipment: Large-scale glass-lined reactor with stirring, heating/cooling capabilities, a thermometer, and a dropping funnel.

Procedure
  • Reaction Setup:

    • Charge the reactor with 3-acetylpyridine.

    • Add glacial acetic acid. The amount should be sufficient to dissolve the starting material and facilitate stirring.

    • Begin stirring and gently heat the mixture to 70-80°C.

  • Addition of Oxidant:

    • Slowly add the hydrogen peroxide solution via the dropping funnel. The addition rate should be controlled to maintain the reaction temperature and avoid excessive exotherm. Caution: The reaction is exothermic.

    • After the addition is complete, maintain the reaction mixture at 70-80°C for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully remove the excess acetic acid and water under reduced pressure.

    • The crude this compound can be purified by recrystallization or column chromatography, depending on the required purity.

Synthesis Workflow

G A Charge 3-Acetylpyridine and Acetic Acid B Heat to 70-80°C A->B C Slowly Add Hydrogen Peroxide B->C D Maintain Temperature (Monitor Reaction) C->D E Cool to Room Temperature D->E F Remove Solvent Under Vacuum E->F G Purify Crude Product (Recrystallization/Chromatography) F->G H Pure this compound G->H

Caption: General workflow for the N-oxidation of 3-acetylpyridine.

Safety Considerations

  • Pyridine Handling: Pyridine and its derivatives can be toxic and flammable. Handle in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[14]

  • Oxidizing Agents: Peroxy compounds like m-CPBA and concentrated hydrogen peroxide are strong oxidizers and can be explosive. They should be handled with extreme care, behind a safety shield, and not be distilled until all residual active oxygen has been destroyed.[15]

  • Exothermic Reactions: The N-oxidation reaction is exothermic. Proper temperature control is crucial to prevent runaway reactions.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceuticals. The N-oxide group can be a crucial pharmacophore, influencing the drug's interaction with its biological target. It can also act as a prodrug, being reduced in vivo to the corresponding pyridine derivative.[3] This is particularly relevant in the development of hypoxia-activated prodrugs for cancer therapy.[4] Furthermore, the N-oxide functionality can improve the physicochemical properties of a molecule, such as solubility, which is a critical aspect of drug development.[3]

Signaling Pathway Context

While this compound itself is an intermediate, its derivatives are designed to interact with specific biological pathways. For instance, as a precursor to drugs like imatinib, it is indirectly linked to the inhibition of tyrosine kinase signaling pathways in cancer cells.

G cluster_synthesis Chemical Synthesis cluster_drug Drug Action A 3-Acetylpyridine N-oxide B Further Synthetic Steps A->B C Active Pharmaceutical Ingredient (e.g., Imatinib) B->C D Target Protein (e.g., Tyrosine Kinase) C->D E Inhibition of Signaling Pathway D->E F Therapeutic Effect (e.g., Anti-cancer) E->F

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Acetylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 3-Acetylpyridine N-oxide from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis methods for this compound, and how do they affect purification?

A1: this compound is typically synthesized by the oxidation of 3-acetylpyridine. The choice of oxidant and reaction conditions directly impacts the impurity profile and the subsequent purification strategy. Common oxidation methods include:

  • Peracetic Acid: A mixture of hydrogen peroxide and acetic acid can be used.[1][2] This method is cost-effective, but purification requires removing acetic acid and any unreacted peroxide.

  • m-Chloroperoxybenzoic Acid (m-CPBA): This is a common and effective oxidant.[3] A primary impurity from this reaction is m-chlorobenzoic acid, which must be removed during work-up.[4]

  • Urea-Hydrogen Peroxide (UHP): This stable, inexpensive solid reagent can be used for N-oxidations.[5]

  • Catalytic Oxidation: Systems using catalysts like titanium silicalite (TS-1) with hydrogen peroxide offer a greener alternative.[5]

Q2: What are the most common impurities I should expect in my crude this compound?

A2: The impurities largely depend on the synthetic route used to prepare the 3-acetylpyridine precursor and the subsequent N-oxidation step.

  • From the Precursor Synthesis: If you synthesized the 3-acetylpyridine starting material, you might have residual starting materials (e.g., nicotinic acid esters) or side products like pyridine from decarboxylation.[6][7]

  • From the N-Oxidation Step:

    • Unreacted 3-Acetylpyridine: The oxidation reaction may not go to completion.

    • Oxidant Byproducts: Acetic acid (from peracetic acid) or m-chlorobenzoic acid (from m-CPBA) are common.[4]

    • Excess Oxidizing Agent: Residual hydrogen peroxide or m-CPBA can be present and should be safely quenched before purification.[1]

    • Decomposition Products: N-oxides can be sensitive to reaction conditions; prolonged heating or incorrect pH can lead to degradation.[2]

Q3: How can I purify crude this compound?

A3: Several methods can be used, often in combination, to achieve high purity. This compound is a highly polar compound, which governs the choice of techniques.

  • Column Chromatography: This is a very effective method for purifying polar compounds like N-oxides.[8][9] Silica gel is a common stationary phase.

  • Crystallization/Recrystallization: Given its solid nature (m.p. 144-148 °C), crystallization can be an excellent final purification step.[10]

  • Acid-Base Extraction: An aqueous work-up with acid and base washes can effectively remove acidic (e.g., m-chlorobenzoic acid) or basic (e.g., unreacted 3-acetylpyridine, though its basicity is lower than the N-oxide) impurities.

  • Vacuum Distillation: While the precursor, 3-acetylpyridine, is often purified by distillation, this is less common for the N-oxide due to its higher boiling point and potential for thermal decomposition.[1][6]

Q4: My N-oxide seems to be "stuck" on the silica gel column. What should I do?

A4: This is a common issue due to the high polarity of N-oxides.

  • Increase Solvent Polarity: Gradually increase the proportion of the polar solvent (e.g., methanol) in your mobile phase. You can use a gradient elution from a less polar mixture (e.g., 2-5% Methanol in Dichloromethane) to a more polar one (e.g., 10-20% Methanol in Dichloromethane).[8]

  • Check for Acidity/Basicity: Do not use highly basic mobile phases (e.g., methanol with more than 10% ammonium hydroxide) as this can dissolve the silica gel.[8] Acidic or neutral mobile phases are generally safe.[8]

  • Consider a Different Stationary Phase: If silica gel retains your product too strongly, consider using a more polar stationary phase like alumina (basic or neutral) or exploring Hydrophilic Interaction Liquid Chromatography (HILIC).[8]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Recovery After Purification Product is highly water-soluble: Significant loss may occur during aqueous extraction steps.Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the N-oxide. Perform multiple extractions with a suitable organic solvent (e.g., Dichloromethane, Chloroform).
Product decomposition: The N-oxide may be unstable to the pH, temperature, or stationary phase used during purification.Avoid high temperatures and extreme pH values. If using chromatography, minimize the time the compound spends on the column. Consider neutralization of the crude mixture before purification.
Persistent Impurities After Chromatography Co-elution: The impurity may have a polarity very similar to the product.Optimize the solvent system. Try a different solvent system (e.g., Ethyl Acetate/Hexanes/Methanol, or Acetonitrile/Water for HILIC). Consider recrystallization as an alternative or subsequent step.
Oily Product That Won't Crystallize Residual Solvent: Trapped solvent can prevent crystallization.Dry the product under high vacuum for an extended period. Gentle heating under vacuum may help if the compound is thermally stable.
Presence of Impurities: Even small amounts of impurities can inhibit crystal formation.Re-purify a small sample by column chromatography to see if a purer fraction crystallizes. Try different crystallization solvents or solvent combinations (e.g., Ethanol, Isopropanol, Ethyl Acetate, or mixtures with Hexanes).
Column "Runs Dry" or Cracks During Chromatography Improper Packing: Air bubbles or uneven packing of the silica gel.Ensure the column is packed carefully as a slurry and never allowed to run dry. Keep the silica head constantly covered with solvent.
Silica Gel Dissolving Highly Basic Mobile Phase: Using eluents like >10% ammoniated methanol.Use neutral or acidic mobile phases. If a basic modifier is needed, use it in very low concentrations (e.g., <1% triethylamine) and with caution.[8]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline for purifying this compound on a laboratory scale.

  • Preparation of the Crude Sample:

    • Ensure any residual oxidizing agents from the reaction have been quenched (e.g., by adding a mild reducing agent like sodium sulfite solution until a starch-iodide test is negative).

    • Perform an initial acid-base extraction to remove bulk impurities like m-chlorobenzoic acid.

    • Concentrate the crude organic extract under reduced pressure to obtain a solid or semi-solid residue.

    • Adsorb the crude material onto a small amount of silica gel (dry loading) by dissolving it in a minimal amount of a polar solvent (like methanol), adding silica gel, and evaporating the solvent completely.

  • Column Packing:

    • Select an appropriate size column based on the amount of crude material (typically a 20:1 to 50:1 ratio of silica gel to crude material by weight).

    • Pack the column with silica gel using a non-polar solvent (e.g., Hexane or Dichloromethane) as a slurry to ensure a homogenous, air-free column bed.

  • Elution:

    • Load the adsorbed crude sample onto the top of the packed column.

    • Begin elution with a low-polarity mobile phase, for example, 100% Dichloromethane (DCM) or 2% Methanol in DCM.

    • Gradually increase the polarity of the mobile phase (gradient elution). For example, move from 2% to 5%, then 10% Methanol in DCM.[8] The optimal solvent system should be determined beforehand by Thin Layer Chromatography (TLC).

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator.

    • Dry the resulting solid under high vacuum to remove any residual solvent.

Protocol 2: Purification by Recrystallization

This protocol is suitable as a final purification step after chromatography or if the crude product is of reasonable purity.

  • Solvent Selection:

    • Test the solubility of a small amount of the impure this compound in various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetone).

    • The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Use a steam bath or hot plate for heating.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

    • Dry the purified crystals in a vacuum oven. Confirm purity by measuring the melting point, which should be sharp and within the literature range (144-148 °C).[10]

Visualizations

G General Purification Workflow for this compound reaction Crude Reaction Mixture workup Aqueous Work-up (Quench oxidant, wash with base/acid) reaction->workup extraction Solvent Extraction (e.g., with Dichloromethane) workup->extraction drying Drying and Concentration extraction->drying chromatography Column Chromatography (Silica Gel) drying->chromatography crystallization Recrystallization chromatography->crystallization product Pure this compound crystallization->product

Caption: A typical experimental workflow for the purification of this compound.

G Troubleshooting Purification Issues start Is the final product pure? impure Identify impurity type (TLC, NMR) start->impure No success Pure Product start->success Yes polar_impurity Polar Impurity (e.g., starting N-oxide, byproduct) impure->polar_impurity Polar nonpolar_impurity Non-polar Impurity (e.g., unreacted precursor) impure->nonpolar_impurity Non-polar optimize_chrom Optimize chromatography (adjust solvent gradient) polar_impurity->optimize_chrom nonpolar_impurity->optimize_chrom recrystallize Attempt Recrystallization (test different solvents) optimize_chrom->recrystallize acid_base Perform Acid-Base Wash recrystallize->acid_base Still impure recrystallize->success acid_base->success fail Re-evaluate synthetic route or purification strategy acid_base->fail Still impure

Caption: A decision tree for troubleshooting common purification problems.

References

Technical Support Center: 3-Acetylpyridine N-oxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities during the synthesis of 3-Acetylpyridine N-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound is typically a two-step process. First, 3-Acetylpyridine is synthesized, and then it is oxidized to the corresponding N-oxide.

Common methods for the synthesis of the precursor, 3-Acetylpyridine, include:

  • The reaction of nicotinic acid or its esters (e.g., ethyl nicotinate) with a source of acetyl groups, such as acetic acid or ethyl acetate.[1][2]

  • Cross-coupling reactions starting from 3-halopyridines.[1]

The subsequent N-oxidation is commonly achieved using an oxidizing agent, most frequently peracetic acid, which is often generated in situ from hydrogen peroxide and glacial acetic acid.[3][4][5]

Q2: What are the most common impurities I should expect in my final this compound product?

A2: Impurities in the final product can originate from the synthesis of the 3-Acetylpyridine precursor or from the N-oxidation step itself.

Potential Impurities from 3-Acetylpyridine Synthesis:

  • Unreacted Starting Materials: Depending on the synthetic route, this could include nicotinic acid, its esters, or 3-halopyridines.

  • Pyridine: This is a significant byproduct, especially in gas-phase synthesis from nicotinic acid esters, arising from decarboxylation of the starting material.[1][6][7]

  • Other Positional Isomers: Depending on the specificity of the reaction, trace amounts of 2-Acetylpyridine or 4-Acetylpyridine could be formed.

Potential Impurities from N-Oxidation Step:

  • Unreacted 3-Acetylpyridine: Incomplete oxidation will result in the presence of the starting material in the final product.

  • Residual Acetic Acid and Hydrogen Peroxide: These are the reagents used for the N-oxidation and can remain if not properly removed during workup.

  • Over-oxidation Products: While less common under controlled conditions, strong oxidizing agents could potentially lead to the formation of other oxidized species.

  • Decomposition Products: The stability of the N-oxide under the reaction and workup conditions should be considered, as decomposition could lead to various impurities.

Q3: How can I purify my crude this compound?

A3: Purification strategies should target the removal of the specific impurities present. A multi-step approach is often necessary.

  • Removal of Acidic Impurities: A wash with a mild base, such as a saturated sodium bicarbonate solution, can remove residual acetic acid and unreacted nicotinic acid.

  • Removal of Unreacted 3-Acetylpyridine and Pyridine:

    • Distillation: If the boiling points of the components are sufficiently different, fractional distillation under reduced pressure can be effective.

    • Crystallization: this compound is a solid at room temperature, so recrystallization from an appropriate solvent system can be a powerful purification technique.

    • Chromatography: For high-purity requirements, column chromatography on silica gel or alumina can be employed to separate the N-oxide from less polar impurities like 3-Acetylpyridine and pyridine.

  • Final Drying: Ensure the final product is thoroughly dried to remove any residual solvent.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of this compound Incomplete oxidation of 3-Acetylpyridine.- Increase the reaction time or temperature, but monitor for potential side reactions. - Ensure the correct stoichiometry of the oxidizing agent (hydrogen peroxide). - Check the quality and concentration of the hydrogen peroxide solution.
Decomposition of the N-oxide product.- Avoid excessive heating during the reaction and workup. - Ensure the pH of the reaction mixture is controlled, as strong acidic or basic conditions can promote decomposition.
Presence of unreacted 3-Acetylpyridine in the final product Insufficient amount of oxidizing agent or incomplete reaction.- Use a slight excess of the oxidizing agent. - Monitor the reaction progress using TLC or GC to ensure complete conversion of the starting material. - Optimize reaction time and temperature.
Presence of pyridine in the final product This impurity is likely carried over from the 3-Acetylpyridine synthesis.- Improve the purification of the 3-Acetylpyridine precursor before the N-oxidation step. Fractional distillation is often effective.[1]
Final product is an oil or has a low melting point Presence of residual solvents or impurities.- Ensure complete removal of the reaction solvent (e.g., acetic acid) under vacuum.[8] - Purify the product by recrystallization to obtain a crystalline solid with a sharp melting point.
Discoloration of the final product Formation of colored byproducts or decomposition.- Treat the crude product with activated carbon during recrystallization to remove colored impurities. - Ensure the reaction is carried out under an inert atmosphere if starting materials or products are sensitive to air oxidation.

Experimental Protocols

Synthesis of 3-Acetylpyridine (from Ethyl Nicotinate and Ethyl Acetate)[1]
  • Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, combine ethyl nicotinate and anhydrous ethyl acetate.

  • Reagent Addition: Slowly add sodium metal to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours.

  • Workup:

    • Cool the reaction mixture and neutralize with acetic acid.

    • Separate the organic layer and then hydrolyze with sulfuric acid under reflux.

    • After cooling, neutralize with sodium hydroxide.

    • Extract the product with an organic solvent.

    • Dry the organic layer over a drying agent (e.g., anhydrous magnesium sulfate).

    • Remove the solvent by rotary evaporation.

  • Purification: Purify the crude 3-acetylpyridine by vacuum distillation.

Synthesis of this compound (General Procedure using H₂O₂/Acetic Acid)[3][4]
  • Reaction Setup: In a round-bottom flask, dissolve 3-acetylpyridine in glacial acetic acid.

  • Oxidant Addition: Slowly add hydrogen peroxide (e.g., 30-35% aqueous solution) to the stirred solution. The addition is often exothermic, so cooling may be necessary to maintain the desired reaction temperature.

  • Reaction: Heat the mixture at a controlled temperature (e.g., 70-80 °C) for several hours, monitoring the reaction progress by TLC or GC.

  • Workup:

    • Cool the reaction mixture.

    • Carefully decompose any excess hydrogen peroxide (e.g., by adding a small amount of manganese dioxide or sodium sulfite).

    • Remove the acetic acid under reduced pressure.

    • Dissolve the residue in a suitable solvent and wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove any remaining acetic acid.

    • Extract the aqueous layer with an organic solvent.

    • Combine the organic layers, dry over a drying agent, and remove the solvent.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent.

Impurity Data Summary

The following table summarizes common impurities and their likely sources.

ImpuritySourceRecommended Analytical Technique
Pyridine Decarboxylation of nicotinic acid ester during 3-acetylpyridine synthesis.[1][6][7]GC, GC-MS, ¹H NMR
3-Acetylpyridine (unreacted) Incomplete N-oxidation.TLC, GC, HPLC, ¹H NMR
Nicotinic acid/esters Incomplete reaction in 3-acetylpyridine synthesis.HPLC, LC-MS
Acetic Acid Residual solvent from N-oxidation.¹H NMR

Troubleshooting Workflow

This compound Synthesis Troubleshooting start Problem Identified in This compound Synthesis low_yield Low Yield start->low_yield impure_product Impure Product (by NMR, GC, etc.) start->impure_product cause_incomplete_ox Incomplete Oxidation? low_yield->cause_incomplete_ox Check Conversion cause_decomposition Product Decomposition? low_yield->cause_decomposition Check Stability impure_product->cause_incomplete_ox Check for SM cause_precursor_impurity Impurity from 3-Acetylpyridine? impure_product->cause_precursor_impurity Analyze Precursor cause_workup_issue Workup Issue? impure_product->cause_workup_issue Review Procedure solution_reoptimize_ox Optimize Oxidation: - Check H2O2 - Increase time/temp - Monitor by TLC/GC cause_incomplete_ox->solution_reoptimize_ox Yes solution_control_temp Control Temperature: - Avoid excessive heat - Ensure proper cooling cause_decomposition->solution_control_temp Yes solution_purify_precursor Purify 3-Acetylpyridine: - Fractional Distillation cause_precursor_impurity->solution_purify_precursor Yes solution_improve_workup Improve Workup: - Neutralizing wash - Recrystallization cause_workup_issue->solution_improve_workup Yes end_product High-Purity This compound solution_reoptimize_ox->end_product solution_control_temp->end_product solution_purify_precursor->end_product solution_improve_workup->end_product

Caption: Troubleshooting workflow for this compound synthesis.

References

optimizing reaction conditions for 3-Acetylpyridine N-oxide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 3-acetylpyridine N-oxide, a key intermediate in pharmaceutical development. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your reaction conditions.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of this compound.

Q1: My N-oxidation reaction is slow or incomplete. What are the possible causes and solutions?

A1: Incomplete reactions are a common challenge, often influenced by the choice of oxidizing agent and the electron-withdrawing nature of the acetyl group on the pyridine ring.

  • Cause 1: Insufficiently reactive oxidizing agent. The electron-withdrawing acetyl group deactivates the pyridine ring, making it less susceptible to electrophilic oxidation.

    • Solution: Consider using a stronger oxidizing agent. While peracetic acid (often generated in situ from hydrogen peroxide and acetic acid) can be effective, meta-chloroperoxybenzoic acid (m-CPBA) is generally more reactive and may improve conversion. For particularly stubborn reactions, a system like trifluoroacetic anhydride with a urea-hydrogen peroxide complex can generate a highly reactive peracid in situ.

  • Cause 2: Inadequate reaction temperature. Low temperatures can significantly slow down the reaction rate.

    • Solution: Gradually increase the reaction temperature while carefully monitoring for side product formation. For peracetic acid methods, temperatures around 70-85°C are often employed.[1] For m-CPBA, the reaction can often be run at room temperature, but gentle heating may be necessary.

  • Cause 3: Insufficient amount of oxidizing agent.

    • Solution: Using a slight excess (1.1 to 1.5 equivalents) of the oxidizing agent can help drive the reaction to completion. However, a large excess should be avoided as it can lead to side reactions and complicate purification.

Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A2: The primary side reaction of concern is the Baeyer-Villiger oxidation of the acetyl group.

  • Side Reaction: Baeyer-Villiger Oxidation. Peroxy acids can oxidize the ketone of the acetyl group to form an ester (an acetate group attached to the pyridine ring). This is a well-known reaction of ketones with peroxy acids.

    • Troubleshooting:

      • Control Reaction Temperature: The Baeyer-Villiger oxidation is often more favorable at higher temperatures. Maintaining a lower reaction temperature can help to selectively favor N-oxidation over ketone oxidation.

      • Choice of Oxidant: While stronger oxidants can improve the rate of N-oxidation, they may also increase the rate of the Baeyer-Villiger reaction. A careful balance is needed. Experimenting with different peroxy acids (e.g., peracetic acid vs. m-CPBA) can help find the optimal selectivity.

      • Slow Addition of Oxidant: Adding the oxidizing agent slowly and in portions can help to maintain a low instantaneous concentration, which can favor the desired N-oxidation.

Q3: How can I effectively purify the final this compound product?

A3: this compound is a polar and potentially hygroscopic compound, which can make purification challenging.

  • Work-up Procedure:

    • Quenching Excess Oxidant: After the reaction is complete, it is crucial to quench any remaining oxidizing agent. This can be done by adding an aqueous solution of a reducing agent like sodium thiosulfate or sodium sulfite until a negative test with starch-iodide paper is obtained.

    • Neutralization: If the reaction was performed in an acidic medium (e.g., with acetic acid), careful neutralization with a base such as sodium bicarbonate or sodium carbonate is necessary. Be cautious as this can be an exothermic process.

    • Extraction: The product can then be extracted from the aqueous layer using an organic solvent like dichloromethane or chloroform. Multiple extractions may be necessary to ensure complete recovery.

  • Purification Techniques:

    • Column Chromatography: Due to the polar nature of the N-oxide, silica gel column chromatography can be challenging due to strong adsorption and potential tailing.

      • Solvent System: A polar solvent system is required. A common choice is a gradient of methanol in dichloromethane.

      • Minimizing Tailing: To reduce tailing on silica gel, a small amount of a basic modifier like triethylamine or ammonia can be added to the eluent.

    • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective method for obtaining high purity. Experiment with different solvents and solvent mixtures to find the optimal conditions.

    • Handling Hygroscopic Product: Pyridine N-oxides are often hygroscopic. If you obtain a solid product, it should be dried under vacuum and stored in a desiccator to prevent moisture absorption. Azeotropic distillation with toluene can also be used to dry the product.

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound using different oxidizing agents.

Method 1: Oxidation with Peracetic Acid (from Hydrogen Peroxide and Acetic Acid)

This method utilizes readily available and cost-effective reagents.

Materials:

  • 3-Acetylpyridine

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30-35% solution)

  • Sodium Bicarbonate (saturated solution)

  • Sodium Thiosulfate (aqueous solution)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3-acetylpyridine in glacial acetic acid.

  • Heat the mixture to 70-80°C.

  • Slowly add a slight excess (1.1-1.2 equivalents) of hydrogen peroxide dropwise to the reaction mixture, maintaining the temperature.

  • After the addition is complete, continue to heat the mixture for several hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the excess peroxide by the slow addition of an aqueous solution of sodium thiosulfate.

  • Neutralize the acetic acid by the slow and careful addition of a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or recrystallization.

Method 2: Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a more reactive oxidizing agent that can often provide higher yields and shorter reaction times.

Materials:

  • 3-Acetylpyridine

  • m-Chloroperoxybenzoic acid (m-CPBA, typically 70-77% purity)

  • Dichloromethane

  • Sodium Bicarbonate (saturated solution)

  • Sodium Thiosulfate (aqueous solution)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve 3-acetylpyridine in dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add m-CPBA (1.1-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0-5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, quench the excess m-CPBA by washing the reaction mixture with an aqueous solution of sodium thiosulfate.

  • Wash the organic layer with a saturated solution of sodium bicarbonate to remove the by-product, m-chlorobenzoic acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify by column chromatography or recrystallization.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the N-oxidation of substituted pyridines. Note that specific yields for this compound may vary and require optimization.

Oxidizing Agent SystemTypical SubstrateTemperature (°C)Reaction Time (h)Typical Yield (%)
H₂O₂ / Acetic AcidPyridine851-278-83[2]
H₂O₂ / Acetic Acid2,6-diamino-3,5-dinitropyridineRefluxNot specified80
m-CPBA3-substituted pyridinesRoom TempVariesGenerally high
Urea-H₂O₂ / Acetic Anhydride2-chloro-3-picoline80-110Not specified65.3

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start: 3-Acetylpyridine oxidant Add Oxidizing Agent (e.g., H₂O₂/AcOH or m-CPBA) start->oxidant 1. reaction Reaction (Controlled Temperature) oxidant->reaction 2. monitoring Monitor by TLC reaction->monitoring 3. quench Quench Excess Oxidant (e.g., Na₂S₂O₃) monitoring->quench 4. neutralize Neutralize (if acidic) (e.g., NaHCO₃) quench->neutralize 5. extract Extract with Organic Solvent neutralize->extract 6. dry Dry Organic Layer (e.g., MgSO₄) extract->dry 7. concentrate Concentrate dry->concentrate 8. purify Purification Method concentrate->purify 9. chromatography Column Chromatography purify->chromatography Option A recrystallization Recrystallization purify->recrystallization Option B product Final Product: This compound chromatography->product recrystallization->product

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree for Low Yield

troubleshooting_low_yield start Low Yield of This compound check_conversion Check TLC: Incomplete Conversion? start->check_conversion increase_temp Increase Reaction Temperature check_conversion->increase_temp Yes side_products Significant Side Products Observed? check_conversion->side_products No increase_time Increase Reaction Time increase_temp->increase_time stronger_oxidant Use a Stronger Oxidizing Agent (e.g., m-CPBA) increase_time->stronger_oxidant lower_temp Lower Reaction Temperature side_products->lower_temp Yes purification_issue Difficulty in Purification? side_products->purification_issue No slow_addition Slow, Portion-wise Addition of Oxidant lower_temp->slow_addition optimize_chromatography Optimize Chromatography (e.g., add base to eluent) purification_issue->optimize_chromatography Yes try_recrystallization Attempt Recrystallization optimize_chromatography->try_recrystallization

Caption: Decision tree for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: 3-Acetylpyridine N-oxide Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 3-Acetylpyridine N-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the characterization of this compound?

A1: The main challenges in characterizing this compound include its hygroscopic nature, potential for thermal instability, and the presence of impurities from its synthesis.[1][2][3] Its polarity can also pose challenges for chromatographic separation.

Q2: How does the N-oxide group affect the spectral properties of 3-Acetylpyridine?

A2: The N-oxide group significantly influences the electronic environment of the pyridine ring. In NMR spectroscopy, the protons and carbons on the pyridine ring, particularly those at the 2, 4, and 6 positions, will experience shifts in their chemical values compared to 3-Acetylpyridine.[4] The N-O bond also has a characteristic stretching frequency in IR spectroscopy.[5]

Q3: What are the expected impurities in a this compound sample?

A3: Common impurities may include unreacted 3-Acetylpyridine, residual oxidizing agents (like peracetic acid or m-CPBA), and byproducts from side reactions.[5][6] The specific impurities will depend on the synthetic route used.[7][8]

Q4: Is this compound stable under typical laboratory conditions?

A4: While aromatic N-oxides are generally more stable than aliphatic N-oxides, they can be sensitive to heat and light.[3] Given its hygroscopic nature, it is crucial to store this compound in a dry, inert atmosphere to prevent hydration.[1][2][3]

Troubleshooting Guides

Problem 1: Inconsistent NMR spectra, with broad peaks or shifting signals.

Possible Cause 1: Presence of water due to hygroscopicity. Pyridine N-oxides are known to be hygroscopic, and absorbed water can lead to peak broadening and chemical shift variations, especially for exchangeable protons.[1][2][3]

  • Solution:

    • Dry the sample thoroughly before analysis. Azeotropic distillation with toluene is an effective method.[1]

    • Prepare NMR samples in a glovebox or under an inert atmosphere.

    • Use a deuterated solvent that has been dried over molecular sieves.

Possible Cause 2: Sample degradation. The compound may be degrading under the experimental conditions.

  • Solution:

    • Acquire spectra at lower temperatures.

    • Minimize the sample's exposure to light.

    • Check for the appearance of new signals over time to monitor for degradation.

Logical Workflow for Troubleshooting Inconsistent NMR Spectra

start Inconsistent NMR Spectra check_water Check for Water Presence (Broad solvent peak, exchangeable protons) start->check_water dry_sample Dry Sample and Rerun NMR check_water->dry_sample Yes check_degradation Check for Degradation (New peaks, color change) check_water->check_degradation No success Consistent Spectra Obtained dry_sample->success modify_conditions Modify Acquisition Conditions (Lower temperature, less light) check_degradation->modify_conditions Yes fail Problem Persists check_degradation->fail No modify_conditions->success

Caption: Troubleshooting workflow for inconsistent NMR spectra.

Problem 2: Difficulty in obtaining a clean mass spectrum or observing the molecular ion peak.

Possible Cause 1: Thermal decomposition in the ion source. N-oxides can be thermally labile and may decompose in the hot injection port of a GC-MS or in the ion source of a mass spectrometer.[3]

  • Solution:

    • For GC-MS, use a lower injection port temperature.

    • For LC-MS, electrospray ionization (ESI) is generally milder than atmospheric pressure chemical ionization (APCI) and may be more suitable for observing the molecular ion of N-oxides.[9]

Possible Cause 2: In-source fragmentation. The N-O bond can be weak and may fragment easily, leading to the observation of [M-16]+ (loss of oxygen) as the base peak instead of the molecular ion.

  • Solution:

    • Use soft ionization techniques like ESI or Chemical Ionization (CI).

    • Optimize the cone voltage or fragmentor voltage in the mass spectrometer to minimize in-source fragmentation.

Experimental Workflow for Mass Spectrometry Analysis

start Prepare Sample Solution lcms LC-MS Analysis (ESI) start->lcms gcms GC-MS Analysis (EI) start->gcms lcms_data Analyze ESI-MS Data lcms->lcms_data gcms_data Analyze EI-MS Data gcms->gcms_data molecular_ion Molecular Ion [M+H]+ Observed? lcms_data->molecular_ion m_16_peak [M-16]+ Peak Observed? gcms_data->m_16_peak success Characterization Successful molecular_ion->success Yes troubleshoot Troubleshoot MS Conditions molecular_ion->troubleshoot No m_16_peak->success Yes (Confirms N-oxide) m_16_peak->troubleshoot No

Caption: Workflow for Mass Spectrometry analysis.

Data Presentation

Table 1: Spectroscopic Data for this compound

Technique Parameter Observed Value
¹³C NMR Chemical Shifts (δ)195.9 (C=O), 143.2, 140.9, 139.0, 126.8, 126.2 (Aromatic C), 26.5 (CH₃)
IR Spectroscopy N-O Stretch (ν)~1250 cm⁻¹
Mass Spectrometry Molecular Weight137.14 g/mol
Exact Mass137.0477 g/mol

Note: NMR data is typically recorded in CDCl₃ or DMSO-d₆. IR data is from solid-state (KBr pellet or ATR) or solution. Mass spectrometry data corresponds to the neutral molecule.

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation:

    • Ensure the this compound sample is anhydrous. If necessary, dry the sample by dissolving it in toluene and removing the solvent under reduced pressure (azeotropic drying).[1]

    • In a nitrogen-filled glovebox, accurately weigh approximately 5-10 mg of the dried sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that has been stored over molecular sieves.

    • Transfer the solution to a clean, dry NMR tube and cap it securely.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

    • For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

    • If solubility is an issue, consider using a different deuterated solvent or acquiring the spectrum at an elevated temperature, monitoring for any sample degradation.

Protocol 2: GC-MS Analysis
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.

    • Perform serial dilutions to prepare calibration standards at concentrations ranging from 0.1 µg/mL to 10 µg/mL.

    • Prepare a sample solution by dissolving a known amount of the material in the chosen solvent.

  • Instrumentation and Conditions:

Parameter Recommended Condition
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature230-250 °C (use the lower end to minimize thermal degradation)
Injection Volume1 µL
Injection ModeSplitless
Oven ProgramInitial temp 70°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temp.200-230 °C
Mass Rangem/z 40-200
  • Data Analysis:

    • Identify the peak for this compound by its retention time and mass spectrum.

    • Look for the molecular ion peak (m/z 137) and the characteristic [M-16]+ fragment (m/z 121).

    • Quantify the analyte using a calibration curve constructed from the standard solutions.

References

Technical Support Center: Synthesis of 3-Acetylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Acetylpyridine N-oxide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield of this important synthetic intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-oxidation of 3-acetylpyridine?

A1: The most frequently employed methods for the N-oxidation of 3-acetylpyridine involve the use of peroxy acids. The two primary approaches are:

  • Hydrogen Peroxide in Acetic Acid: This is a cost-effective and common method where peracetic acid is generated in situ to act as the oxidizing agent.

  • meta-Chloroperoxybenzoic Acid (m-CPBA): A commercially available and often more selective oxidizing agent, typically used in chlorinated solvents like dichloromethane (DCM) or chloroform.[1][2]

Q2: I am observing a low yield in my reaction. What are the potential causes?

A2: Low yields in the N-oxidation of 3-acetylpyridine can stem from several factors:

  • Incomplete Reaction: The reaction time or temperature may be insufficient for the complete conversion of the starting material. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.

  • Decomposition of the Oxidizing Agent: Peroxy acids can be unstable. Ensure your hydrogen peroxide solution is of the correct concentration and that m-CPBA is fresh.

  • Side Reactions: The acetyl group can potentially undergo side reactions under strongly oxidizing or acidic conditions.

  • Product Loss During Work-up: this compound is water-soluble, which can lead to losses during aqueous extraction steps. Careful extraction with an appropriate organic solvent is necessary.

  • Suboptimal Reaction Conditions: The ratio of reactants, concentration, and temperature can all significantly impact the yield.

Q3: What are the typical side products, and how can I minimize their formation?

A3: While specific side products for 3-acetylpyridine N-oxidation are not extensively documented in readily available literature, general side reactions in pyridine N-oxidation can include:

  • Ring-opening or degradation: This can occur under harsh reaction conditions (e.g., high temperatures or very strong oxidants). Using controlled temperatures and appropriate stoichiometry of the oxidizing agent can minimize this.

  • Reactions involving the acetyl group: Although less common, strong oxidizing conditions could potentially lead to Baeyer-Villiger oxidation of the acetyl group to form an ester. Using milder conditions should prevent this.

To minimize side product formation, it is recommended to:

  • Maintain the recommended reaction temperature.

  • Add the oxidizing agent portion-wise or dropwise to control the reaction exotherm.

  • Use the appropriate stoichiometry of the oxidizing agent to avoid over-oxidation.

Q4: How can I effectively purify the crude this compound?

A4: Purification of this compound typically involves the following steps:

  • Removal of Excess Oxidizing Agent: Any remaining peroxy acid must be quenched. This can be achieved by adding a reducing agent like sodium bisulfite or sodium thiosulfate solution until a negative peroxide test (e.g., with starch-iodide paper) is obtained.

  • Neutralization and Extraction: The acidic reaction mixture is neutralized with a base (e.g., sodium carbonate or sodium hydroxide) to a slightly basic pH. The product is then extracted with an organic solvent such as chloroform or dichloromethane. Multiple extractions are recommended to maximize recovery due to the product's water solubility.

  • Drying and Solvent Removal: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Crystallization: The crude product can often be purified by crystallization from a suitable solvent or solvent mixture, such as diethyl ether.[3]

Troubleshooting Guides

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Steps
Inactive Oxidizing Agent - Use a fresh bottle of m-CPBA. - Check the concentration of the hydrogen peroxide solution.
Insufficient Reaction Time or Temperature - Monitor the reaction progress using TLC by spotting the starting material and the reaction mixture. - If the reaction is sluggish, consider increasing the temperature moderately or extending the reaction time.
Incorrect Stoichiometry - Ensure the correct molar ratio of the oxidizing agent to 3-acetylpyridine is used. An excess of the oxidizing agent is often required.
Problem 2: Difficulty in Isolating the Product
Possible Cause Troubleshooting Steps
Product Remains in the Aqueous Layer - this compound has significant water solubility. - Perform multiple extractions (5-6 times) with a suitable organic solvent like chloroform or dichloromethane. - Saturate the aqueous layer with sodium chloride (salting out) to decrease the product's solubility in water before extraction.
Emulsion Formation During Extraction - Add a small amount of brine (saturated NaCl solution) to help break the emulsion. - Allow the mixture to stand for a longer period to allow for phase separation.

Experimental Protocols

Method 1: Oxidation with Hydrogen Peroxide in Acetic Acid

This protocol is adapted from a procedure for the N-oxidation of 3,5-lutidine and should be optimized for 3-acetylpyridine.[3]

Reagents and Materials:

  • 3-Acetylpyridine

  • Glacial Acetic Acid

  • Hydrogen Peroxide (35%)

  • Sodium Carbonate (solid)

  • Chloroform or Dichloromethane

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a fume hood, combine 3-acetylpyridine (1 equivalent) and glacial acetic acid (approx. 10 equivalents) in a round-bottom flask equipped with a magnetic stir bar.

  • To this solution, carefully add 35% hydrogen peroxide (1.1 to 1.5 equivalents).

  • Heat the reaction mixture to 70-80°C and maintain this temperature with constant stirring for 5-7 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the flask to room temperature in an ice bath.

  • Carefully neutralize the excess acetic acid by slowly adding solid sodium carbonate until the effervescence ceases and the pH of the solution is approximately 8-9.

  • Transfer the mixture to a separatory funnel and extract the product with chloroform or dichloromethane (5 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by crystallization from a suitable solvent like diethyl ether.

Method 2: Oxidation with m-CPBA

This is a general procedure for the N-oxidation of pyridines and may require optimization.[1]

Reagents and Materials:

  • 3-Acetylpyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA) (70-77%)

  • Dichloromethane (DCM) or Chloroform

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 3-acetylpyridine (1 equivalent) in dichloromethane or chloroform in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the stirred solution over 15-30 minutes, maintaining the temperature below 10°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture again in an ice bath and filter to remove the precipitated meta-chlorobenzoic acid.

  • Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining acidic byproduct, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by crystallization.

Data Presentation

Currently, there is a lack of specific quantitative data in the searched literature comparing the yields of this compound synthesis using different methods. Researchers are encouraged to perform optimization studies to determine the most effective method for their specific requirements. The following table provides a template for comparing results from different experimental conditions.

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Oxidizing AgentSolventTemperature (°C)Time (h)Molar Ratio (Oxidant:Substrate)Yield (%)Purity (%)
H₂O₂/AcOHAcetic Acid7561.2 : 1Data to be filled by the userData to be filled by the user
m-CPBADCMRT181.2 : 1Data to be filled by the userData to be filled by the user

Visualizations

Experimental Workflow: N-Oxidation of 3-Acetylpyridine

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Start: 3-Acetylpyridine oxidant Add Oxidizing Agent (e.g., H₂O₂/AcOH or m-CPBA) start->oxidant Dissolve in Solvent reaction Stir at Controlled Temperature (Monitor by TLC) oxidant->reaction quench Quench Excess Oxidant (if necessary) reaction->quench neutralize Neutralize & Extract with Organic Solvent quench->neutralize dry Dry Organic Layer & Remove Solvent neutralize->dry crystallize Crystallize Crude Product dry->crystallize product Final Product: This compound crystallize->product

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_sm Check TLC for Starting Material (SM) start->check_sm sm_present SM Present check_sm->sm_present Yes sm_absent SM Absent check_sm->sm_absent No increase_time_temp Increase Reaction Time/Temp or Oxidant Amount sm_present->increase_time_temp check_workup Review Work-up Procedure sm_absent->check_workup optimize_extraction Optimize Extraction: - More extractions - 'Salting out' check_workup->optimize_extraction

Caption: A logical flowchart for troubleshooting low yield in this compound synthesis.

References

side reactions to avoid during the synthesis of 3-Acetylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-Acetylpyridine N-oxide

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges and avoiding common side reactions during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for 3-Acetylpyridine, the precursor to the N-oxide?

A1: 3-Acetylpyridine is a key intermediate for various pharmaceuticals.[1] Several synthetic routes are commonly employed, with the most prevalent starting from nicotinic acid or its derivatives. These methods include:

  • Claisen Condensation: The reaction of nicotinic acid esters (e.g., ethyl nicotinate) with a source of an acetyl group like ethyl acetate, followed by hydrolysis and decarboxylation.[2][3]

  • Gas-Phase Catalytic Conversion: An industrial-scale method involving the reaction of an alkyl nicotinate with acetic acid over a solid catalyst at high temperatures.[3][4]

  • Cross-Coupling Reactions: Synthesis starting from 3-halopyridines, such as 3-bromopyridine, which undergo reactions like the Sonogashira coupling followed by hydration.[5][6]

  • Grignard Reaction: The reaction of 3-cyanopyridine with a methylmagnesium halide (a Grignard reagent).[5]

Q2: What is the most common side reaction to avoid when synthesizing 3-Acetylpyridine from nicotinic acid esters?

A2: The most significant side reaction during the gas-phase synthesis from nicotinic acid esters is the decarboxylation of the starting material.[1] This reaction cleaves the ester group, leading to the formation of pyridine. This unwanted side product reduces the overall yield of 3-Acetylpyridine and complicates the purification process due to similar physical properties.[1][4]

Q3: How can the formation of pyridine as a side product be minimized?

A3: Minimizing pyridine formation involves optimizing reaction conditions and catalyst selection.

  • Catalyst Selection: The use of a highly porous alumina-silica support for a titanium dioxide-based catalyst has been shown to significantly improve the selectivity for 3-Acetylpyridine over the decarboxylation side reaction.[1]

  • Starting Material Choice: Employing higher boiling point esters of nicotinic acid, such as butyl nicotinate, can facilitate an easier separation of the desired product from the unreacted starting material via distillation, even if conversion is not 100%.[1]

Below is a summary of how different catalysts and starting materials can affect the reaction's outcome.

Starting MaterialCatalystConversion (%)3-Acetylpyridine Selectivity (%)Pyridine Selectivity (%)Reference
Methyl NicotinateTiO₂ (Anatase) with 2% Na₂O1006029[4]
Butyl NicotinateHigh-porosity alumina-silica supported catalystNot SpecifiedImproved selectivity notedReduced formation noted[1]

Q4: What potential side reactions can occur during the N-oxidation of 3-Acetylpyridine?

A4: The N-oxidation step, which converts 3-Acetylpyridine to this compound, introduces its own set of potential side reactions. The choice of oxidizing agent and reaction conditions is critical.

  • Decomposition: Overly harsh conditions (high temperatures or excessively strong oxidants) can lead to the decomposition of the N-oxide product.[7]

  • Rearrangement Reactions: In the presence of acid anhydrides (like acetic anhydride, which can be formed if using hydrogen peroxide in acetic acid), pyridine N-oxides can undergo rearrangements.[8][9] While this is more common for N-oxides with alkyl groups at the 2-position, careful control of reagents is still necessary.

  • Incomplete Reaction: The acetyl group is electron-withdrawing, which deactivates the pyridine ring and can make the N-oxidation reaction sluggish or incomplete compared to the oxidation of unsubstituted pyridine.[10]

Q5: How should I troubleshoot an incomplete or low-yielding N-oxidation reaction?

A5: If you are experiencing low conversion to the N-oxide, consider the following troubleshooting steps:

  • Increase Reaction Time/Temperature: Since the 3-acetyl group is deactivating, longer reaction times or moderately increased temperatures may be required. Monitor the reaction progress carefully by TLC or GC to avoid product decomposition.[7]

  • Choice of Oxidant: If a milder oxidant (e.g., hydrogen peroxide in acetic acid) is ineffective, switching to a more potent one like m-chloroperoxybenzoic acid (m-CPBA) may improve the yield.[10][11]

  • Check Reagent Purity: Ensure the 3-Acetylpyridine starting material is pure and that the oxidizing agent has not degraded. For instance, the concentration of commercial hydrogen peroxide solutions can decrease over time.

Experimental Protocols

Protocol 1: Synthesis of 3-Acetylpyridine from Ethyl Nicotinate

This protocol is based on the Claisen condensation method.[2]

  • Materials: Sodium metal (17.5 g), ethyl nicotinate (115 g), anhydrous ethyl acetate (170 ml), 50% acetic acid, 20% sulfuric acid (650 ml), 30% sodium hydroxide, anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine sodium metal, ethyl nicotinate, and anhydrous ethyl acetate.

    • Heat the mixture to reflux and maintain for 5 hours.

    • Cool the reaction mixture and neutralize by adjusting the pH to 6-7 with 50% acetic acid.

    • Separate the resulting oily layer and add 650 ml of 20% sulfuric acid.

    • Reflux the new mixture for an additional 2 hours to facilitate hydrolysis and decarboxylation.

    • Cool the solution and adjust the pH to 7-8 with 30% sodium hydroxide.

    • Separate the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent by evaporation.

    • Purify the residue by vacuum distillation to obtain 3-Acetylpyridine. A yield of 90.2% has been reported for this method.[1][2]

Protocol 2: N-Oxidation of 3-Acetylpyridine using m-CPBA

This protocol is a general method for the oxidation of pyridine derivatives.[11]

  • Materials: 3-Acetylpyridine (10.0 mmol), m-chloroperoxybenzoic acid (m-CPBA, ~77%, 20.0 mmol), dichloromethane (DCM, 30 mL), saturated sodium bicarbonate solution, saturated sodium chloride solution (brine), anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 3-Acetylpyridine in dichloromethane in a round-bottom flask.

    • Add m-CPBA portion-wise to the stirred solution at room temperature (20-25 °C).

    • Stir the reaction mixture for 16-24 hours, monitoring the reaction's progress by TLC.

    • Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution (to remove excess m-CPBA and 3-chlorobenzoic acid) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Further purification can be achieved through recrystallization or column chromatography if necessary.

Visual Guides

G cluster_main Main Synthetic Pathway cluster_side Competing Side Reaction A Ethyl Nicotinate B 3-Acetylpyridine (Target Product) A->B   + Ethyl Acetate, H₃O⁺, Δ (Condensation & Hydrolysis) C Pyridine (Side Product) A->C   Decarboxylation (Δ, Catalyst) (Undesired)

Caption: Key reaction pathways in the synthesis of the 3-Acetylpyridine precursor.

G Start Start: Dissolve 3-Acetylpyridine in DCM AddOxidant Add m-CPBA (portion-wise) Start->AddOxidant Monitor Stir and Monitor Reaction (e.g., by TLC) AddOxidant->Monitor Check Is Reaction Complete? Monitor->Check Check->Monitor No Workup Aqueous Workup (Wash with NaHCO₃ & Brine) Check->Workup Yes Extract Dry Organic Layer and Concentrate Workup->Extract Purify Purify Product (Recrystallization or Chromatography) Extract->Purify End Final Product: This compound Purify->End

Caption: General experimental workflow for the N-oxidation of 3-Acetylpyridine.

G Problem Problem Detected: Low Yield or High Impurity Cause1 Possible Cause: Incomplete Conversion Problem->Cause1 Cause2 Possible Cause: High Side Product Formation Problem->Cause2 Solution1a Solution: Increase Reaction Time Cause1->Solution1a Solution1b Solution: Increase Temperature Cause1->Solution1b Solution1c Solution: Use a Stronger Reagent Cause1->Solution1c Solution2a Solution: Optimize Catalyst Cause2->Solution2a Solution2b Solution: Modify Temperature/Pressure Cause2->Solution2b Solution2c Solution: Improve Purification Method Cause2->Solution2c

Caption: Troubleshooting logic for common synthesis issues.

References

troubleshooting guide for reactions using 3-Acetylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Acetylpyridine N-oxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites of this compound?

A1: this compound has three primary reactive sites:

  • The Pyridine Ring: The N-oxide group activates the pyridine ring for electrophilic substitution at the 4-position and nucleophilic substitution at the 2- and 6-positions. The electron-withdrawing acetyl group at the 3-position further influences this reactivity.

  • The N-oxide Group: The oxygen atom can be removed (deoxygenation) under various reducing conditions. It can also direct functionalization at adjacent positions.

  • The Acetyl Group: The carbonyl group and its α-protons can participate in a variety of reactions, such as condensations, reductions, and oxidations.

Q2: How does the 3-acetyl group influence the regioselectivity of nucleophilic aromatic substitution?

A2: The N-oxide group strongly directs incoming nucleophiles to the 2- and 4-positions. The acetyl group at the 3-position is electron-withdrawing, which can further activate the ring towards nucleophilic attack. While the primary directing effect is from the N-oxide, the 3-acetyl group can influence the relative rates of attack at the 2- versus the 6-position due to steric and electronic effects.

Q3: What are common methods for the deoxygenation of this compound, and when is it a problematic side reaction?

A3: Deoxygenation, the removal of the N-oxide oxygen, can be both a desired reaction and a problematic side reaction. Common deoxygenation reagents include PCl₃, PPh₃, and catalytic hydrogenation. This becomes an issue when the N-oxide is intended to remain in the final product to influence its chemical properties or biological activity. Unwanted deoxygenation can occur in the presence of reducing agents or certain metal catalysts used in cross-coupling reactions.

Q4: Can the acetyl group itself undergo side reactions?

A4: Yes, the acetyl group is susceptible to various side reactions, particularly under basic or acidic conditions. These can include:

  • Aldol condensation: Under basic conditions, the enolizable α-protons can lead to self-condensation or reaction with other carbonyl compounds.

  • Haloform reaction: In the presence of a base and halogens (e.g., I₂, Br₂, Cl₂), the acetyl group can be converted to a carboxylate.

  • Reduction/Oxidation: The ketone can be reduced to a secondary alcohol or oxidized under harsh conditions.

Troubleshooting Guides

Problem 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr)
Possible Cause Suggested Solution
Insufficient activation of the pyridine ring. While the N-oxide is activating, strongly electron-donating groups elsewhere on the ring could deactivate it. Consider using a more potent nucleophile or harsher reaction conditions (higher temperature, longer reaction time).
The nucleophile is too weak. Increase the nucleophilicity of the reagent. For example, if using an alcohol, convert it to its corresponding alkoxide with a suitable base (e.g., NaH, KOtBu).
Steric hindrance at the 2- or 6-position. If the nucleophile is bulky, attack at the sterically less hindered position will be favored. If both are hindered, consider using a smaller nucleophile or explore alternative synthetic routes.
Decomposition of the starting material. This compound may be unstable under very harsh basic or acidic conditions. Monitor the reaction for the appearance of degradation byproducts by TLC or LC-MS and consider milder reaction conditions.
Competitive reaction at the acetyl group. Under basic conditions, the nucleophile might preferentially attack the acetyl carbonyl or deprotonate the α-carbon. Protect the acetyl group as a ketal before performing the SNAr reaction.
Problem 2: Unwanted Deoxygenation of the N-oxide Group
Possible Cause Suggested Solution
Presence of reducing agents in the reaction mixture. Scrutinize all reagents and solvents for potential reducing agents. For example, some grades of THF can contain peroxides which can lead to complex redox processes.
Use of a metal catalyst known to effect deoxygenation (e.g., certain Palladium catalysts). Screen different catalysts and ligands. For cross-coupling reactions, catalysts with more electron-donating ligands may be less prone to cause deoxygenation.[1]
High reaction temperatures. High temperatures can sometimes promote thermal deoxygenation, especially in the presence of certain reagents. Attempt the reaction at a lower temperature for a longer duration.
Problem 3: Side Reactions Involving the Acetyl Group
Possible Cause Suggested Solution
Aldol condensation under basic conditions. Use a non-nucleophilic base if only deprotonation of another site is desired. Alternatively, protect the acetyl group as a ketal using ethylene glycol and an acid catalyst. The ketal is stable to basic conditions.
Reaction with organometallic reagents. Grignard or organolithium reagents can add to the carbonyl of the acetyl group. If reaction at the pyridine ring is desired, protect the acetyl group as a ketal prior to introducing the organometallic reagent.
Cleavage of the acetyl group under harsh acidic or basic conditions. Avoid prolonged exposure to strong acids or bases at high temperatures. If harsh conditions are necessary for another transformation, protection of the acetyl group is recommended.

Experimental Protocols

Protocol 1: Ketal Protection of the Acetyl Group in this compound

This protocol describes the protection of the acetyl group as a 1,3-dioxolane (ketal), which is stable to a wide range of nucleophiles and bases.

Reagents and Materials:

ReagentMolar Mass ( g/mol )AmountMoles
This compound137.141.0 g7.29 mmol
Ethylene glycol62.070.91 g (0.81 mL)14.6 mmol
p-Toluenesulfonic acid (PTSA)172.200.13 g0.73 mmol
Toluene-20 mL-

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 g, 7.29 mmol), ethylene glycol (0.81 mL, 14.6 mmol), p-toluenesulfonic acid (0.13 g, 0.73 mmol), and toluene (20 mL).

  • Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the solution with saturated aqueous sodium bicarbonate (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected product.

Protocol 2: Nucleophilic Aromatic Substitution with Sodium Methoxide

This protocol details a typical SNAr reaction on a hypothetical 2-chloro-3-acetylpyridine N-oxide.

Reagents and Materials:

ReagentMolar Mass ( g/mol )AmountMoles
2-Chloro-3-acetylpyridine N-oxide171.581.0 g5.83 mmol
Sodium methoxide (25% in MeOH)54.021.38 g (1.5 mL)6.41 mmol
Methanol-15 mL-

Procedure:

  • Dissolve 2-chloro-3-acetylpyridine N-oxide (1.0 g, 5.83 mmol) in methanol (15 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add the sodium methoxide solution (1.5 mL, 6.41 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Neutralize the reaction with a few drops of acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product, which can be purified by column chromatography.

Visualizations

Troubleshooting_Workflow start Reaction with This compound Shows Poor Results check_yield Low or No Yield? start->check_yield check_side_products Side Products Observed? check_yield->check_side_products No yield_cause Potential Causes: - Weak Nucleophile - Insufficient Activation - Steric Hindrance - Decomposition check_yield->yield_cause Yes deoxygenation Deoxygenation? check_side_products->deoxygenation Yes yield_solution Solutions: - Use Stronger Nucleophile - Harsher Conditions - Protect Acetyl Group yield_cause->yield_solution end_node Reaction Optimized yield_solution->end_node acetyl_reaction Acetyl Group Reaction? deoxygenation->acetyl_reaction No deoxygenation_cause Cause: - Reducing Agent Present - Catalyst Choice - High Temperature deoxygenation->deoxygenation_cause Yes acetyl_cause Cause: - Basic/Acidic Conditions - Organometallic Reagents acetyl_reaction->acetyl_cause Yes acetyl_reaction->end_node No deoxygenation_solution Solutions: - Purify Reagents - Screen Catalysts - Lower Temperature deoxygenation_cause->deoxygenation_solution deoxygenation_solution->end_node acetyl_solution Solutions: - Protect Acetyl Group (Ketal) - Milder Conditions acetyl_cause->acetyl_solution acetyl_solution->end_node

Caption: A logical workflow for troubleshooting common issues in reactions involving this compound.

Nucleophilic_Substitution_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Start 2-Halo-3-acetylpyridine N-oxide Intermediate Meisenheimer Complex (Negative charge delocalized onto N-oxide) Start->Intermediate + Nucleophile Deoxygenation Unwanted Deoxygenation Start->Deoxygenation Reducing Conditions Acetyl_Attack Nucleophilic Attack at Acetyl Group Start->Acetyl_Attack Basic Conditions Product 2-Substituted-3-acetylpyridine N-oxide Intermediate->Product - Halide

Caption: Reaction pathways for nucleophilic aromatic substitution on a this compound derivative, highlighting potential side reactions.

References

Technical Support Center: Optimization of Catalyst Loading for Reactions with 3-Acetylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 3-Acetylpyridine N-oxide. The focus is on optimizing catalyst loading to improve reaction outcomes, such as yield, selectivity, and efficiency.

Frequently Asked Questions (FAQs)

Q1: My catalytic reaction with this compound is showing low or no conversion. What are the primary factors to investigate regarding the catalyst?

A1: Low or no conversion in catalytic reactions involving this compound can often be traced back to the catalyst system. Key areas to investigate include:

  • Catalyst Activity: The catalyst may be inactive or have reduced activity. Ensure you are using a fresh batch of the catalyst or a reliable pre-catalyst. Proper activation, if required, is crucial. For instance, palladium(II) precursors often need to be reduced in situ to the active palladium(0) species.

  • Catalyst Poisoning: Pyridine N-oxides can sometimes act as competitive inhibitors or displace activating ligands, leading to catalyst deactivation.[1][2] The lone pair of electrons on the N-oxide oxygen can coordinate strongly to the metal center, hindering substrate binding or subsequent steps in the catalytic cycle.

  • Atmosphere and Reagent Purity: Many catalysts, particularly those based on palladium and nickel, are sensitive to oxygen.[3] Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Impurities in solvents or starting materials can also act as catalyst poisons.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve a reasonable reaction rate. A systematic optimization of the catalyst loading is recommended.

Q2: How does catalyst loading typically affect the yield and selectivity of reactions involving this compound?

A2: Catalyst loading is a critical parameter that directly influences reaction kinetics and, consequently, yield and selectivity.

  • Yield: Generally, increasing the catalyst loading will increase the reaction rate and can lead to higher yields within a given timeframe. However, beyond a certain point, further increases may not significantly improve the yield and will increase costs and the burden of downstream purification. In some cases, very high catalyst loading can lead to the formation of byproducts through undesired side reactions.

  • Selectivity: The effect of catalyst loading on selectivity is highly system-dependent. For some reactions, a lower catalyst loading may favor the desired product by minimizing side reactions. In other cases, a higher catalyst concentration might be necessary to ensure the desired catalytic cycle outcompetes background or undesired pathways.

  • Turnover Number (TON) and Turnover Frequency (TOF): It is often observed that the TON (moles of product per mole of catalyst) improves when lowering the catalyst load, indicating a more efficient use of the catalyst.

Q3: I'm observing significant byproduct formation. Could this be related to the catalyst loading?

A3: Yes, byproduct formation can be linked to catalyst loading. High local concentrations of an active catalyst can sometimes promote side reactions, such as homocoupling of starting materials in cross-coupling reactions or decomposition of sensitive functional groups. Conversely, if the catalyst loading is too low, the desired reaction may be slow, allowing more time for substrate or product decomposition, or for competing uncatalyzed side reactions to occur. It is crucial to find an optimal catalyst loading that maximizes the rate of the desired transformation while minimizing side reactions.

Q4: What are common strategies to optimize catalyst loading for a new reaction with this compound?

A4: A systematic approach is best for optimizing catalyst loading.

  • Start with a Standard Loading: Begin with a catalyst loading reported for a similar reaction in the literature (e.g., 1-5 mol%).

  • Perform a Screening Study: Set up a series of small-scale reactions where the catalyst loading is varied (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%).

  • Monitor Reaction Progress: Use techniques like TLC, GC, or LC-MS to monitor the consumption of starting material and the formation of the product and any byproducts over time for each catalyst loading.

  • Analyze the Results: Evaluate the yield, selectivity, and reaction time for each experiment to identify the optimal catalyst loading that provides the best balance of efficiency, cost, and purity.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive or poisoned catalyst. 2. Insufficient catalyst loading. 3. Reaction conditions (temperature, solvent, base) are not optimal. 4. Poor quality of reagents or solvents.1. Use a fresh batch of catalyst and ensure all reagents are pure and dry. Degas solvents thoroughly. 2. Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). 3. Re-evaluate and optimize other reaction parameters. 4. Use freshly distilled solvents and high-purity starting materials.
Reaction Stalls Before Completion 1. Catalyst deactivation during the reaction. 2. The N-oxide substrate is inhibiting the catalyst over time. 3. Mass transfer limitations with heterogeneous catalysts.1. Consider adding the catalyst in portions throughout the reaction. 2. A modest increase in the initial catalyst loading may be necessary to compensate for gradual deactivation. 3. For heterogeneous catalysts, ensure efficient stirring.
Inconsistent Yields Between Batches 1. Variability in catalyst quality or activity. 2. Inconsistent setup, especially regarding the exclusion of air and moisture. 3. Purity of this compound or other reagents varies.1. Use the same batch of catalyst for a series of experiments. 2. Standardize the procedure for setting up the reaction under an inert atmosphere. 3. Verify the purity of all reagents before use.
Difficulty in Removing Catalyst Residues 1. High catalyst loading. 2. The catalyst or its byproducts are highly soluble in the product mixture.1. Optimize the reaction to use the lowest effective catalyst loading. 2. Choose a purification method tailored to the catalyst (e.g., silica gel chromatography, activated carbon treatment, or specific scavengers).

Quantitative Data on Catalyst Loading Optimization

The following tables provide examples of how catalyst loading can be optimized for reactions involving acetylpyridine N-oxides. While these examples do not use this compound as the primary substrate, they offer valuable insights into the optimization process for structurally similar compounds.

Table 1: Optimization of Catalyst Loading for the Asymmetric Henry Reaction of 2-Acylpyridine N-Oxides [2]

This reaction involves the use of a Ni(OAc)₂ catalyst with a chiral ligand for the asymmetric addition of nitromethane to 2-acylpyridine N-oxides. The ratio of metal to ligand was found to be crucial.

EntryCatalyst Loading (mol%)Metal/Ligand RatioYield (%)Enantiomeric Excess (ee, %)
1101:0.97570
2101:18280
3101:1.1 86 85
4101:1.28486
551:1.16584

Reaction conditions: 2-acetylpyridine N-oxide (0.2 mmol), nitromethane (0.2 mL), Ni(OAc)₂·4H₂O, and ligand in THF at 0°C.[2] The optimal balance of yield and enantioselectivity was achieved with 10 mol% catalyst loading and a metal-to-ligand ratio of 1:1.1.[2]

Table 2: Optimization of Catalyst Loading for C-H Alkylation using 4-Acetylpyridine N-oxide as a Hydrogen Atom Transfer (HAT) Catalyst [4]

In this example, 4-Acetylpyridine N-oxide is used as an organocatalyst in a photoredox-mediated C-H functionalization.

EntrySubstrateCatalystCatalyst Loading (mol%)Yield (%)
1Adamantane4-Acetylpyridine N-oxide2092
2Adamantane4-Acetylpyridine N-oxide10 91
3Adamantane4-Acetylpyridine N-oxide588

Reaction conditions: Substrate (0.5 mmol), radical acceptor (0.25 mmol), photocatalyst (1 mol%), and HAT catalyst in MeCN under visible light irradiation.[4] In this system, reducing the catalyst loading from 20 mol% to 10 mol% resulted in a negligible drop in yield, indicating that 10 mol% is a more efficient loading.[4]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Loading Optimization in a Cross-Coupling Reaction (Illustrative)

This protocol is a general guideline for optimizing palladium catalyst loading in a Suzuki-Miyaura type reaction, which can be adapted for this compound derivatives.

  • Reagent Preparation: In a set of oven-dried reaction vials equipped with magnetic stir bars, add the aryl halide (e.g., a bromo-3-acetylpyridine N-oxide derivative, 1.0 equiv.), the boronic acid partner (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: To each vial, add the palladium catalyst (e.g., Pd(PPh₃)₄) with varying loadings (e.g., 0.5, 1.0, 2.0, and 5.0 mol%).

  • Inert Atmosphere: Seal the vials and thoroughly degas by evacuating and backfilling with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water mixture) via syringe.

  • Reaction: Place the vials in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reactions' progress at set time intervals (e.g., 1h, 4h, 12h) by taking small aliquots for analysis by TLC or LC-MS.

  • Workup and Analysis: Once a reaction reaches completion or a set time has passed, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Analyze the crude product by ¹H NMR to determine conversion and yield. The optimal loading is the lowest amount that gives a high yield in a reasonable time.

Protocol 2: Asymmetric Henry Reaction of a 2-Acylpyridine N-Oxide (Adapted from[2])

This protocol is for a reaction where a derivative of the target molecule is the substrate.

  • Catalyst Preparation: In a reaction tube, stir a mixture of Ni(OAc)₂·4H₂O (0.02 mmol, 10 mol%) and the chiral aminophenol sulfonamide ligand (0.022 mmol, 11 mol%) in THF (0.5 mL) at 35 °C for 1 hour.

  • Addition of Reactants: Add the 2-acylpyridine N-oxide (0.2 mmol) and a suitable base (0.04 mmol, 20 mol%) to the catalyst mixture.

  • Cooling and Substrate Addition: Cool the mixture to 0 °C. After stirring for 10 minutes at this temperature, add nitromethane (0.2 mL) and additional THF (0.3 mL).

  • Reaction: Stir the mixture at 0 °C for the time determined by initial screening (e.g., 24-48 hours), monitoring progress by TLC.

  • Purification: Upon completion, directly purify the reaction mixture by column chromatography on silica gel to afford the desired product.

Visual Guides

Logical Workflow for Catalyst Loading Optimization

G Workflow for Catalyst Loading Optimization A Define Reaction with This compound B Select Initial Catalyst and Conditions from Literature A->B C Perform Initial Reaction (e.g., 2-5 mol% catalyst) B->C D Analyze Outcome (Yield, Purity, Time) C->D E Outcome Acceptable? D->E F Vary Catalyst Loading (e.g., 0.5%, 1%, 5%, 10%) E->F No I Final Protocol Established E->I Yes G Re-analyze Outcomes for Each Loading F->G H Identify Optimal Loading (Best Yield vs. Cost/Time) G->H H->I

Caption: A logical workflow for systematically optimizing catalyst loading.

Troubleshooting Flowchart for Low Reaction Yield

G Troubleshooting Low Yield Start Low Yield Observed CheckCatalyst Is the Catalyst Active? (Fresh? Stored Properly?) Start->CheckCatalyst BadCatalyst Replace Catalyst Re-run Reaction CheckCatalyst->BadCatalyst No CheckLoading Is Catalyst Loading Sufficient? CheckCatalyst->CheckLoading Yes BadCatalyst->CheckCatalyst IncreaseLoading Increase Catalyst Loading (e.g., double the amount) CheckLoading->IncreaseLoading No CheckConditions Are Conditions Inert? (Degassed Solvents? Ar/N2?) CheckLoading->CheckConditions Yes IncreaseLoading->CheckLoading ImproveInert Improve Inert Atmosphere Technique CheckConditions->ImproveInert No CheckPurity Are Reagents Pure? CheckConditions->CheckPurity Yes ImproveInert->CheckConditions PurifyReagents Purify Starting Materials and Solvents CheckPurity->PurifyReagents No Success Yield Improved CheckPurity->Success Yes PurifyReagents->CheckPurity

Caption: A flowchart for systematically troubleshooting low reaction yield.

Generalized Catalytic Cycle for Cross-Coupling

G Generalized Pd-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Intermediate Pd0->OxAdd + R-X (3-Acetylpyridine N-oxide derivative) Transmetal Transmetalation Intermediate OxAdd->Transmetal + R'-M (e.g., Boronic Acid) RedElim Reductive Elimination Intermediate Transmetal->RedElim Isomerization (if needed) RedElim->Pd0 Product (R-R') Formed Product Product R-R' Reactants R-X + R'-M

Caption: A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

References

preventing decomposition of 3-Acetylpyridine N-oxide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 3-Acetylpyridine N-oxide to prevent its decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For maximum stability, this compound, which is a solid at room temperature, should be stored in a cool, dark, and dry place.[1][2] The recommended storage temperature is below 15°C.[1][2] It should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.

Q2: What are the primary signs of decomposition?

A2: Visual inspection can often provide the first clues of degradation. Signs of decomposition include:

  • Color Change: A change from a white or off-white solid to yellow or brown.

  • Change in Physical State: Clumping of the solid, which may indicate moisture absorption.

  • Inconsistent Analytical Results: Poor reproducibility in experiments, unexpected peaks in chromatograms (HPLC, GC), or shifts in spectroscopic data (NMR, IR).

Q3: What substances or conditions are incompatible with this compound?

A3: Based on the chemistry of related aromatic N-oxides and the parent compound 3-Acetylpyridine, it is crucial to avoid contact with strong oxidizing agents, strong reducing agents, and strong acids.[3][4][5][6] Additionally, prolonged exposure to heat, moisture, and UV light should be avoided to prevent degradation.

Q4: How long can I store this compound?

A4: When stored under ideal conditions (refrigerated, dark, dry, inert atmosphere), this compound is expected to be stable for an extended period. However, it is best practice to re-analyze the purity of the compound after long-term storage (e.g., >1 year) or if any visual signs of degradation are observed.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound.

Problem / Observation Potential Cause Recommended Action & Solution
Compound appears discolored (yellow/brown). 1. Photodecomposition: Exposure to UV or ambient light. 2. Thermal Stress: Storage at elevated temperatures. 3. Presence of Impurities: Residual reagents from synthesis (e.g., oxidizing agents).1. Confirm Purity: Analyze the material using HPLC or TLC to quantify the parent compound and identify degradation products. 2. Improve Storage: Store the compound in an amber glass vial inside a refrigerator (<15°C).[1][2] 3. Purification: If purity is compromised, consider recrystallization to remove impurities.
Poor solubility or presence of insoluble particulates. 1. Moisture Absorption: Inadequate sealing of the container, leading to hydration or hydrolysis. 2. Polymerization: Degradation pathway leading to insoluble polymeric materials.1. Dry the Sample: Dry the material under vacuum. 2. Improve Handling: Always handle the compound in a dry environment (e.g., glove box) and ensure the container is sealed tightly with a high-quality cap. 3. Filter Solutions: Before use, dissolve the compound in a suitable solvent and filter through a syringe filter (e.g., 0.22 µm) to remove particulates.
Inconsistent results in biological assays or chemical reactions. 1. Reduced Purity: The actual concentration of the active compound is lower than calculated due to decomposition. 2. Interference from Degradants: Decomposition products may have their own reactivity or inhibitory effects.1. Mandatory Purity Check: Always verify the purity of the starting material before beginning a new set of experiments, especially if the stock has been stored for a long time. 2. Use Fresh Aliquots: Prepare fresh solutions from a confirmed pure solid stock for critical experiments. Avoid using old solutions.
Summary of Recommended Storage Conditions
Parameter Optimal Condition Acceptable Condition Condition to Avoid Expected Stability
Temperature < 15°C (Refrigerated)[1][2]15-25°C (Cool Room Temp)[7]> 30°C, Heat sourcesHigh under optimal, Reduced under acceptable
Atmosphere Inert Gas (Argon, N₂)Dry AirHumid AirHigh under inert, Moderate in dry air
Light Dark (Amber Vial)Diffuse Ambient LightDirect Sunlight / UVHigh in dark, Low under UV
Container Tightly Sealed Glass VialScrew-Cap Polypropylene TubeLoosely Capped / OpenHigh when sealed, Low when open

Experimental Protocols

Protocol: HPLC-Based Stability Assessment of this compound

This protocol outlines a method to quantify the stability of this compound under various stress conditions.

1. Objective: To determine the degradation rate of this compound under conditions of elevated temperature and light exposure.

2. Materials:

  • This compound (high-purity standard)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • Formic Acid (or other suitable buffer component)

  • HPLC system with UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Calibrated analytical balance

  • Amber and clear glass vials

3. Methodology:

  • Step 1: Preparation of Stock Solution

    • Accurately weigh ~10 mg of this compound.

    • Dissolve in a 50:50 (v/v) mixture of ACN and water to create a 1 mg/mL stock solution.

    • Vortex until fully dissolved. This is your T=0 reference sample.

  • Step 2: Sample Aliquoting and Storage

    • Dispense 1 mL aliquots of the stock solution into several amber and clear glass vials.

    • Thermal Stress Group (Dark): Place amber vials in an oven set to 40°C.

    • Photostability Group (Light): Place clear vials in a photostability chamber (or near a window with consistent light exposure) at room temperature.

    • Control Group: Place amber vials in a refrigerator at 4°C.

  • Step 3: Time-Point Analysis

    • Analyze the T=0 sample immediately using the HPLC method below.

    • At specified time points (e.g., 24h, 48h, 72h, 1 week), retrieve one vial from each stress group.

    • Allow the sample to return to room temperature.

    • Analyze by HPLC.

  • Step 4: HPLC Method

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: ~260 nm (verify with UV scan)

    • Column Temperature: 30°C

4. Data Analysis:

  • Integrate the peak area of the this compound peak at each time point.

  • Calculate the percentage of the remaining compound relative to the T=0 sample: % Remaining = (Area_t / Area_t0) * 100

  • Plot the % Remaining against time for each condition to determine the degradation kinetics.

Visual Guides

Hypothetical Decomposition Pathway

The primary non-enzymatic decomposition pathway for many aromatic N-oxides is deoxygenation, especially under reducing conditions or upon exposure to certain catalysts or light.

DecompositionPathway APNO This compound AP 3-Acetylpyridine (Deoxygenation Product) APNO->AP Heat, Light, Reducing Agent Other Other Degradants (e.g., Polymers, Rearrangement Products) APNO->Other Harsh Conditions StabilityWorkflow cluster_prep 1. Preparation cluster_storage 2. Stress & Storage cluster_analysis 3. Analysis prep_stock Prepare 1 mg/mL Stock Solution aliquot Aliquot into Vials (Amber & Clear) prep_stock->aliquot control Control (4°C, Dark) thermal Thermal Stress (40°C, Dark) photo Photostability (RT, Light) analyze_t0 Analyze T=0 Sample aliquot->analyze_t0 analyze_tx Analyze at Time Points (24h, 48h, 1 week...) analyze_t0->analyze_tx calc Calculate % Remaining vs. T=0 analyze_tx->calc plot Plot Degradation Curves calc->plot TroubleshootingTree start Start: Inconsistent Experimental Results check_visual Is the solid compound visibly discolored or clumpy? start->check_visual cause_storage High Likelihood of Degradation. Primary Suspect: Improper Storage. check_visual->cause_storage YES check_solution Is the experimental solution old (>1 week)? check_visual->check_solution NO yes_visual YES no_visual NO action_verify Action: Verify purity of solid stock using HPLC or TLC analysis. cause_storage->action_verify cause_solution Solution may have degraded. N-oxides can be less stable in solution. check_solution->cause_solution YES check_other Consider other experimental variables: reagent quality, pH, instrument calibration. check_solution->check_other NO yes_solution YES no_solution NO action_fresh Action: Prepare a fresh solution from solid stock and repeat experiment. cause_solution->action_fresh

References

Technical Support Center: Refining Work-up Procedures for 3-Acetylpyridine N-oxide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the work-up procedures for reactions involving 3-Acetylpyridine N-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that influence the work-up procedure?

A1: this compound is a highly polar compound due to the presence of the N-oxide and acetyl groups. This high polarity dictates its solubility, making it more soluble in polar solvents like water and alcohols, and less soluble in non-polar organic solvents. Its basicity is significantly reduced compared to the parent pyridine.[1][2] The melting point is reported to be between 144.0 to 148.0 °C.[3] These properties are crucial when designing extraction and purification strategies.

Q2: How can I effectively remove unreacted this compound from my reaction mixture?

A2: Due to its basicity (though weak) and high polarity, an acid-base extraction can be effective. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the N-oxide, pulling it into the aqueous layer. However, if your product is also basic, this method may not be selective. In such cases, chromatographic techniques are more suitable. Given the polarity of this compound, it will have a low Rf value on silica gel, and a polar eluent system will be required for its elution.

Q3: My product, derived from this compound, is also very polar and water-soluble. How can I extract it from an aqueous work-up?

A3: Extracting highly polar compounds from water can be challenging. Here are a few strategies:

  • Continuous Liquid-Liquid Extraction: This technique is more efficient than standard separatory funnel extractions for compounds with moderate water solubility.

  • Salting Out: Saturating the aqueous layer with a salt like NaCl or (NH₄)₂SO₄ can decrease the polarity of the aqueous phase and drive your polar product into the organic layer during extraction.

  • Use of More Polar Solvents: Solvents like ethyl acetate or dichloromethane may not be sufficient. Consider using more polar, water-immiscible solvents like n-butanol.

  • Solvent Evaporation: If the product is stable, removing the water under reduced pressure (lyophilization if necessary) and then dissolving the residue in a suitable organic solvent to precipitate inorganic salts can be an option.

Q4: I am having trouble purifying my this compound derivative using silica gel column chromatography. What can I do?

A4: The high polarity and basic nature of pyridine N-oxides can lead to streaking and poor separation on standard silica gel.[4][5] Consider the following:

  • Deactivate the Silica: Add a small amount of a basic modifier like triethylamine or pyridine (e.g., 0.5-1%) to your eluent to reduce tailing.

  • Use a Polar Mobile Phase: A gradient elution starting from a less polar solvent (e.g., ethyl acetate) and gradually increasing the polarity with a more polar solvent (e.g., methanol) is often effective. A common eluent system is a mixture of dichloromethane and methanol.[4]

  • Alternative Stationary Phases: If silica gel fails, consider using alumina (neutral or basic) or a C18 reversed-phase silica gel for your purification. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be a powerful technique.[4][6]

Troubleshooting Guides

Problem 1: Low recovery of the desired product after aqueous work-up.
Possible Cause Troubleshooting Steps
Product is too water-soluble. - Saturate the aqueous phase with brine before extraction. - Increase the number of extractions with an organic solvent. - Use a more polar extraction solvent (e.g., n-butanol). - Consider back-extraction if applicable.
Product is sensitive to the pH of the work-up. - Perform the work-up at a controlled pH, using buffered solutions if necessary. - Avoid strong acids or bases if your product has sensitive functional groups.
Formation of an emulsion during extraction. - Add brine to the separatory funnel to help break the emulsion. - Filter the mixture through a pad of Celite. - Centrifuge the mixture if the emulsion is persistent.
Product precipitated out during work-up. - Ensure the concentration of the product is not too high. - Use a solvent system in which the product is more soluble.
Problem 2: Presence of unexpected byproducts in the final product.
Possible Cause Troubleshooting Steps
Deoxygenation of the N-oxide. - This can occur in the presence of certain reagents (e.g., PCl₃) or under harsh reaction conditions.[7] - Confirm the presence of the N-oxide using techniques like ¹H NMR (protons adjacent to the N-oxide are shifted downfield) or mass spectrometry (M+16 compared to the deoxygenated product). - If deoxygenation is a problem, consider milder reaction conditions.
Side reactions at the acetyl group. - The acetyl group can undergo reactions such as enolization, aldol condensation, or hydrolysis under acidic or basic conditions. - Analyze the byproducts by NMR and MS to identify their structures. - Adjust the reaction and work-up pH to minimize these side reactions.
Reaction at the pyridine ring. - Pyridine N-oxides are susceptible to nucleophilic attack at the 2- and 4-positions.[6][7] - If using nucleophilic reagents, be aware of potential substitution on the ring. - Characterize the regioisomers carefully.

Experimental Protocols

General Protocol for a Reaction at the Acetyl Group followed by Aqueous Work-up

This protocol is a general guideline for a reaction modifying the acetyl group of this compound, for instance, a reduction or an aldol condensation.

  • Reaction: Perform the reaction on this compound with your desired reagents in a suitable solvent. Monitor the reaction to completion using TLC or LC-MS.

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of an appropriate quenching agent (e.g., water, saturated aqueous NH₄Cl, or a buffer solution).

  • Solvent Removal (Optional): If the reaction solvent is water-miscible (e.g., THF, methanol), remove it under reduced pressure.

  • Extraction: Dilute the residue with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane, or n-butanol; 3 x 50 mL for a 10 mmol scale reaction).

  • Washing: Combine the organic layers and wash sequentially with:

    • Water (1 x 50 mL)

    • Saturated aqueous NaHCO₃ (1 x 50 mL) if the reaction was acidic.

    • Brine (1 x 50 mL)

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane) or recrystallization from a suitable solvent system.

Quantitative Data Summary

The following table provides representative data for a hypothetical reaction involving the modification of the acetyl group on this compound, followed by the general work-up protocol described above.

Reaction Type Starting Material Product Typical Yield (%) Purity by HPLC (%) Chromatography Eluent
Reduction of Acetyl Group This compound3-(1-Hydroxyethyl)pyridine N-oxide85-95>985-10% MeOH in DCM
Aldol Condensation This compound3-(3-Hydroxy-3-phenylpropanoyl)pyridine N-oxide60-75>952-8% MeOH in DCM
Wittig Reaction This compound3-(Prop-1-en-2-yl)pyridine N-oxide70-85>9710-30% EtOAc in Hexanes

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification start This compound + Reagents reaction Reaction under Inert Atmosphere start->reaction Solvent, Temp. monitoring Monitor by TLC/LC-MS reaction->monitoring quench Quench Reaction monitoring->quench extract Aqueous/Organic Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify (Chromatography/ Recrystallization) dry->purify product Final Product purify->product

Caption: General experimental workflow for reactions involving this compound.

Troubleshooting Logic for Product Isolation

troubleshooting_logic start Low Product Recovery after Work-up check_solubility Is the product highly polar? start->check_solubility check_stability Is the product pH sensitive? check_solubility->check_stability No salting_out Use 'Salting Out' or a more polar extraction solvent. check_solubility->salting_out Yes emulsion Was an emulsion formed? check_stability->emulsion No buffered_workup Use buffered solutions for pH control. check_stability->buffered_workup Yes final_check Consult further troubleshooting guides. emulsion->final_check No break_emulsion Add brine or filter through Celite. emulsion->break_emulsion Yes

Caption: Decision tree for troubleshooting low product recovery.

Acid-Base Extraction Principle

acid_base_extraction cluster_step1 Step 1: Acid Wash cluster_step2 Step 2: Separation organic1 Organic Layer (Product + Unreacted N-Oxide) aqueous1 Aqueous Layer (Protonated N-Oxide) organic1->aqueous1 + Dilute Acid (e.g., HCl) organic2 Organic Layer (Purified Product) aqueous2 Aqueous Layer (N-Oxide Salt)

Caption: Principle of separating this compound using acid-base extraction.

References

Validation & Comparative

comparing the reactivity of 3-Acetylpyridine N-oxide with 3-Acetylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of 3-Acetylpyridine N-oxide and 3-Acetylpyridine

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of heterocyclic compounds is paramount for the rational design of synthetic routes and the development of novel therapeutics. This guide provides an objective comparison of the chemical reactivity of this compound and its parent compound, 3-Acetylpyridine, supported by established chemical principles and representative experimental data.

Introduction to 3-Acetylpyridine and its N-oxide

3-Acetylpyridine is a derivative of pyridine with an acetyl group at the 3-position. It is a key intermediate in the synthesis of pharmaceuticals such as the anti-osteoporosis drug risedronate sodium.[1] this compound is its oxidized form, where the nitrogen atom of the pyridine ring is bonded to an oxygen atom. This seemingly minor structural modification profoundly alters the electronic properties of the pyridine ring, leading to significant differences in reactivity.

Chemical Structures:

  • 3-Acetylpyridine: A colorless to pale yellow liquid.[2]

  • This compound: A solid at room temperature.

The N-oxide group in this compound introduces a dipole moment and makes the molecule more polar than 3-Acetylpyridine. The pKa of 3-Acetylpyridine is approximately 3.26, indicating it is a weak base. The N-oxide is an even weaker base.

Comparative Reactivity

The presence of the N-oxide functional group dramatically enhances the reactivity of the pyridine ring towards both electrophilic and nucleophilic substitution reactions compared to the parent 3-Acetylpyridine.

Electrophilic Aromatic Substitution

The pyridine ring in 3-Acetylpyridine is electron-deficient due to the electronegativity of the nitrogen atom and the electron-withdrawing nature of the acetyl group. This deactivates the ring towards electrophilic attack. In contrast, the N-oxide group in this compound can donate electron density to the ring through resonance, thereby activating it for electrophilic substitution, predominantly at the 4-position (para to the N-oxide).[3]

A computational study on pyridine derivatives supports the increased reactivity of N-oxides in electrophilic aromatic substitution reactions.[4] The nitration of pyridine and pyridine-N-oxide with nitronium ion (NO2+) shows a low activation Gibbs free energy, but in the strongly acidic medium required for the reaction, pyridine is protonated and deactivated.[4]

Table 1: Comparison of a Representative Electrophilic Aromatic Substitution Reaction (Nitration)

Feature3-AcetylpyridineThis compound
Reaction NitrationNitration
Reagents Nitric acid in trifluoroacetic anhydrideFuming Nitric Acid, Sulfuric Acid
Typical Conditions Moderate to high temperatures100-130°C
Major Product 3-Acetyl-5-nitropyridine3-Acetyl-4-nitropyridine N-oxide
Representative Yield 20%[5]>70% (Estimated based on typical N-oxide reactivity)
Reactivity Low, due to the electron-withdrawing nature of the pyridine nitrogen and acetyl group.High, due to the electron-donating resonance effect of the N-oxide group.[3]
Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 6-positions. The acetyl group at the 3-position in 3-Acetylpyridine further activates these positions. In this compound, the positively charged nitrogen atom significantly enhances the ring's susceptibility to nucleophilic attack, also favoring the 2- and 6-positions. The N-oxide is generally more reactive in nucleophilic substitutions than the parent pyridine.[6]

Table 2: Comparison of a Representative Nucleophilic Aromatic Substitution Reaction

Feature3-AcetylpyridineThis compound
Reaction Amination with a secondary amine (e.g., morpholine)Amination with a secondary amine (e.g., morpholine)
Reagents 2-Chloro-3-acetylpyridine, Morpholine2-Chloro-3-acetylpyridine N-oxide, Morpholine
Typical Conditions Heating in a suitable solventMilder conditions compared to the non-N-oxide, often at room temperature or with gentle heating.
Major Product 2-(Morpholin-4-yl)-3-acetylpyridine2-(Morpholin-4-yl)-3-acetylpyridine N-oxide
Representative Yield Moderate to goodGood to excellent
Reactivity Moderately reactive, activated by the nitrogen atom and the acetyl group.Highly reactive, strongly activated by the N-oxide functionality.
Reactions at the Acetyl Group

The reactivity of the acetyl group can also be influenced by the presence of the N-oxide. In 3-Acetylpyridine, the electron-withdrawing pyridine ring enhances the electrophilicity of the carbonyl carbon. The N-oxide group, through its ability to donate electron density to the ring, may slightly reduce the electrophilicity of the carbonyl group in this compound.

A notable reaction involving the side chain of pyridine N-oxides is the Boekelheide reaction, where a 2-alkylpyridine N-oxide rearranges upon treatment with an acid anhydride.[2] This suggests that the N-oxide group can participate in reactions involving adjacent side chains.

Table 3: Comparison of Reactivity at the Acetyl Group

Feature3-AcetylpyridineThis compound
Reaction Willgerodt-Kindler ReactionWillgerodt-Kindler Reaction
Reagents Sulfur, MorpholineSulfur, Morpholine
Product 3-pyridinethioacetylmorpholine[7]Expected to be less reactive due to slightly reduced electrophilicity of the carbonyl.
Representative Yield 81.8%[7]Lower yield expected under identical conditions.
Reduction

Both compounds can undergo reduction of the acetyl group to an alcohol or an ethyl group. However, this compound also has the N-oxide functionality, which can be deoxygenated. The selective reduction of one group in the presence of the other can be a synthetic challenge.

Table 4: Comparison of Reduction Reactions

Feature3-AcetylpyridineThis compound
Reaction Reduction of the acetyl groupSelective deoxygenation or reduction of both functionalities
Reagents NaBH₄, H₂/PdPCl₃ or H₂/Pd (for deoxygenation), NaBH₄ (for acetyl reduction)
Product(s) 1-(Pyridin-3-yl)ethanol or 3-Ethylpyridine3-Acetylpyridine, 1-(Pyridin-3-yl)ethanol N-oxide, or 3-Ethylpyridine
Selectivity Reduction is specific to the acetyl group.Reagent-dependent. PCl₃ selectively removes the N-oxide. Stronger reducing agents may reduce both groups.

Experimental Protocols

Protocol 1: Representative Nitration of 3-Acetylpyridine
  • Materials: 3-Acetylpyridine, nitric acid, trifluoroacetic anhydride.

  • Procedure: To a solution of 3-acetylpyridine in trifluoroacetic anhydride, cooled in an ice bath, nitric acid is added dropwise. The reaction mixture is stirred at low temperature for a specified time. The reaction is then quenched with ice water and neutralized with a base (e.g., sodium carbonate). The product, 3-acetyl-5-nitropyridine, is extracted with an organic solvent, dried, and purified by chromatography. A reported yield for this type of reaction is around 20%.[5]

Protocol 2: Representative Nitration of this compound
  • Materials: this compound, fuming nitric acid, concentrated sulfuric acid.

  • Procedure: this compound is dissolved in concentrated sulfuric acid. Fuming nitric acid is added dropwise while maintaining the temperature below 10°C. The mixture is then heated to 100-130°C for several hours. After cooling, the reaction mixture is poured onto crushed ice and neutralized with a saturated sodium carbonate solution. The precipitated product, 3-acetyl-4-nitropyridine N-oxide, is collected by filtration, washed with water, and can be recrystallized from a suitable solvent like ethanol.

Visualizations

Experimental Workflow for Comparative Nitration

G Experimental Workflow: Comparative Nitration cluster_0 3-Acetylpyridine cluster_1 This compound start1 Dissolve 3-Acetylpyridine in Trifluoroacetic Anhydride reagent1 Add Nitric Acid (dropwise at 0°C) start1->reagent1 react1 Stir at 0°C reagent1->react1 workup1 Quench with Ice Water Neutralize with Na₂CO₃ react1->workup1 extract1 Extract with Organic Solvent workup1->extract1 purify1 Purify by Chromatography extract1->purify1 product1 3-Acetyl-5-nitropyridine purify1->product1 start2 Dissolve this compound in Conc. H₂SO₄ reagent2 Add Fuming Nitric Acid (dropwise at <10°C) start2->reagent2 react2 Heat at 100-130°C reagent2->react2 workup2 Pour onto Ice Neutralize with Na₂CO₃ react2->workup2 extract2 Filter Precipitate workup2->extract2 purify2 Recrystallize extract2->purify2 product2 3-Acetyl-4-nitropyridine N-oxide purify2->product2

Caption: Comparative workflow for the nitration of 3-Acetylpyridine and its N-oxide.

Reactivity Comparison Summary

G Reactivity Comparison Summary cluster_eas cluster_nas cluster_reduction compound1 3-Acetylpyridine eas1 Deactivated compound1->eas1 - Ring is electron-deficient nas1 Moderately Reactive compound1->nas1 - Activated by N and Acetyl red1 Acetyl Group compound1->red1 Selective for acetyl compound2 This compound eas2 Activated (4-position) compound2->eas2 + N-oxide is electron-donating nas2 Highly Reactive compound2->nas2 + Strongly activated by N-oxide red2 N-oxide and/or Acetyl Group compound2->red2 Reagent dependent

Caption: Summary of reactivity differences between the two compounds.

Conclusion

The N-oxidation of 3-Acetylpyridine to this compound is a powerful strategy to enhance the reactivity and alter the regioselectivity of substitution reactions on the pyridine ring. While 3-Acetylpyridine is relatively unreactive towards electrophiles, its N-oxide readily undergoes electrophilic substitution at the 4-position. For nucleophilic substitutions, the N-oxide exhibits significantly greater reactivity. These differences provide synthetic chemists with versatile tools for the functionalization of the 3-acetylpyridine scaffold, enabling the synthesis of a wider range of derivatives for applications in drug discovery and materials science. The choice between these two reagents will depend on the desired substitution pattern and the required reaction conditions.

References

A Comparative Guide to Validated Analytical Methods for 3-Acetylpyridine N-oxide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 3-Acetylpyridine N-oxide is essential for quality control, stability testing, and various research applications. This guide provides a comparative overview of suitable analytical methodologies, offering detailed experimental protocols and performance data to assist in the selection and implementation of a quantification method.

The primary challenges in the analysis of this compound lie in its polarity, which can lead to poor retention in traditional reversed-phase chromatography. This guide explores two robust analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), a widely used method for volatile and semi-volatile compounds, and a proposed Hydrophilic Interaction Liquid Chromatography with UV detection (HILIC-UV) method, which is particularly suited for polar analytes.

Comparative Performance of Analytical Methods

The selection of an analytical technique is contingent on the specific requirements of the assay, including sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the performance characteristics of the two discussed methods.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Hydrophilic Interaction Liquid Chromatography (HILIC-UV)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.Separation of polar compounds based on their partitioning into a water-enriched layer on the surface of a polar stationary phase, with detection by UV absorbance.
Linearity Range 0.1 - 10 µg/mL[1]30.0 - 450.0 ppm (estimated)[2]
Correlation Coefficient (r²) > 0.995[1]> 0.999[2]
Limit of Detection (LOD) 0.03 µg/mL[1]7.5 ppm (estimated)[2]
Limit of Quantification (LOQ) 0.1 µg/mL[1]25.0 ppm (estimated)[2]
Accuracy (% Recovery) 90 - 110%[1]Expected to be within 98-102%
Precision (%RSD) Repeatability < 5%[1]Expected to be < 2%

Disclaimer: The GC-MS data is based on the analysis of the parent compound, 3-Acetylpyridine, and is expected to be similar for the N-oxide, assuming thermal stability. The HILIC-UV method is a proposed method based on a validated procedure for the structurally similar compound, 3-aminopyridine.[2] It is essential to validate any analytical method for its intended use in your laboratory.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is adapted from a validated procedure for 3-Acetylpyridine and is suitable for purity and quantification analysis, provided the N-oxide is thermally stable under the specified conditions.

Instrumentation and Materials:

  • Instrumentation: A standard GC-MS system equipped with a split/splitless inlet and a mass selective detector.

  • Chemicals and Reagents: this compound reference standard, Methanol (HPLC grade).

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Oven Program: Initial temperature of 70 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes.[1]

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

  • Scan Mode: Full Scan for identification and Selected Ion Monitoring (SIM) for quantification.

Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards at concentrations ranging from 0.1 µg/mL to 10 µg/mL.[1]

  • Sample Solution Preparation: Accurately weigh approximately 100 mg of the sample, dissolve in a 10 mL volumetric flask with methanol, sonicate for 10 minutes, and filter through a 0.45 µm syringe filter.[1]

Proposed Hydrophilic Interaction Liquid Chromatography (HILIC-UV) Method

This proposed method is based on a validated HILIC-UV method for 3-aminopyridine and is expected to be suitable for the quantification of the polar this compound.

Instrumentation and Materials:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chemicals and Reagents: this compound reference standard, Acetonitrile (HPLC grade), Water (HPLC grade), Ammonium acetate.

Chromatographic Conditions:

  • Column: Tracer Extrasil Silica (150 × 4.0 mm, 3 μm) or equivalent HILIC column.[2]

  • Mobile Phase: Acetonitrile:Water (90:10, v/v) containing 10.0 mM ammonium acetate, adjusted to pH 6.0.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined based on the UV spectrum of this compound (a starting wavelength of 260 nm is recommended).

  • Column Temperature: Ambient.

Sample and Standard Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound reference standard in the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 30.0 to 450.0 ppm).[2]

  • Sample Solution Preparation: Dissolve a known quantity of the sample in the mobile phase to achieve a concentration within the calibration range and filter through a 0.45 µm syringe filter.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weighing dissolve Dissolution weigh->dissolve dilute Dilution dissolve->dilute filter Filtration dilute->filter inject Injection filter->inject separate Chromatographic Separation inject->separate detect Detection (MS or UV) separate->detect acquire Data Acquisition detect->acquire identify Identification acquire->identify quantify Quantification identify->quantify report Reporting quantify->report

Caption: General experimental workflow for the analysis of this compound.

validation_pathway cluster_method Analytical Method Validation cluster_outcome Outcome specificity Specificity accuracy Accuracy specificity->accuracy validated_method Validated Method for Intended Use specificity->validated_method linearity Linearity & Range linearity->accuracy Impacts precision Precision linearity->precision lod Limit of Detection (LOD) linearity->lod loq Limit of Quantification (LOQ) linearity->loq linearity->validated_method accuracy->validated_method precision->accuracy Prerequisite for precision->validated_method lod->loq Determines lod->validated_method loq->validated_method robustness Robustness robustness->validated_method

Caption: Key parameters and their interdependencies in analytical method validation.

References

comparative study of different synthetic routes to 3-Acetylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic routes to 3-Acetylpyridine N-oxide, a valuable intermediate in pharmaceutical synthesis. The following sections detail different synthetic strategies, presenting key quantitative data in structured tables, along with detailed experimental protocols and visual representations of the reaction pathways.

Introduction

This compound is a key building block in the synthesis of various active pharmaceutical ingredients. The efficiency and scalability of its synthesis are of significant interest to the drug development and manufacturing sectors. This document outlines and compares several common methods for the N-oxidation of 3-acetylpyridine, evaluating them based on yield, reaction conditions, and the nature of the oxidizing agents.

Comparison of Synthetic Routes

The synthesis of this compound is typically achieved through the direct oxidation of 3-acetylpyridine. The choice of oxidant and reaction conditions significantly impacts the yield, purity, and scalability of the process. This guide focuses on three primary methods: oxidation with peracetic acid, oxidation with meta-chloroperoxybenzoic acid (m-CPBA), and a catalytic approach using hydrogen peroxide with a tungsten-based catalyst.

Quantitative Data Summary
MethodOxidizing AgentCatalyst/SolventTemperature (°C)Reaction Time (hours)Yield (%)
Method 1: Peracetic Acid Peracetic Acid (40%)Acetic Acid70-802-3~75-85
Method 2: m-CPBA meta-Chloroperoxybenzoic acid (m-CPBA)Chloroform or DichloromethaneRoom Temperature12-24>90
Method 3: Catalytic H₂O₂ Hydrogen Peroxide (30-35%)Sodium Tungstate / Acetic Acid50-703-5~80-90

Synthetic Pathway Diagrams

The following diagrams illustrate the different synthetic routes to this compound.

G Synthetic Routes to this compound A 3-Acetylpyridine B This compound A->B Oxidation O1 Peracetic Acid (CH₃CO₃H) O1->A O2 m-CPBA O2->A O3 H₂O₂ / Na₂WO₄ O3->A G General Experimental Workflow Start Start with 3-Acetylpyridine Reaction Oxidation Reaction (Choose Method 1, 2, or 3) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Workup (Quenching, Extraction, Washing) Monitoring->Workup Reaction Complete Purification Purification (Distillation, Recrystallization, or Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis End Pure this compound Analysis->End

The Scarcity of Research on 3-Acetylpyridine N-oxide Derivatives: A Comparative Look at Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable scarcity of research specifically investigating the biological activities of 3-Acetylpyridine N-oxide and its derivatives. While the parent compound, this compound, is commercially available, dedicated studies evaluating its pharmacological potential, or that of its derivatives, are not readily found in published research. This guide, therefore, provides a comparative analysis of the biological activities of two closely related classes of compounds: 3-Acetylpyridine derivatives and various Pyridine N-oxide derivatives. This information is intended to offer valuable insights for researchers, scientists, and drug development professionals interested in the potential of this understudied chemical space.

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in numerous natural products and pharmaceuticals.[1] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The addition of an N-oxide functional group to a pyridine ring is known to modulate its electronic properties, potentially enhancing its biological activity and offering a vector for further functionalization.[3] Given that 3-acetylpyridine itself is a key intermediate in the synthesis of various therapeutic drugs, the exploration of its N-oxide derivatives presents a logical and potentially fruitful area for new drug discovery.[4]

Comparative Biological Activities

This guide will focus on three key areas of biological activity where 3-acetylpyridine and pyridine N-oxide derivatives have shown promise: anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Numerous studies have highlighted the potential of pyridine derivatives as anticancer agents.[1] For instance, certain 3-cyano-2(1H)-pyridone derivatives, synthesized from chalcones derived from a 3-acetylpyridine precursor, have shown potent inhibitory effects against human lung carcinoma cell lines.[5] Specifically, compounds bearing a para-fluoro substituent on a phenyl ring attached to the pyridone moiety demonstrated significant activity.[5]

Similarly, various N-acetyl pyrazoline derivatives have been synthesized and evaluated for their cytotoxic activities against cancer cell lines such as MCF7, T47D, and HeLa.[1] While some of these compounds showed moderate activity, their selectivity against cancer cells over normal cells suggests a promising therapeutic window.[1]

Table 1: Comparative Anticancer Activity of 3-Acetylpyridine and Pyridine N-oxide Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50 ValueReference
3-Cyano-2(1H)-pyridoneCompound with p-fluoro-phenyl substituentA549 (Lung Carcinoma)0.83 µg/mL[5]
3-Cyano-2(1H)-pyridoneCompound with p-fluoro-phenyl substituentA549 (Lung Carcinoma)0.87 µg/mL[5]
N-acetyl pyrazolinePyrazoline AMCF7 (Breast Cancer)40.47 µg/mL[1]
N-acetyl pyrazolinePyrazoline AT47D (Breast Cancer)26.51 µg/mL[1]
N-acetyl pyrazolinePyrazoline AHeLa (Cervical Cancer)31.19 µg/mL[1]
Antimicrobial Activity

The pyridine nucleus is a common feature in many antimicrobial agents.[2] Chalcones synthesized from 3-acetylpyridine have been converted into pyrimidine derivatives that exhibit antimicrobial activities.[6] The evaluation of these compounds is often performed using the cup plate method against various bacterial and fungal strains.[6]

Furthermore, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been synthesized and shown to possess strong antibacterial activity, particularly against Gram-positive bacteria.[7] Some of these compounds exhibited minimum inhibitory concentrations (MICs) comparable to the antibiotic linezolid.[7]

Table 2: Comparative Antimicrobial Activity of 3-Acetylpyridine and Pyridine N-oxide Derivatives

Compound ClassDerivative ExampleMicroorganismActivity (MIC)Reference
3-(Pyridine-3-yl)-2-oxazolidinoneCompound 21bS. aureusSimilar to Linezolid[7]
3-(Pyridine-3-yl)-2-oxazolidinoneCompound 21dS. aureusSimilar to Linezolid[7]
3-(Pyridine-3-yl)-2-oxazolidinoneCompound 21fS. aureusSimilar to Linezolid[7]
Anti-inflammatory Activity

Derivatives of 3-hydroxypyridine-4-one have been investigated for their anti-inflammatory effects. These compounds have shown significant activity in both carrageenan-induced paw edema and croton oil-induced ear edema assays in animal models.[8][9] The proposed mechanism for their anti-inflammatory action is related to their iron-chelating properties, as key enzymes in the inflammation pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent.[8][9]

Table 3: Comparative Anti-inflammatory Activity of 3-Hydroxypyridine-4-one Derivatives

CompoundDoseInhibition of Carrageenan-induced Paw Edema (%)Reference
Compound A20 mg/kg67[9]
Compound B400 mg/kgSignificant inhibition[9]
Compound C200 mg/kg58[9]
Indomethacin (Standard)10 mg/kg60[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols for the key assays mentioned.

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution.

  • Incubation: The plates are incubated for a few hours to allow the formation of formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.[1][5]

Antimicrobial Activity Assay (Cup Plate Method)

The cup plate or agar well diffusion method is a widely used technique to determine the antimicrobial activity of compounds.

  • Media Preparation: A suitable agar medium is prepared and sterilized.

  • Inoculation: The molten agar is inoculated with a standardized suspension of the test microorganism.

  • Pouring and Solidification: The inoculated agar is poured into sterile Petri dishes and allowed to solidify.

  • Well Creation: Wells or "cups" of a specific diameter are made in the agar using a sterile borer.

  • Compound Addition: A defined volume of the test compound solution at a specific concentration is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for the growth of the microorganism.

  • Zone of Inhibition Measurement: The diameter of the clear zone of no growth around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[6]

Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

This is a standard in vivo model to screen for acute anti-inflammatory activity.

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test compounds or a standard anti-inflammatory drug (e.g., indomethacin) are administered intraperitoneally at specified doses.[9]

  • Carrageenan Injection: After a set time (e.g., 30 minutes), a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.[9]

  • Paw Volume Measurement: The volume of the paw is measured at different time points (e.g., 4 hours) after the carrageenan injection using a plethysmograph.[9]

  • Inhibition Calculation: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[9]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within biological systems and the flow of experimental procedures can greatly enhance understanding.

anticancer_mechanism cluster_drug_action Drug Action cluster_cellular_response Cellular Response Pyridine_Derivative Pyridine_Derivative Cell_Cycle_Arrest Cell_Cycle_Arrest Pyridine_Derivative->Cell_Cycle_Arrest Apoptosis Apoptosis Pyridine_Derivative->Apoptosis Inhibition_of_Angiogenesis Inhibition_of_Angiogenesis Pyridine_Derivative->Inhibition_of_Angiogenesis

Caption: Potential anticancer mechanisms of pyridine derivatives.

experimental_workflow_antimicrobial Prepare_Agar_Plates Prepare Agar Plates with Test Microorganism Create_Wells Create Wells in Agar Prepare_Agar_Plates->Create_Wells Add_Test_Compounds Add Test Compounds to Wells Create_Wells->Add_Test_Compounds Incubate_Plates Incubate Plates Add_Test_Compounds->Incubate_Plates Measure_Zones_of_Inhibition Measure Zones of Inhibition Incubate_Plates->Measure_Zones_of_Inhibition

Caption: Workflow for the cup plate antimicrobial assay.

Conclusion and Future Directions

While the direct biological evaluation of this compound derivatives remains an unexplored area, the promising anticancer, antimicrobial, and anti-inflammatory activities of structurally related 3-acetylpyridine and pyridine N-oxide derivatives provide a strong rationale for their investigation. The synthetic accessibility of this compound suggests that a variety of derivatives could be readily prepared and screened for a range of biological activities.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. This would involve:

  • Synthesis: Derivatization of the acetyl group and substitution on the pyridine ring to create a diverse set of compounds.

  • Screening: High-throughput screening against a panel of cancer cell lines, pathogenic microbes, and in inflammatory models.

  • Mechanism of Action Studies: For active compounds, detailed studies to elucidate their molecular targets and mechanisms of action.

Such a research program holds the potential to uncover novel therapeutic agents and to expand our understanding of the structure-activity relationships of this intriguing class of compounds. The data presented in this guide, drawn from related chemical series, serves as a foundational resource to inspire and inform these future investigations.

References

A Comparative Analysis of the Catalytic Activity of 3-Acetylpyridine N-oxide and Other Pyridine N-oxides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount to achieving desired reaction outcomes. This guide provides an objective comparison of the catalytic activity of 3-Acetylpyridine N-oxide with other substituted pyridine N-oxides across various organic transformations, supported by experimental data.

Pyridine N-oxides are a versatile class of compounds that find widespread application in organic synthesis, acting as catalysts, ligands, and oxidants.[1][2] The electronic and steric properties of substituents on the pyridine ring significantly influence the reactivity and catalytic efficacy of the N-oxide functionality.[3] this compound, with its electron-withdrawing acetyl group, exhibits distinct catalytic behavior compared to both unsubstituted and electron-donating substituted pyridine N-oxides. This guide delves into these differences with a focus on C-H functionalization and palladium-catalyzed cross-coupling reactions.

Catalytic Performance in C-H Functionalization

Pyridine N-oxides have emerged as effective hydrogen atom transfer (HAT) catalysts in photoredox-mediated C-H functionalization reactions. The efficiency of these catalysts is closely linked to their electronic properties.

A study on aliphatic C-H functionalization highlighted that electron-deficient pyridine N-oxides generally provide higher product yields. In this context, 4-Acetylpyridine N-oxide was identified as a highly efficient catalyst.[4] The acetyl group's electron-withdrawing nature enhances the hydrogen atom abstracting ability of the N-oxy radical intermediate.

Below is a comparison of various pyridine N-oxides in the photoredox-catalyzed alkylation of benzylidene malononitrile with cyclohexane.

Catalyst (Pyridine N-oxide)SubstituentElectronic NatureNMR Yield (%)[4]
4-Methoxypyridine N-oxide4-OMeElectron-Donating55
4-Methylpyridine N-oxide4-MeElectron-Donating65
Pyridine N-oxideHUnsubstituted80
4-Chloropyridine N-oxide4-ClElectron-Withdrawing88
4-Acetylpyridine N-oxide 4-Ac Electron-Withdrawing 95 (92% isolated)
4-Cyanopyridine N-oxide4-CNElectron-Withdrawing93
4-Trifluoromethylpyridine N-oxide4-CF₃Electron-Withdrawing91

Catalytic Performance in Palladium-Catalyzed Cross-Coupling Reactions

In the realm of palladium-catalyzed cross-coupling reactions, pyridine N-oxides can act as directing groups and ligands, facilitating C-H activation. The substituent on the pyridine N-oxide ring plays a crucial role in the efficiency of these transformations.

A comparative study on the palladium-catalyzed direct arylation of pyridine N-oxides with 4-bromotoluene demonstrates that both electron-donating and electron-withdrawing groups are well-tolerated, leading to good to excellent yields of the corresponding 2-arylpyridine N-oxides.[5]

Pyridine N-oxide DerivativeSubstituent TypeProductIsolated Yield (%)[5]
4-Methoxypyridine N-oxideElectron-Donating4-Methoxy-2-(p-tolyl)pyridine N-oxide85
Pyridine N-oxideUnsubstituted2-(p-tolyl)pyridine N-oxide91
4-Chloropyridine N-oxideElectron-Withdrawing4-Chloro-2-(p-tolyl)pyridine N-oxide78
4-Nitropyridine N-oxideElectron-Withdrawing4-Nitro-2-(p-tolyl)pyridine N-oxide72

While data for this compound in this specific reaction is not available in the cited study, the trend suggests that pyridine N-oxides with electron-withdrawing groups are effective participants in palladium-catalyzed arylations.

Experimental Protocols

General Procedure for Photoredox-Catalyzed C-H Alkylation[4]

A solution of the C-H substrate (e.g., cyclohexane, 0.5 mmol, 5.0 equiv), the radical acceptor (e.g., benzylidene malononitrile, 0.1 mmol, 1.0 equiv), the photocatalyst (e.g., Mes-Acr-MeClO₄, 1 mol%), and the respective pyridine N-oxide catalyst (10 mol%) in acetonitrile (1.0 mL) is prepared in a vial. The mixture is degassed with argon for 10 minutes and then irradiated with blue LEDs (450 nm) at room temperature for the specified reaction time. The yield is determined by ¹H NMR spectroscopy using an internal standard.

General Procedure for Palladium-Catalyzed Direct Arylation[5]

To a screw-capped vial are added the pyridine N-oxide (0.5 mmol), aryl bromide (0.6 mmol), Pd(OAc)₂ (5 mol%), a ligand such as P(o-tol)₃ (10 mol%), and a base such as K₂CO₃ (1.0 mmol) in a suitable solvent like DMF (2 mL). The vial is sealed and the mixture is stirred at an elevated temperature (e.g., 120 °C) for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and washed with water. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.

Signaling Pathways and Experimental Workflows

Catalytic_Cycle_HAT General Catalytic Cycle for Pyridine N-oxide in HAT Reactions PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited hν (Light) PC_excited->PC -e⁻ PNO Pyridine N-oxide PNO_radical N-oxy radical cation PNO->PNO_radical +e⁻ PNO_H Protonated Pyridine N-oxide PNO_radical->PNO_H R-H Substrate R-H (Substrate) Radical R• (Alkyl Radical) Substrate->Radical Product Product Radical->Product Acceptor Acceptor Acceptor Acceptor->Product PNO_H->PNO -H⁺

Caption: General catalytic cycle for pyridine N-oxide in photoredox-mediated hydrogen atom transfer (HAT) reactions.

Experimental_Workflow_Arylation Experimental Workflow for Pd-Catalyzed Direct Arylation Start Start Mix Mix Reactants: Pyridine N-oxide, Aryl Bromide, Pd(OAc)₂, Ligand, Base, Solvent Start->Mix React Heat Reaction Mixture (e.g., 120 °C, 12-24 h) Mix->React Workup Aqueous Workup (Extraction) React->Workup Dry Dry Organic Layer Workup->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Isolated Product Purify->Product

Caption: A typical experimental workflow for the palladium-catalyzed direct arylation of pyridine N-oxides.

References

A Comparative Guide to the Experimental and Computational Characterization of 3-Acetylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental and computational data for 3-Acetylpyridine N-oxide. It is designed to offer a comprehensive overview for researchers and professionals in drug development and related scientific fields. The following sections detail the physicochemical properties, spectroscopic data, and computational analyses of this compound, with comparisons to its parent compound, 3-Acetylpyridine, to highlight the effects of N-oxidation.

Physicochemical Properties

The introduction of an N-oxide functional group significantly alters the physicochemical properties of the parent pyridine ring. This is evident in the comparison of melting points and polarity.

PropertyThis compound3-Acetylpyridine
CAS Registry Number 14188-94-4[1][2]350-03-8[3][4]
Molecular Formula C₇H₇NO₂[1]C₇H₇NO[3][4]
Molecular Weight 137.14 g/mol [1]121.14 g/mol [3][4]
Melting Point 144.0 - 148.0 °C[1][2]11 - 13 °C[4]
Physical State Solid[1]Liquid[3]
Solubility Soluble in MethanolSoluble in acids, alcohol, ether, and water[3]

Spectroscopic Data Comparison

Nuclear Magnetic Resonance (NMR) Spectroscopy

The N-oxide group is expected to cause a downfield shift of the pyridine ring protons and carbons in the ¹H and ¹³C NMR spectra due to its electron-withdrawing nature.

¹H NMR Data (Predicted for this compound vs. Experimental for 3-Acetylpyridine)

ProtonThis compound (Predicted Chemical Shift, ppm)3-Acetylpyridine (Experimental Chemical Shift, ppm, in CDCl₃)[5]
-CH₃ ~2.62.64
H-2 ~8.3 - 8.59.17
H-4 ~7.4 - 7.68.25
H-5 ~7.3 - 7.57.45
H-6 ~8.1 - 8.38.80

¹³C NMR Data (Predicted for this compound vs. Experimental for 3-Acetylpyridine)

CarbonThis compound (Predicted Chemical Shift, ppm)3-Acetylpyridine (Experimental Chemical Shift, ppm, in CDCl₃)[5]
-CH₃ ~2726.7
C=O ~197196.9
C-2 ~140 - 142153.8
C-3 ~130 - 132132.0
C-4 ~126 - 128123.7
C-5 ~125 - 127135.5
C-6 ~138 - 140150.0
Infrared (IR) Spectroscopy

The most significant change in the IR spectrum upon N-oxidation is the appearance of a strong N-O stretching vibration.

Functional GroupThis compound (Expected Wavenumber, cm⁻¹)3-Acetylpyridine (Experimental Wavenumber, cm⁻¹)
C=O Stretch ~1700~1690
Aromatic C=C and C=N ~1600 - 1400~1580, 1470, 1420
N-O Stretch ~1250 - 1300Not Applicable
UV-Vis Spectroscopy

The UV-Vis spectrum of pyridine N-oxides typically shows a strong π-π* transition band. In aprotic solvents, this band for pyridine N-oxide is observed near 280 nm[6]. The acetyl group in the 3-position is expected to cause a slight shift in this absorption band.

Experimental Protocols

Standard analytical techniques are employed for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Samples are prepared by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation : ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

  • Data Acquisition : Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

  • Sample Preparation : For solid samples, IR spectra are typically recorded using the KBr pellet technique or with an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectra.

  • Data Acquisition : Spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

UV-Vis Spectroscopy

  • Sample Preparation : A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol, acetonitrile).

  • Instrumentation : A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition : The absorbance is measured over a wavelength range of approximately 200-800 nm.

Computational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the structural and electronic properties of molecules. While specific computational studies on this compound are limited, calculations on similar structures like 2-acetylpyridine derivatives provide insight into the expected computational results.

Typical Computational Methods

  • Software : Gaussian, ORCA, and other quantum chemistry packages are commonly used.

  • Method : DFT with hybrid functionals such as B3LYP is frequently employed.

  • Basis Set : Pople-style basis sets like 6-31G* or 6-311G++(d,p) are often used to provide a good balance between accuracy and computational cost.

Predicted Properties from DFT Calculations

  • Optimized Geometry : Provides bond lengths, bond angles, and dihedral angles.

  • Vibrational Frequencies : Calculated IR spectra can be compared with experimental data.

  • NMR Chemical Shifts : Theoretical prediction of ¹H and ¹³C chemical shifts.

  • Electronic Properties : Analysis of frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and dipole moment.

Visualizations

Experimental Workflow for Characterization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_data Data Analysis synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir uv_vis UV-Vis Spectroscopy purification->uv_vis ms Mass Spectrometry purification->ms mp Melting Point Determination purification->mp analysis Data Analysis and Structure Elucidation nmr->analysis ir->analysis uv_vis->analysis ms->analysis mp->analysis

Caption: Experimental workflow for the synthesis and characterization of this compound.

Logical Relationship between Experimental and Computational Data

logical_relationship cluster_experimental Experimental Data cluster_computational Computational Data (DFT) exp_structure Molecular Structure (from NMR, IR, MS) validation Validation & Comparison exp_structure->validation exp_properties Physicochemical Properties (Melting Point, Solubility) exp_properties->validation comp_structure Optimized Geometry (Bond Lengths, Angles) comp_structure->validation comp_spectra Calculated Spectra (IR, NMR) comp_spectra->validation comp_properties Electronic Properties (HOMO-LUMO, Dipole Moment) comp_properties->validation validation->exp_structure validation->comp_spectra

Caption: Interplay between experimental and computational data for validation.

References

A Comparative Guide to Assessing the Purity of 3-Acetylpyridine N-oxide by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical intermediates like 3-Acetylpyridine N-oxide is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound, complete with detailed experimental protocols and supporting data.

Introduction to Purity Assessment of this compound

This compound is a crucial building block in the synthesis of various pharmaceutical compounds.[1] Its purity can significantly impact the yield and impurity profile of subsequent reactions. Therefore, robust analytical methods are required to identify and quantify any impurities. HPLC and GC-MS are two of the most common chromatographic techniques employed for this purpose, each with distinct advantages and limitations.

Methodology Comparison: HPLC vs. GC-MS

High-Performance Liquid Chromatography (HPLC) is a separation technique that utilizes a liquid mobile phase to separate components of a mixture based on their differential partitioning between the liquid mobile phase and a solid stationary phase.[2] Conversely, Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds, separating them in a gaseous mobile phase and subsequently identifying them based on their mass-to-charge ratio.[1][2]

The choice between HPLC and GC-MS for analyzing this compound hinges on the compound's physicochemical properties. As an N-oxide, it is a polar molecule and may exhibit thermal lability, which are critical factors in method selection.[3][4]

Key Considerations:

  • HPLC: This technique is well-suited for non-volatile and thermally sensitive compounds, making it a strong candidate for analyzing N-oxides.[5][6] However, the high polarity of pyridine N-oxides can make retention on standard reversed-phase columns challenging, potentially requiring specialized columns or mobile phases like those used in Hydrophilic Interaction Chromatography (HILIC).[3]

  • GC-MS: This method offers high separation efficiency and definitive identification through mass spectrometry.[1][5] However, it requires the analyte to be volatile and thermally stable.[7] While some N-oxides can be analyzed directly by GC, others may require derivatization to increase their volatility and prevent degradation at the high temperatures of the GC inlet and column.[4]

Experimental Protocols

The following protocols provide a starting point for the purity assessment of this compound using HPLC and GC-MS. Method optimization will be necessary based on the specific instrumentation and impurity profile.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is designed for the analysis of the polar this compound, potentially utilizing a HILIC column for adequate retention.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump

    • Autosampler

    • Column thermostat

    • UV-Vis or Photodiode Array (PDA) detector

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Ammonium acetate (or other suitable buffer salt)

  • Chromatographic Conditions:

    • Column: HILIC column (e.g., bare silica or amide-bonded silica), 150 mm x 4.6 mm, 3.5 µm particle size

    • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate

    • Gradient: 100% A to 60% A over 15 minutes, hold for 5 minutes, return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 260 nm

    • Injection Volume: 5 µL

  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the initial mobile phase to a concentration of 1 mg/mL. Prepare further dilutions as required.

    • Sample Solution: Dissolve the sample in the initial mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from methods for similar pyridine compounds and considers the potential need for careful temperature control.[1]

  • Instrumentation:

    • Gas chromatograph with a split/splitless injector

    • Mass selective detector

    • Autosampler

  • Chemicals and Reagents:

    • This compound reference standard

    • Methanol or Dichloromethane (GC grade)

  • GC Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, hold for 5 minutes.

    • Injector Temperature: 250 °C

    • Injection Mode: Split (50:1)

    • Injection Volume: 1 µL

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in methanol to a concentration of 1 mg/mL. Prepare further dilutions as required.

    • Sample Solution: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter into a GC vial.[1]

Data Presentation

The following table summarizes the key performance characteristics of HPLC and GC-MS for the purity analysis of this compound.

ParameterHPLCGC-MS
Analyte Volatility Not requiredRequired
Thermal Stability High tolerance for labile compounds[5]Analyte must be stable at high temperatures[7]
Sample Derivatization Generally not requiredMay be necessary for non-volatile or thermally labile N-oxides[4]
Separation Efficiency GoodExcellent, especially with capillary columns[5]
Sensitivity Good, detector dependentExcellent, particularly with MS detectors[2][8]
Selectivity/Identification Based on retention time and UV spectraHigh, based on retention time and mass spectral fragmentation[1]
Typical Analysis Time 15-30 minutes10-20 minutes[6]
Cost High initial cost, expensive solvents[6][7]Lower initial cost for basic GC, but MS adds significant cost[7][8]

Workflow Visualization

The logical workflow for assessing the purity of this compound using both HPLC and GC-MS is depicted below.

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_hplc HPLC Pathway cluster_gcms GC-MS Pathway cluster_analysis Data Analysis & Reporting Sample Receive this compound Sample Prep Prepare Sample and Standard Solutions Sample->Prep HPLCSys HPLC System Prep->HPLCSys Inject into HPLC GCMSys GC-MS System Prep->GCMSys Inject into GC-MS HPLCAna Chromatographic Analysis HPLCSys->HPLCAna HPLCData Data Acquisition (UV/PDA) HPLCAna->HPLCData PeakInt Peak Integration & Identification HPLCData->PeakInt GCMSAna Chromatographic Separation & MS Detection GCMSys->GCMSAna GCMSData Data Acquisition (Mass Spectra) GCMSAna->GCMSData GCMSData->PeakInt PurityCalc Purity Calculation (% Area) PeakInt->PurityCalc Report Generate Certificate of Analysis PurityCalc->Report

Caption: Workflow for Purity Assessment of this compound.

Conclusion

Both HPLC and GC-MS are viable techniques for assessing the purity of this compound, with the optimal choice depending on the specific requirements of the analysis.

  • HPLC is recommended when the thermal stability of this compound or its impurities is a concern or unknown. Its broader applicability to a wider range of polar compounds makes it a versatile first choice.[5]

  • GC-MS is the preferred method if high separation efficiency and definitive peak identification are critical, and if the analyte is confirmed to be sufficiently volatile and thermally stable under GC conditions.[1][5] The mass spectral data it provides is invaluable for the structural elucidation of unknown impurities.

For comprehensive quality control, employing HPLC for routine purity testing and GC-MS for impurity identification can be a powerful complementary strategy.

References

3-Acetylpyridine N-oxide: A Comparative Analysis in Modern Chemical Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of pyridine N-oxides, 3-Acetylpyridine N-oxide presents a compelling option. This guide provides a comparative analysis of its performance in key chemical transformations, supported by available experimental data, to inform its selection over other alternatives. While direct benchmark studies are not available for all applications, this guide consolidates current research to offer a clear perspective on its utility.

Electrochemical Benzylic C-H Oxidation: A Benchmark Study

A significant application of this compound is in mediating electrochemical hydrogen atom transfer (HAT) for the selective oxidation of benzylic C-H bonds. A recent study systematically evaluated a library of pyridine N-oxide derivatives in this capacity, providing a direct comparison of their performance.

Data Presentation

The following table summarizes the performance of this compound in comparison to other selected pyridine N-oxide mediators in the electrochemical oxidation of 4-ethylnitrobenzene to 4-nitroacetophenone. The yield of the desired ketone is a key performance indicator.

MediatorSubstrateProduct Yield (%)
This compound 4-ethylnitrobenzene68
Pyridine N-oxide4-ethylnitrobenzene65
4-Methoxypyridine N-oxide4-ethylnitrobenzene72
4-Chloropyridine N-oxide4-ethylnitrobenzene60
4-Nitropyridine N-oxide4-ethylnitrobenzene55

This data is representative of a broader screening study and highlights the competitive performance of this compound.

Experimental Protocol: Electrochemical Benzylic C-H Oxidation

The following protocol is based on the methodology described in the benchmark study for the electrochemical oxidation of benzylic C-H bonds using pyridine N-oxide mediators.

Materials:

  • Substrate (e.g., 4-ethylnitrobenzene, 1 equiv.)

  • Pyridine N-oxide mediator (e.g., this compound, 0.8 equiv.)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (MeCN)

  • Undivided electrochemical cell

  • Reticulated vitreous carbon (RVC) anode

  • Platinum cathode

  • Constant current source

  • Oxygen balloon

Procedure:

  • To an undivided electrochemical cell, add the substrate (0.7 mmol, 1 equiv.), the pyridine N-oxide mediator (0.56 mmol, 0.8 equiv.), trifluoroacetic acid (1 mL), and acetonitrile (6 mL).

  • Equip the cell with a reticulated vitreous carbon (RVC) anode and a platinum cathode.

  • Charge the cell with an oxygen balloon.

  • Stir the reaction mixture and electrolyze at a constant current of 5.0 mA at room temperature for 20 hours.

  • Upon completion, wash the RVC electrode with acetonitrile.

  • Quench the reaction by adding 6 mL of a saturated sodium carbonate solution.

  • Dilute the mixture with water and acetonitrile to a final volume of 50 mL for analysis.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Electrolysis cluster_workup Work-up and Analysis start Combine Substrate, Mediator, TFA, and MeCN in Cell equip Equip with RVC Anode and Pt Cathode start->equip o2 Charge with O2 Balloon equip->o2 electrolysis Stir and Electrolyze (5.0 mA, RT, 20 h) o2->electrolysis wash Wash RVC Electrode electrolysis->wash quench Quench with Na2CO3 Solution wash->quench dilute Dilute for Analysis quench->dilute end end dilute->end HPLC Analysis

Electrochemical Oxidation Workflow

Palladium-Catalyzed C-H Functionalization

Pyridine N-oxides are known to act as directing groups in palladium-catalyzed C-H functionalization reactions, facilitating the formation of C-C bonds at the C2 position of the pyridine ring.[1][2][3] This strategy is valuable for the synthesis of complex substituted pyridines.

General Catalytic Cycle for Pd-Catalyzed C-H Arylation

G pd0 Pd(0) pdiaryl Ar-Pd(II)-X pd0->pdiaryl Oxidative Addition (Ar-X) pd_noxide Pd(II)-PyO Complex pdiaryl->pd_noxide + PyO ch_activation C-H Activation pd_noxide->ch_activation Concerted Metalation- Deprotonation reductive_elim Reductive Elimination ch_activation->reductive_elim reductive_elim->pd0 - Product product 2-Aryl-PyO reductive_elim->product

Pd-Catalyzed C-H Arylation Cycle

Asymmetric Catalysis

Chiral pyridine N-oxides have emerged as powerful ligands and organocatalysts in a variety of asymmetric transformations.[4][5] Their strong Lewis basicity and the chirality introduced into their structure allow for effective stereocontrol in reactions such as allylation, aldol, and Michael additions.

The presence of a carbonyl group in this compound offers a potential site for modification to introduce chirality, for instance, through reduction to a chiral alcohol and subsequent derivatization. However, a comprehensive benchmark study comparing the performance of a chiral ligand derived from this compound with other chiral pyridine N-oxide ligands in asymmetric catalysis has not been found in the reviewed literature. The development and evaluation of such ligands derived from this compound could be a promising area for future research.

General Role of Chiral Pyridine N-Oxides in Asymmetric Catalysis

G catalyst Chiral Pyridine N-Oxide activated_reagent Activated Reagent (Lewis Acidic) catalyst->activated_reagent reagent Reagent (e.g., SiCl4) reagent->activated_reagent substrate Substrate (e.g., Aldehyde) transition_state Chiral Transition State substrate->transition_state activated_reagent->transition_state transition_state->catalyst Catalyst Regeneration product Enantioenriched Product transition_state->product

Asymmetric Catalysis with a Chiral Pyridine N-Oxide

References

Comparative Analysis of the Coordinating Properties of 3-Acetylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 3-Acetylpyridine N-oxide's Performance as a Ligand in Coordination Chemistry

This compound is a versatile heterocyclic ligand that has garnered interest in coordination chemistry due to the presence of two potential donor sites: the N-oxide oxygen and the acetyl group oxygen. The position of the acetyl substituent on the pyridine ring significantly influences the electronic properties of the N-oxide group and, consequently, its coordinating ability. This guide provides a comparative analysis of the coordinating properties of this compound against other substituted pyridine N-oxides, supported by experimental data.

Introduction to Pyridine N-oxide Coordination

Pyridine N-oxides are known to coordinate to metal ions primarily through the oxygen atom of the N-oxide group.[1] The strength of this coordination is influenced by the electronic nature of substituents on the pyridine ring. Electron-donating groups generally enhance the basicity of the N-oxide oxygen, leading to stronger metal-ligand bonds, while electron-withdrawing groups have the opposite effect.[2] The acetyl group in this compound is an electron-withdrawing group, which is expected to decrease the donor strength of the N-oxide oxygen compared to unsubstituted pyridine N-oxide.

Comparative Data on Coordinating Properties

To objectively assess the coordinating properties of this compound, a comparison of key experimental parameters with related pyridine N-oxide ligands is essential. The following tables summarize available data from the literature.

Table 1: Comparison of N-O Stretching Frequencies (ν(N-O)) in Free Ligands and Metal Complexes

The N-O stretching vibration in the infrared (IR) spectrum is a sensitive probe of the coordination of the N-oxide group. A decrease in the ν(N-O) frequency upon complexation indicates a weakening of the N-O bond due to the donation of electron density from the oxygen to the metal ion.

LigandFree Ligand ν(N-O) (cm⁻¹)ComplexComplex ν(N-O) (cm⁻¹)Δν(N-O) (cm⁻¹)Reference
Pyridine N-oxide~1265[ZnCl₂(PyNO)₂]~1210-55
2-Acetylpyridine N-oxide~1250[ZnCl₂(2-APNO)₂]~1205-45
This compound Data not availableData not availableData not availableData not available
4-Nitropyridine N-oxide~1285[VO(4-NO₂PyO)₄]²⁺~1250-35

Table 2: Comparative Structural Data of Pyridine N-oxide Metal Complexes

X-ray crystallography provides precise information on bond lengths and angles within a coordination complex. The metal-oxygen (M-O) bond length is a direct indicator of the strength of the coordination bond.

ComplexM-O Bond Length (Å)M-O-N Bond Angle (°)Reference
[Ni(ONC₅H₅)₆]²⁺~2.06~130[1]
[Mn₂(μ-OAc)₂(μ-PyNO)₂(OAc)₂(H₂O)₂]2.16 - 2.20-
[Mn₂(μ-OAc)₂(μ-4-MePyNO)₂(OAc)₂(H₂O)₂]2.15 - 2.19-
Complexes of this compound Data not availableData not available

Note: While structural data for various pyridine N-oxide complexes exist, specific and comparative crystallographic data for complexes of this compound were not found in the initial search.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the synthesis of pyridine N-oxide ligands and their metal complexes, as well as for the determination of stability constants.

Synthesis of Substituted Pyridine N-oxides

General Procedure: Substituted pyridines can be oxidized to their corresponding N-oxides using various oxidizing agents. A common method involves the use of a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.[3]

Example Protocol (for Pyridine N-oxide):

  • To a solution of pyridine in a suitable solvent (e.g., dichloromethane or acetic acid), add the oxidizing agent (e.g., m-CPBA or 30% H₂O₂) dropwise at a controlled temperature (typically 0-25 °C).

  • The reaction mixture is stirred for a specified period until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).

  • The excess oxidizing agent is quenched, and the product is isolated by extraction and purified by crystallization or chromatography.[3]

Synthesis of Metal Complexes with Pyridine N-oxide Ligands

General Procedure: Metal complexes of pyridine N-oxides are typically prepared by reacting a metal salt with the desired pyridine N-oxide ligand in a suitable solvent.

Example Protocol (for a generic M(L)₂X₂ complex):

  • Dissolve the metal salt (e.g., ZnCl₂) in a suitable solvent (e.g., ethanol).

  • Add a solution of the pyridine N-oxide ligand (e.g., 2-Acetylpyridine N-oxide) in the same or a compatible solvent to the metal salt solution, typically in a stoichiometric ratio.

  • The reaction mixture is stirred, and heating may be applied to facilitate the reaction.

  • The resulting complex, which may precipitate out of the solution, is collected by filtration, washed with a suitable solvent, and dried.

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a widely used method for determining the stability constants of metal complexes in solution.[4][5]

Experimental Setup: A pH meter with a glass electrode is used to measure the pH of a solution containing the metal ion and the ligand. The solution is titrated with a standard solution of a strong base (e.g., NaOH).

Procedure:

  • Prepare solutions of the ligand, the metal salt, a strong acid (to protonate the ligand), and a strong base of known concentrations. An inert salt (e.g., KNO₃) is added to maintain a constant ionic strength.

  • Titrate a solution containing the ligand and the strong acid with the standard base solution, recording the pH at each addition. This allows for the determination of the ligand's protonation constants.

  • Perform a second titration on a solution containing the ligand, the metal salt, and the strong acid with the same standard base solution.

  • The stability constants are then calculated from the titration data using specialized software that analyzes the pH changes upon addition of the base.[5][6]

Visualizing Experimental Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_of_Pyridine_N_Oxide Pyridine Substituted Pyridine Reaction1 Oxidation Reaction Pyridine->Reaction1 Oxidant Oxidizing Agent (e.g., m-CPBA) Oxidant->Reaction1 Solvent1 Solvent (e.g., CH2Cl2) Solvent1->Reaction1 Purification1 Purification Reaction1->Purification1 Pyridine_N_Oxide Substituted Pyridine N-oxide Purification1->Pyridine_N_Oxide

Caption: Synthetic workflow for the preparation of substituted pyridine N-oxides.

Metal_Complex_Synthesis Metal_Salt Metal Salt (e.g., ZnCl2) Reaction2 Complexation Reaction Metal_Salt->Reaction2 Ligand Pyridine N-oxide Ligand Ligand->Reaction2 Solvent2 Solvent (e.g., Ethanol) Solvent2->Reaction2 Isolation Isolation & Purification Reaction2->Isolation Metal_Complex Metal-Ligand Complex Isolation->Metal_Complex

Caption: General workflow for the synthesis of metal complexes with pyridine N-oxide ligands.

Potentiometric_Titration_Logic cluster_0 Titration 1: Ligand Protonation cluster_1 Titration 2: Complex Formation Ligand_Acid Ligand + Strong Acid Titration1 Measure pH vs. Volume Ligand_Acid->Titration1 Titrant1 Standard Base Titrant1->Titration1 pKa Calculate Ligand pKa Titration1->pKa Stability_Constant Calculate Stability Constant (log K) pKa->Stability_Constant Input for calculation Metal_Ligand_Acid Metal + Ligand + Strong Acid Titration2 Measure pH vs. Volume Metal_Ligand_Acid->Titration2 Titrant2 Standard Base Titrant2->Titration2 Titration2->Stability_Constant

Caption: Logical workflow for determining stability constants using potentiometric titration.

Conclusion and Future Directions

The coordinating properties of this compound are influenced by the electron-withdrawing nature of the acetyl group at the 3-position. Based on general chemical principles, it is expected to be a weaker ligand than unsubstituted pyridine N-oxide but potentially stronger than pyridine N-oxides with more strongly electron-withdrawing substituents like the nitro group. However, a significant gap in the literature exists regarding specific, quantitative experimental data for metal complexes of this compound.

Future research should focus on the synthesis and characterization of a series of metal complexes with this compound. Systematic studies involving X-ray crystallography, IR and NMR spectroscopy, and thermal analysis would provide the necessary data to build a comprehensive comparative dataset. Furthermore, the determination of stability constants for these complexes is crucial for a quantitative understanding of their thermodynamic stability in solution. Such data will be invaluable for researchers in coordination chemistry, materials science, and drug development, enabling the rational design of new functional materials and therapeutic agents.

References

Safety Operating Guide

Proper Disposal of 3-Acetylpyridine N-oxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Scientists and laboratory personnel handling 3-Acetylpyridine N-oxide must adhere to strict disposal protocols due to its hazardous nature. This guide provides essential safety and logistical information for the proper management of this compound waste, ensuring the safety of personnel and compliance with regulations. All waste containing this compound, including pure substance, solutions, and contaminated materials, must be treated as hazardous waste.[1]

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All handling of this compound and its waste should be conducted in a well-ventilated area or a chemical fume hood.[2]

Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling this compound. This includes:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Covering: A standard laboratory coat.

Disposal of Concentrated this compound and Contaminated Materials

Concentrated or unused this compound and any materials heavily contaminated with it, such as pipette tips or absorbent pads, are to be disposed of as hazardous waste.[1][2]

Step-by-Step Disposal Procedure:

  • Containerization: Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1]

  • Labeling: The container must be clearly marked as "Hazardous Waste" and include the full chemical name, "this compound."

  • Segregation: Do not mix this compound waste with other waste streams. It is incompatible with strong oxidizing agents and acids.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed professional waste disposal service.[3]

Pre-treatment of Dilute Aqueous this compound Waste

For dilute aqueous solutions, a pre-treatment step can be performed in the laboratory to neutralize the pyridine compound. This procedure converts the this compound into a water-soluble salt, which can then be collected for proper disposal.

Experimental Protocol: Neutralization of Dilute Pyridine Waste

This protocol outlines the neutralization of a dilute aqueous solution of pyridine-containing waste using hydrochloric acid.

Materials:

  • Dilute pyridine waste solution

  • Dilute hydrochloric acid (e.g., 1M HCl)

  • pH indicator paper or a pH meter

  • Stir plate and stir bar

  • Appropriate hazardous waste container

Procedure:

  • Dilution: Further dilute the pyridine waste solution with water.

  • Neutralization: Slowly add dilute hydrochloric acid to the solution while stirring continuously.

  • pH Monitoring: Monitor the pH of the solution regularly using pH paper or a pH meter.

  • Endpoint: Continue adding acid until the pH of the solution is between 2 and 3.[4] At this pH, the pyridine is converted to its hydrochloride salt.

  • Collection: Transfer the neutralized solution to a designated hazardous waste container.

  • Disposal: Label the container appropriately and arrange for disposal by a licensed professional waste disposal service.

Quantitative Data

ParameterValueReference
Recommended pH for Neutralization2-3[4]

Disposal Workflow

cluster_0 Waste Identification cluster_1 Waste Type cluster_2 Disposal Path A This compound Waste B Concentrated or Contaminated? A->B C Dilute Aqueous Solution? B->C D Direct Hazardous Waste Disposal C->D No E Pre-treatment (Neutralization) C->E Yes F Hazardous Waste Disposal E->F

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 3-Acetylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Acetylpyridine N-oxide in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and environmental compliance.

Hazard Identification and Classification

This compound is classified as a substance that causes skin and serious eye irritation.[1] It is crucial to handle this compound with care, utilizing appropriate personal protective equipment and engineering controls.

Hazard ClassificationDescription
Skin IrritationCauses skin irritation[1]
Eye IrritationCauses serious eye irritation[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.

EquipmentSpecifications
Eye and Face Protection Wear chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. A face shield may be appropriate for larger quantities or when there is a splash hazard.[2][3]
Hand Protection Wear impervious chemical-resistant gloves. Nitrile gloves are a suitable option.[3][4] Gloves must be inspected prior to use and disposed of properly after handling the chemical.[3]
Skin and Body Protection Wear a lab coat or other protective clothing to prevent skin contact.[2][4] For larger scale operations, impervious clothing may be necessary.[3]
Respiratory Protection If exposure limits are exceeded or if irritation is experienced, use a full-face respirator with an appropriate cartridge.[5] All respiratory protection must be used in accordance with a comprehensive respiratory protection program.

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[4][6]

  • A properly functioning chemical fume hood is essential to minimize inhalation exposure.[6]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[7]

2. Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[5][6]

  • Wash hands thoroughly after handling the compound.[1][6]

  • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated place.[3][6]

  • Avoid the formation of dust and aerosols.[3]

3. In Case of Accidental Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][5] If skin irritation occurs, seek medical advice.[1][5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5] If eye irritation persists, get medical attention.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5] If you feel unwell, seek medical help.[5]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Characterization:

  • This compound waste is considered hazardous waste.

2. Containerization and Labeling:

  • Collect surplus and non-recyclable solutions in a designated, labeled, and closed container.[3]

  • Ensure the container is compatible with the chemical.

  • Label the waste container clearly as "Hazardous Waste: this compound".

3. Disposal Method:

  • Do not dispose of down the drain or in regular trash.[4]

  • All waste containing this compound must be disposed of through a licensed professional waste disposal service.[3]

  • Contaminated packaging should be disposed of in the same manner as the unused product.[3]

Workflow for Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng handle_chem Handle this compound in Fume Hood prep_eng->handle_chem Proceed with work handle_store Store in Tightly Closed Container handle_chem->handle_store disp_container Collect Waste in Labeled Container handle_store->disp_container Generate waste disp_service Dispose via Licensed Waste Service disp_container->disp_service emergency_exposure Accidental Exposure emergency_first_aid Administer First Aid (Wash Skin/Eyes, Fresh Air) emergency_exposure->emergency_first_aid emergency_medical Seek Medical Attention emergency_first_aid->emergency_medical

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Acetylpyridine N-oxide
Reactant of Route 2
Reactant of Route 2
3-Acetylpyridine N-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.